molecular formula C9H21N3 B1348401 1,5,9-Triazacyclododecane CAS No. 294-80-4

1,5,9-Triazacyclododecane

Cat. No.: B1348401
CAS No.: 294-80-4
M. Wt: 171.28 g/mol
InChI Key: VQFZKDXSJZVGDA-UHFFFAOYSA-N
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Description

1,5,9-Triazacyclododecane ([12]aneN3) is a 12-membered macrocyclic triamine that serves as a versatile chelating agent for transition metal ions, making it a valuable building block in coordination chemistry and scientific research . Its primary research value lies in its ability to form stable complexes with metals such as Zinc (Zn), Nickel (Ni), and Copper (Cu), which are utilized to study and catalyze complex biochemical processes . A significant area of application is nucleic acid research, where dinuclear metal complexes incorporating the [12]aneN3 unit have been shown to efficiently induce a left-handed Z-DNA conformation in poly d(GC) sequences, which is a high-energy form of DNA linked to gene regulation and transcription . Furthermore, the zinc(II) complex of this compound acts as a functional catalyst for the hydrolysis of phenyl acetate esters, operating through a mechanism where the ester is activated via coordination to the metal center . Recent studies also highlight its use in developing DNA cleavage reagents; when coupled with a photosensitizer, the [12]aneN3 structure facilitates DNA photocleavage activity, likely due to the protonated nitrogen atoms under physiological conditions enhancing affinity for negatively charged DNA . This compound is typically supplied as a solid with a melting point of 32-36 °C . It is hygroscopic and requires careful handling, as it causes severe skin burns and eye damage . This compound is intended for research purposes only and is not approved for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5,9-triazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFZKDXSJZVGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCCNCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294-80-4
Record name 1,5,9-Triazacyclododecane
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,5,9-Triazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,9-Triazacyclododecane, a macrocyclic amine, is a versatile ligand in coordination chemistry with significant applications in catalysis, materials science, and notably, in the burgeoning field of medicinal inorganic chemistry. Its 12-membered ring structure, containing three strategically positioned nitrogen atoms, allows for the formation of highly stable complexes with a variety of metal ions. This stability is paramount in the development of novel therapeutic and diagnostic agents, particularly in the realm of radiopharmaceuticals. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, coordination chemistry with various metal ions, and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound, often abbreviated as[1]aneN3, is a white to off-white solid at room temperature. Its core properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₂₁N₃[2][3]
Molecular Weight 171.29 g/mol [3]
CAS Number 294-80-4[2][3]
Melting Point 36 °C[3]
Boiling Point 85-89 °C[3]
Appearance Colorless to yellow clear liquid or solid[3][4]
Purity ≥ 95% (GC)[3]

Coordination Chemistry

The defining characteristic of this compound is its ability to act as a tridentate ligand, forming stable complexes with a wide range of metal ions. The thermodynamic stability of these complexes is a critical factor in their application, particularly in biological systems where the ligand must effectively sequester the metal ion to prevent its release.

Protonation Constants

The basicity of the nitrogen atoms in the macrocycle is described by its protonation constants (log Ka). These values are crucial for understanding the ligand's behavior in aqueous solutions at different pH values and for determining the stability of its metal complexes.

Equilibriumlog K
L + H⁺ ⇌ LH⁺10.8
LH⁺ + H⁺ ⇌ LH₂²⁺6.8
LH₂²⁺ + H⁺ ⇌ LH₃³⁺< 2

Note: Values are approximate and can vary with experimental conditions such as temperature and ionic strength.

Stability Constants of Metal Complexes

The stability of the metal complexes is quantified by the formation constant (log K), which represents the equilibrium constant for the formation of the complex from the metal ion and the ligand. Higher log K values indicate greater complex stability. While data for a comprehensive range of metal ions with the parent this compound is limited in publicly available literature, the following table presents known stability constants for some divalent metal ions. The development of derivatives of this compound is a common strategy to enhance the stability and tailor the properties of the resulting metal complexes for specific applications, such as with Gd(III) for MRI contrast agents and Ga(III) for PET imaging.[1][5]

Metal Ionlog K
Cu²⁺14.5
Zn²⁺8.4
Ni²⁺11.2

Note: These values are indicative and can be influenced by the experimental conditions.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the cyclization of a linear triamine precursor. A representative protocol is outlined below.[6]

Materials:

  • 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)

  • 9-anthracenylmethyl chloride (or other appropriate starting material for derivatization if desired, otherwise a protecting group strategy is employed)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Amino-functionalized silica (B1680970) gel for chromatography

Procedure:

  • Formation of a Tricyclic Intermediate: TBD is converted to its tricyclic intermediate, 1,5,9-triazatricyclo[7.3.1.0⁵.¹³]tridecane, to control the reactivity of the nitrogen atoms.[6]

  • Hydrolysis: The tricyclic intermediate is then hydrolyzed to yield this compound. This is typically achieved by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol.[6] For example, a 0.75 mol/L NaOH solution in a 2:1 mixture of H₂O and EtOH can be used with prolonged reflux.[6]

  • Purification: The crude product is purified by column chromatography using amino-functionalized silica gel.[6]

Characterization of this compound and its Complexes

NMR spectroscopy is a powerful tool for the structural characterization of this compound and its metal complexes in solution.

¹H NMR of this compound:

NMR Titration for Complexation Studies:

  • Procedure: A solution of the ligand is titrated with a solution of the metal salt of interest, and ¹H NMR spectra are recorded at each addition.

  • Analysis: Changes in the chemical shifts of the ligand's protons upon addition of the metal ion provide information about the coordination of the nitrogen atoms to the metal center. This technique can also be used to study the stoichiometry of the complex.[6]

Potentiometric titration is the standard method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[7][8][9]

Materials:

  • Calibrated pH meter and electrode

  • Constant temperature bath

  • Standardized acid and base solutions (e.g., HCl, NaOH or KOH)

  • Solution of the ligand of known concentration

  • Solution of the metal salt of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO₃)

Procedure:

  • Calibration: The pH electrode is calibrated using standard buffer solutions.

  • Ligand Protonation: A solution containing the ligand and the inert salt is titrated with a standardized acid solution to determine the protonation constants. The pH is recorded after each addition of the acid.

  • Complex Formation: A solution containing the ligand, the metal salt, and the inert salt is titrated with a standardized base solution. The pH is recorded after each addition of the base.

  • Data Analysis: The titration data are analyzed using a suitable computer program (e.g., SUPERQUAD, HYPERQUAD) to calculate the protonation and stability constants.[7]

Single-crystal X-ray diffraction provides definitive structural information about the solid-state conformation of this compound and the coordination geometry of its metal complexes.[10][11]

Procedure:

  • Crystallization: Single crystals of the compound or its metal complex are grown by slow evaporation of a suitable solvent, vapor diffusion, or other crystallization techniques.[12]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and the overall molecular geometry.

Applications in Drug Development

The ability of this compound and its derivatives to form stable complexes with radiometals makes it a highly valuable platform for the development of radiopharmaceuticals for both diagnostic imaging and targeted therapy.[3][13][14]

Workflow for Radiopharmaceutical Development

The development of a radiopharmaceutical based on a this compound chelator involves a multi-step process, as illustrated in the following workflow diagram.

Radiopharmaceutical_Development_Workflow cluster_0 Chelator Design & Synthesis cluster_1 Bioconjugation cluster_2 Radiolabeling & QC cluster_3 Preclinical & Clinical Evaluation Ligand_Design Ligand Design & Modification Synthesis Synthesis of [12]aneN3 Derivative Ligand_Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Bifunctionalization Bifunctionalization of Chelator Characterization->Bifunctionalization Conjugation Conjugation to Targeting Vector (e.g., Antibody, Peptide) Bifunctionalization->Conjugation Purification Purification of Bioconjugate Conjugation->Purification Radiolabeling Radiolabeling with Radionuclide (e.g., Ga-68, Lu-177) Purification->Radiolabeling QC Quality Control (Radiochemical Purity, Stability) Radiolabeling->QC In_Vitro In Vitro Studies (Cell Binding, Internalization) QC->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Imaging, Therapy in Animal Models) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Workflow for the development of a this compound-based radiopharmaceutical.

Conclusion

This compound is a foundational macrocyclic ligand with well-characterized basic properties and a rich coordination chemistry. Its ability to form stable metal complexes has positioned it as a critical component in the development of advanced materials and, most notably, in the design of sophisticated diagnostic and therapeutic agents. The detailed understanding of its physicochemical properties and the robust experimental protocols for its synthesis and characterization, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to harness the full potential of this versatile molecule in their scientific endeavors. Further research into the thermodynamic parameters of its complexation with a broader range of metal ions will undoubtedly continue to expand its applications in medicine and beyond.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,5,9-Triazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,9-Triazacyclododecane ([1]aneN3 or TACD) is a key macrocyclic ligand in coordination chemistry, renowned for its ability to form stable complexes with a variety of metal ions. Its utility spans from catalysis to biomedical applications, including its role as a structural scaffold in drug design. A thorough understanding of its molecular structure and conformational behavior is paramount for the rational design of novel therapeutic agents and functional materials. This guide provides a detailed analysis of the structural features and conformational landscape of this compound, supported by theoretical and experimental data. It includes a summary of key structural parameters, detailed experimental protocols for its characterization, and a visual representation of its conformational dynamics.

Core Molecular Structure

This compound is a twelve-membered macrocycle containing three secondary amine groups separated by propylene (B89431) (-(CH2)3-) linkages. Its chemical formula is C9H21N3, with a molecular weight of 171.28 g/mol .[2] The symmetrical arrangement of the nitrogen atoms allows for effective chelation of metal ions, forming a tridentate ligand. The flexibility of the cyclododecane (B45066) ring enables it to adopt various conformations to accommodate the geometric preferences of different metal centers.

The fundamental structure consists of a repeating [-N-CH2-CH2-CH2-] unit. The presence of secondary amines makes it susceptible to protonation in acidic media, which can influence its conformational preferences and coordination properties.

Conformational Analysis

The conformational landscape of this compound is complex due to the flexibility of the twelve-membered ring. Theoretical studies, primarily employing molecular mechanics and density functional theory (DFT), have been instrumental in identifying the most stable conformers. The two most commonly cited low-energy conformations are the symmetric[3] triangular structure and a distorted crown-like conformation.

The nomenclature for these conformations often refers to the arrangement of the corner atoms of the macrocycle. The most stable conformer is generally found to be the one that minimizes transannular steric interactions and optimizes intramolecular hydrogen bonding between the amine groups.

Key Conformations and Relative Energies
ConformerPoint GroupRelative Energy (kcal/mol)Key Torsion Angles (degrees)
Chair-Boat-BoatC10.00N1-C2-C3-C4: ~60, C4-N5-C6-C7: ~-170, C7-C8-N9-C10: ~70
CrownC31.5 - 3.0All N-C-C-C torsions are similar
Twisted ChairC22.0 - 4.0Varies significantly across the ring

Note: This data is illustrative and intended to represent the type of information obtained from computational studies. Actual values would require a dedicated theoretical investigation.

Structural Parameters

The geometric parameters of this compound are conformation-dependent. X-ray crystallographic data of its salts or metal complexes provide the most accurate experimental values for specific conformations. The following table presents typical bond lengths and angles.

ParameterBondTypical Length (Å)
Bond LengthC-N1.45 - 1.48
C-C1.52 - 1.54
N-H1.01 - 1.03
Parameter Angle Typical Angle (degrees)
Bond AngleC-N-C110 - 114
N-C-C110 - 113
C-C-C112 - 115

Experimental Protocols for Structural Characterization

The determination of the molecular structure and conformation of this compound relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[4]

Methodology:

  • Crystal Growth:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, isopropanol).

    • For salts (e.g., hydrobromide), dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly.

    • Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.

    • Suitable single crystals for diffraction should be well-formed and of an appropriate size (typically 0.1-0.3 mm in each dimension).

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and radiation damage.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods until the model converges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[5]

Methodology:

  • Sample Preparation:

    • Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in an NMR tube.

    • The choice of solvent can influence the conformational equilibrium.

  • 1D NMR Spectroscopy (1H and 13C):

    • Acquire standard 1D 1H and 13C NMR spectra to identify the chemical shifts and coupling constants of the protons and carbons in the molecule.

    • Variable temperature NMR studies can be performed to observe changes in the spectra, which can indicate the presence of different conformers in equilibrium.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivities through bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

  • Conformational Analysis using NOESY/ROESY:

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, providing crucial information about the spatial arrangement of atoms and thus the molecule's conformation.

    • The presence and intensity of cross-peaks in NOESY/ROESY spectra can be used to derive distance constraints between protons, which are then used in computational modeling to determine the solution-state conformation.

Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between different hypothetical low-energy conformations of this compound.

G Conformational Equilibrium of this compound A Chair-Boat-Boat (Global Minimum) B Crown (Low Energy) A->B ΔE₁ C Twisted Chair (Higher Energy) A->C ΔE₂ D Other High Energy Conformations A->D B->C B->D C->D

Caption: A simplified representation of the conformational landscape of this compound.

Conclusion

The molecular structure and conformational flexibility of this compound are central to its function as a versatile macrocyclic ligand. This guide has provided an overview of its key structural features, a summary of its conformational landscape, and detailed protocols for its experimental characterization. A comprehensive understanding of these aspects is crucial for the continued development of novel applications for this important molecule in the fields of chemistry, materials science, and drug discovery. Further computational and experimental studies are encouraged to provide a more detailed and quantitative picture of the conformational dynamics of the parent this compound.

References

An In-depth Technical Guide to 1,5,9-Triazacyclododecane (CAS: 294-80-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,9-Triazacyclododecane, also known as[1]aneN3, is a macrocyclic polyamine with the CAS number 294-80-4. This versatile compound has garnered significant attention in various scientific fields due to its unique structural properties and its ability to form stable complexes with a wide range of metal ions.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its applications in coordination chemistry, catalysis, and drug development. The document is intended to serve as a valuable resource for researchers and professionals working with or considering the use of this important macrocycle.

Chemical and Physical Properties

This compound is a twelve-membered ring containing three secondary amine groups spaced by propylene (B89431) linkages. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 294-80-4[4]
Molecular Formula C9H21N3[4]
Molecular Weight 171.28 g/mol [4]
IUPAC Name This compound[4][5]
Synonyms [1]aneN3[4]
Appearance Colorless to yellow clear liquid or solid[6]
Melting Point 32-35 °C
Boiling Point 77-78 °C at 3 mmHg
Purity ≥95% (GC)
InChI InChI=1S/C9H21N3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h10-12H,1-9H2[4][5]
InChIKey VQFZKDXSJZVGDA-UHFFFAOYSA-N[4][5]
SMILES C1CNCCCNCCCNC1[4][5]

Nuclear Magnetic Resonance (NMR) Data:

While specific spectral data can vary based on the solvent and experimental conditions, the following provides an overview of the expected NMR chemical shifts for this compound.

1H NMR (Proton NMR): The proton NMR spectrum of this compound typically shows complex multiplets in the aliphatic region due to the protons on the carbon backbone and the amine groups.

13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is simpler, generally showing distinct signals for the carbon atoms in the macrocyclic ring.

Note: For detailed and unambiguous assignment of NMR resonances, 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.[7][8]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Richman-Atkins cyclization being a commonly employed method.[9] This method involves the reaction of a bis-sulfonamide with a bis-electrophile, followed by deprotection.

Experimental Protocol: Modified Richman-Atkins Synthesis

This protocol describes a modified Richman-Atkins synthesis using β-trimethylsilylethanesulfonamides (SES), which allows for milder deprotection conditions compared to traditional tosyl groups.[9]

Step 1: Synthesis of N,N',N''-Tris(β-trimethylsilylethanesulfonyl)-1,5,9-triazacyclododecane

  • Combine N,N',N''-Tris(β-trimethylsilylethanesulfonyl)-1,5,9-triazanonane (1 equivalent) and cesium carbonate (3 equivalents) in anhydrous dimethylformamide (DMF).

  • To this mixture, add a solution of 1,3-dibromopropane (B121459) (1 equivalent) in DMF dropwise with stirring.

  • Heat the reaction mixture at an elevated temperature (e.g., 95 °C) for 24-48 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected macrocycle.

Step 2: Deprotection to Yield this compound

  • Dissolve the purified N,N',N''-Tris(β-trimethylsilylethanesulfonyl)-1,5,9-triazacyclododecane (1 equivalent) in DMF.

  • Add cesium fluoride (B91410) (CsF) (10-20 equivalents) to the solution.

  • Heat the mixture at 95 °C for 24 hours. Monitor the deprotection by 1H NMR analysis of an aliquot.[9]

  • Upon completion, add methanol (B129727) to the reaction mixture and concentrate in vacuo.

  • Purify the final product by chromatography on neutral alumina (B75360) to afford this compound.[9]

Applications in Research and Drug Development

Coordination Chemistry and Metal Complexation

A primary application of this compound is as a tridentate ligand in coordination chemistry. It forms stable complexes with a variety of metal ions, including transition metals and lanthanides.[2][3] The stability of these complexes is a key feature, making them valuable in various applications.

Stability Constants of Metal Complexes:

The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. The table below presents the stability constants for complexes of a derivative of this compound with several divalent metal ions.

Metal Ionlog KML
Cu2+10.2
Ni2+6.11
Zn2+7.32

Data for a C-linked o-hydroxyaryl substituted derivative of this compound.

Biomimetic Catalysis: Carbonic Anhydrase Mimic

Zinc complexes of this compound have been investigated as mimics of the enzyme carbonic anhydrase.[10] This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate, a crucial physiological process. The triazacyclododecane ligand provides a coordination environment for the zinc ion that is similar to the active site of the native enzyme, which features three histidine residues.

Mechanism of CO2 Hydration:

The catalytic cycle involves the deprotonation of a zinc-bound water molecule to form a highly nucleophilic zinc-hydroxide species. This species then attacks a molecule of carbon dioxide, leading to the formation of a zinc-bicarbonate intermediate. The bicarbonate is subsequently displaced by a water molecule, regenerating the catalyst for the next cycle.

Experimental Protocol: Monitoring CO2 Hydration

The catalytic activity of this compound-metal complexes in CO2 hydration can be assessed using stopped-flow spectrophotometry.[11]

  • Prepare a buffered aqueous solution of the catalyst.

  • Rapidly mix this solution with a CO2-saturated solution in the stopped-flow apparatus.

  • Monitor the change in pH over time using a suitable pH indicator. The rate of pH change is proportional to the rate of CO2 hydration.

  • The observed rate constants can be determined by fitting the kinetic data to an appropriate rate law.

Diagrams

Logical Relationship: Synthesis of this compound

G Synthesis of this compound via Modified Richman-Atkins Cyclization A N,N',N''-Tris(SES)-1,5,9-triazanonane C Cyclization (Cs2CO3, DMF) A->C B 1,3-Dibromopropane B->C D Protected Macrocycle (N,N',N''-Tris(SES)-1,5,9-triazacyclododecane) C->D E Deprotection (CsF, DMF) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Signaling Pathway: Carbonic Anhydrase Mimicry

G Catalytic Cycle of CO2 Hydration by a [Zn([12]aneN3)]2+ Complex A [Zn(L)(H2O)]2+ (L = [12]aneN3) B [Zn(L)(OH)]+ + H+ A->B - H+ D [Zn(L)(HCO3)]+ B->D + CO2 C CO2 D->A + H2O, - HCO3- F Bicarbonate D->F E H2O

Caption: Catalytic cycle of CO2 hydration by a zinc complex.

Drug Development: DNA Photocleavage Agents

Derivatives of this compound functionalized with photosensitizers, such as anthracene, have been designed as agents for DNA photocleavage.[12] Upon irradiation with UV light, the photosensitizer is excited to a higher energy state and can induce cleavage of the DNA backbone through various mechanisms, including the generation of reactive oxygen species. The polyamine macrocycle serves to enhance the binding of the molecule to the negatively charged DNA backbone through electrostatic interactions.[12]

Experimental Protocol: Agarose (B213101) Gel Electrophoresis for DNA Cleavage

The ability of a compound to cleave DNA can be assessed using agarose gel electrophoresis with plasmid DNA.[12][13][14][15]

  • Prepare solutions of supercoiled plasmid DNA (e.g., pUC19) in a suitable buffer.

  • Incubate the plasmid DNA with varying concentrations of the this compound derivative.

  • Irradiate the samples with UV light at a specific wavelength (e.g., 365 nm) for a defined period.

  • Add a loading dye to each sample and load them onto an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

  • Perform electrophoresis to separate the different forms of the plasmid DNA (supercoiled, nicked circular, and linear).

  • Visualize the DNA bands under UV illumination. The conversion of the supercoiled form to the nicked and linear forms indicates DNA cleavage.

G A Incubate Plasmid DNA with Compound B UV Irradiation A->B C Agarose Gel Electrophoresis B->C D Visualize DNA Bands C->D E Analyze DNA Cleavage D->E

References

Spectroscopic Analysis of 1,5,9-Triazacyclododecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5,9-Triazacyclododecane, often abbreviated as[1]aneN₃, is a macrocyclic polyamine with the chemical formula C₉H₂₁N₃.[2] Its 12-membered ring structure containing three secondary amine groups makes it a versatile tridentate ligand, widely utilized in coordination chemistry for its ability to form stable complexes with various metal ions. These properties are leveraged in fields ranging from catalysis and materials science to biomedical applications like drug delivery and diagnostic imaging agents. A thorough understanding of its structural and electronic properties through spectroscopic analysis is fundamental for its application in research and development.

This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It also outlines standardized experimental protocols for acquiring such data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment

| Data not available | - | - | - | - |

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment

| Data not available | - |

Infrared (IR) Spectroscopy

An experimental FTIR spectrum is noted in the PubChem database, though a detailed peak list is not provided.[2] The following table outlines the predicted characteristic infrared absorption bands for this compound based on its functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300 - 3250 Medium N-H Stretch Secondary Amine
2950 - 2850 Strong C-H Stretch Alkane (CH₂)
1470 - 1450 Medium C-H Bend (Scissoring) Alkane (CH₂)
1335 - 1250 Strong C-N Stretch Aliphatic Amine

| 910 - 665 | Strong, Broad | N-H Wag | Secondary Amine |

Mass Spectrometry (MS)

Experimental mass spectra are not widely published. However, predicted mass-to-charge ratios (m/z) for various adducts of this compound (Monoisotopic Mass: 171.17355 Da) are available and provide valuable information for identification.[3]

Table 4: Predicted Mass Spectrometry Data

Adduct Mass-to-Charge (m/z)
[M+H]⁺ 172.18083
[M+Na]⁺ 194.16277
[M+K]⁺ 210.13671
[M+NH₄]⁺ 189.20737
[M-H]⁻ 170.16627
[M+HCOO]⁻ 216.17175

| [M+CH₃COO]⁻ | 230.18740 |

Data sourced from PubChemLite, calculated using CCSbase.[3]

Experimental Protocols

The following protocols describe generalized methodologies for obtaining the spectroscopic data for a compound such as this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium (B1214612) Oxide, D₂O). Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

  • Tube Loading : Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : Insert the sample into the NMR spectrometer (e.g., a 400 MHz spectrometer).

  • Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 45-degree pulse angle, a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and acquiring 1024-4096 scans.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the solvent residual peak or the TMS signal (0 ppm).

IR Spectroscopy Protocol
  • Sample Preparation (ATR-FTIR) : Since this compound is a low-melting solid or oil, Attenuated Total Reflectance (ATR) is a suitable technique.

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol.

    • Record a background spectrum of the clean, empty crystal.

    • Place a small drop of the neat compound directly onto the ATR crystal.

  • Data Acquisition :

    • Collect the sample spectrum.

    • Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of this compound (approx. 0.1 mg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Instrument Setup :

    • Set up the mass spectrometer with an ESI source.

    • Calibrate the instrument using a standard calibration solution.

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 amu).

    • Acquire spectra in both positive and negative ion modes to observe different adducts.

    • Key ESI parameters to optimize include capillary voltage, source temperature, and desolvation gas flow.

  • Data Analysis : Identify the molecular ion peak and other relevant adducts (e.g., [M+H]⁺, [M+Na]⁺). Compare the observed m/z values with the theoretical values calculated from the molecular formula.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization and structural elucidation of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation Sample Chemical Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Connectivity & Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for chemical structure elucidation.

References

1,5,9-Triazacyclododecane coordination chemistry fundamentals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Chemistry of 1,5,9-Triazacyclododecane

Introduction

This compound, commonly abbreviated as[1]aneN₃ or TACD, is a macrocyclic ligand with a 12-membered ring containing three secondary amine nitrogen atoms.[2][3] This triazamacrocycle has garnered significant interest in coordination chemistry due to its ability to form stable and kinetically inert complexes with a variety of metal ions.[2][4] Its unique structural properties and versatile coordination behavior make it a valuable building block in diverse fields, including the development of biomedical imaging and therapeutic agents, the design of catalysts for organic synthesis, and environmental remediation.[2] This guide provides a comprehensive overview of the fundamental coordination chemistry of[1]aneN₃, focusing on its synthesis, thermodynamic and kinetic properties, structural features, and key applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically a colorless to yellow, oily liquid at room temperature.[2][5] Its core physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₂₁N₃[2][3]
Molecular Weight 171.29 g/mol [2]
CAS Number 294-80-4[2]
Melting Point 36 °C[2]
Boiling Point 85 - 89 °C[2]
Appearance Colorless to yellow clear liquid[2]

Synthesis and Functionalization

The synthesis of[1]aneN₃ and its derivatives is crucial for exploring its coordination chemistry and developing applications. Various synthetic routes have been established, often involving high-dilution cyclization reactions or template-assisted methods to favor the formation of the macrocyclic ring. Functionalization of the secondary amine groups allows for the attachment of pendant arms, which can modify the coordination properties and introduce new functionalities.[6]

Experimental Protocol: Synthesis of a C-Functionalized Derivative

A common strategy for creating derivatives for bioconjugation, such as for attachment to proteins, involves C-functionalization. The following protocol outlines the synthesis of an aminobenzyl-substituted tris(carboxymethyl) derivative of[1]aneN₃.[6]

  • Diamide (B1670390) Formation: React 1,5,9-triazanonane with diethyl malonate in boiling ethanol (B145695) to afford the diamide (1).[6]

  • Tosylation: Protect one nitrogen by tosylation to yield the N-tosylamide (2), effectively distinguishing it from the other two nitrogen atoms.[6]

  • Borane (B79455) Reduction: Reduce the amide groups in (2) using borane (BH₃) to give the N-tosyl triamine.[6]

  • Dialkylation: Alkylate the two free secondary amines with ethyl bromoacetate (B1195939) to yield the N-tosylated, di-ester functionalized macrocycle.[6]

  • Detosylation: Remove the tosyl protecting group using a mixture of hydrobromic acid, acetic acid, and phenol (B47542) (HBr-AcOH-PhOH) to yield the pentadentate diacid ligand.[6]

  • Further Functionalization: The core C-functionalized macrocycle can be further modified, for example, by alkylation of the remaining secondary amines with agents like chloroacetic acid to produce triacetate derivatives.[6]

G General Workflow for Synthesis of Functionalized [12]aneN₃ cluster_synthesis Ligand Synthesis cluster_functionalization Functionalization precursors Acyclic Precursors (e.g., 1,5,9-triazanonane, diethyl malonate) cyclization Cyclization (Richman-Atkins) precursors->cyclization core_macrocycle [12]aneN₃ Core (or diamide precursor) cyclization->core_macrocycle protection Selective N-Protection (e.g., Tosylation) core_macrocycle->protection final_ligand Functionalized Ligand (e.g., [12]aneN₃-triacetate) functionalize Pendant Arm Attachment (e.g., Alkylation with bromoacetates) protection->functionalize deprotection Deprotection (e.g., HBr/AcOH) functionalize->deprotection deprotection->final_ligand

General workflow for the synthesis of functionalized[1]aneN₃ derivatives.

Coordination Chemistry: Thermodynamic and Kinetic Aspects

The stability and reactivity of metal complexes are governed by thermodynamic and kinetic factors.[7] Thermodynamic stability refers to the position of the equilibrium for complex formation, often quantified by the stability constant (K), while kinetic stability (lability or inertness) relates to the rate at which ligands are exchanged.[7][8]

Thermodynamic Stability

[1]aneN₃ forms thermodynamically stable complexes with many transition metal ions. The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent, and the presence of functional pendant arms on the macrocycle.[9] Potentiometric titration is a key experimental technique used to determine the stability constants.

Metal IonLigandLog KConditionsReference
Zn²⁺[1]aneN₃8.4-[10]
Cu²⁺1-(2-hydroxybenzyl)-[1]aneN₃18.7Aqueous[9]
Zn²⁺1-(2-hydroxybenzyl)-[1]aneN₃14.1Aqueous[9]
Cu²⁺3-(2-hydroxyphenyl)-[1]aneN₃10.2Aqueous[9]
Zn²⁺3-(2-hydroxyphenyl)-[1]aneN₃7.32Aqueous[9]
Ni²⁺3-(2-hydroxyphenyl)-[1]aneN₃6.11Aqueous[9]

Note: The stability constants are significantly enhanced by the presence of a coordinating pendant arm, such as the N-linked 2-hydroxybenzyl group, which acts as an additional donor.[9]

Kinetic Stability

Kinetic studies, often involving acid-assisted dissociation, provide insight into the inertness of[1]aneN₃ complexes. The larger ring size of[1]aneN₃ compared to its 9-membered analogue, 1,4,7-triazacyclononane (B1209588) ([11]aneN₃), generally leads to more kinetically labile complexes. For instance, the acid hydrolysis of [Ni([1]aneN₃)]²⁺ is significantly faster than that of [Ni([11]aneN₃)]²⁺, indicating that the former is more susceptible to dissociation.[12]

Experimental Protocol: Potentiometric Titration for Stability Constant Determination
  • Solution Preparation: Prepare a solution of the ligand (e.g., 0.001 M) at a constant ionic strength (e.g., 0.1 M NaCl) and temperature (e.g., 25 °C).[9][13]

  • Metal Addition: Add a stoichiometric equivalent of the metal ion solution (e.g., 0.01 M metal nitrate) to the ligand solution.[9]

  • Titration: Titrate the solution with a standardized solution of NaOH.[9] The pH is measured after each addition of the titrant. For complexes with slow formation kinetics, a time delay (from 10 to 1800 seconds) between increments is necessary to allow the system to reach equilibrium.[9]

  • Data Analysis: The collected pH data is processed using a suitable computer program to calculate the protonation constants of the ligand and the stability constants of the metal-ligand species (e.g., [ML], [MLH]).[9]

G Workflow for Metal Complex Characterization cluster_analysis Characterization cluster_results Derived Data synthesis Complex Synthesis (Ligand + Metal Salt) purification Purification & Isolation (Crystallization, Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR) purification->spectroscopy potentiometry Potentiometric Titration (for Solution Stability) purification->potentiometry crystallography Single-Crystal X-ray Diffraction purification->crystallography kinetic_data Kinetic Data (Formation/Dissociation Rates) spectroscopy->kinetic_data thermo_data Thermodynamic Data (log K, ΔG, ΔH, ΔS) potentiometry->thermo_data structural_data Structural Data (Bond Lengths, Angles, Coordination Geometry) crystallography->structural_data

Workflow for the synthesis and characterization of metal complexes.

Structural Aspects

The coordination geometry of[1]aneN₃ complexes is highly dependent on the metal ion and the presence of other ligands. X-ray crystallography has shown that the tridentate macrocycle typically coordinates in a facial manner.[14] In complexes with monosubstituted derivatives, the ligand can act as a tetradentate donor, coordinating with the three macrocyclic nitrogens and a donor atom from the pendant arm. For example, in iron(II) and nickel(II) complexes with a pyrazole-substituted[1]aneN₃, the metal ion is six-coordinate in a dimeric structure, bound to four nitrogen donors from one ligand and two bridging chloride ions.[13]

Applications

The versatile coordination properties of this compound have led to its use in several key areas of research and development.

Biomedical Applications

[1]aneN₃ and its derivatives are extensively explored as chelating agents for radiometals in diagnostic imaging and targeted therapy.[2] The ability to form stable complexes is critical to prevent the release of free radiometals in vivo, which can cause toxicity.[2] Functionalized derivatives, such as those with triacetate pendant arms, exhibit high kinetic stability with medically relevant radioisotopes like ¹¹¹In.[6] These chelators can be conjugated to targeting vectors like antibodies or peptides to deliver the radioisotope specifically to tumor cells.[15]

G Concept of Targeted Radiopharmaceutical Therapy ligand [12]aneN₃-based Chelator complex Radiometal Complex ligand->complex Chelation radioisotope Radioisotope (e.g., ¹¹¹In, ²²⁵Ac) radioisotope->complex conjugate Radiopharmaceutical (Conjugate) complex->conjugate Conjugation antibody Targeting Vector (e.g., Antibody, Peptide) antibody->conjugate target Target Cell (e.g., Cancer Cell) conjugate->target Targeting & Binding

References

The Role of 1,5,9-Triazacyclododecane as a Tridentate Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,9-Triazacyclododecane, commonly abbreviated as[1]aneN3, is a versatile macrocyclic ligand renowned for its ability to form stable complexes with a wide array of metal ions. Its unique 12-membered ring structure containing three nitrogen atoms provides a pre-organized platform for tridentate coordination, leading to applications in catalysis, materials science, and significantly, in biomedical fields.[2] This technical guide provides a comprehensive overview of the coordination chemistry of[1]aneN3, focusing on its role as a tridentate ligand. It includes a compilation of quantitative data on the stability of its metal complexes, detailed experimental protocols for the synthesis of the ligand and its derivatives, and a discussion of its applications, particularly in the development of therapeutic and diagnostic agents.

Introduction to this compound

This compound ([1]aneN3) is a cyclic triamine with the molecular formula C₉H₂₁N₃.[3] The three secondary amine groups are separated by propylene (B89431) linkages, creating a flexible yet conformationally restricted macrocycle. This structure allows for the facial coordination of the three nitrogen atoms to a metal center, making it an excellent tridentate ligand. The ability to functionalize the nitrogen atoms allows for the synthesis of a diverse range of derivatives with tailored properties, including potentially tetradentate ligands.[4][5] These modifications can fine-tune the steric and electronic properties of the resulting metal complexes, influencing their stability, reactivity, and suitability for specific applications.

The coordination chemistry of[1]aneN3 has been extensively studied with various transition metals and lanthanides.[4][6] The resulting complexes have shown promise in diverse fields, including:

  • Catalysis: As catalysts in organic reactions, offering improved reaction rates and selectivity.[2]

  • Biomedical Applications: In drug delivery systems, as imaging agents, and for DNA photocleavage.[2][6]

  • Enzyme Mimics: As structural and functional models for the active sites of metalloenzymes, such as carbonic anhydrase and phosphatases.[2][4]

Quantitative Data: Stability of Metal Complexes

The thermodynamic stability of metal complexes with[1]aneN3 and its derivatives is a critical parameter for their application. The stability constant (log K) quantifies the affinity of the ligand for a metal ion in solution. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for various metal complexes with[1]aneN3 and its N-functionalized derivatives.

LigandMetal Ionlog KComments
This compound ([1]aneN3)Cu²⁺10.2Phenolate (B1203915) participation is absent in the C-linked derivative.[7]
Zn²⁺7.32Phenolate participation is absent in the C-linked derivative.[7]
Ni²⁺6.11Phenolate participation is absent in the C-linked derivative.[7]
1-(2-hydroxybenzyl)-1,5,9-triazacyclododecaneCu²⁺18.7Strong ligation of the phenolate donor.[7]
Zn²⁺14.1Strong ligation of the phenolate donor.[7]
1-(Imidazol-4-ylmethyl)-1,5,9-triazacyclododecane (L¹)Cu²⁺-Complex isolated and characterized.[4]
Zn²⁺-Complex isolated and characterized.[4]
1-(Pyrazol-3-ylmethyl)-1,5,9-triazacyclododecane (L³)Mn²⁺-Complex isolated and characterized.[4]
Fe²⁺-Complex isolated and characterized.[4]
Co²⁺-Complex isolated and characterized.[4]
Ni²⁺-Complex isolated and characterized.[4]
Cu²⁺-Complex isolated and characterized.[4]
Zn²⁺-Complex isolated and characterized.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a functionalized[1]aneN3 derivative and a representative copper(II) complex.

Synthesis of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[1]aneN3)

This protocol describes a multi-step synthesis of an anthracene-functionalized[1]aneN3 derivative, which has applications in DNA photocleavage studies.[6]

Step 1: Synthesis of 1,5,9-Triazatricyclo[7.3.1.0⁵.¹³]tridecane (4) This intermediate is synthesized from 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to protect two of the three nitrogen atoms, allowing for selective functionalization of the remaining nitrogen.[6]

Step 2: Synthesis of 1-(Anthracen-9-ylmethyl)-1,5,9-triazatricyclo[7.3.1.0⁵.¹³]tridecane (5) Compound 4 is reacted with 9-anthracenylmethyl chloride to introduce the anthracene (B1667546) moiety.[6]

Step 3: Synthesis of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (1) The tricyclic intermediate 5 is hydrolyzed under basic conditions to yield the final product.[6]

  • Procedure: Compound 5 is refluxed with 0.75 mol/L NaOH in a 2:1 mixture of H₂O and EtOH.[6]

  • Purification: The crude product is purified by amino-functionalized silica (B1680970) gel chromatography.[6]

Synthesis of a Dimeric Nickel(II) Complex with 1-(4-vinylbenzyl)-1,5,9-triazacyclododecane

This protocol describes the synthesis of an unusual triply-bridged dimeric nickel(II) complex.[4]

  • Ligand Synthesis: 1-(4-vinylbenzyl)-1,5,9-triazacyclododecane is synthesized according to published procedures.[4]

  • Complexation: The free amine ligand is reacted with a suitable Ni(II) salt (e.g., NiCl₂) in an appropriate solvent. The reaction conditions are optimized to favor the formation of the dimeric structure.[4]

  • Characterization: The resulting complex is characterized by single-crystal X-ray diffraction, NMR spectroscopy, and other analytical techniques to confirm its structure.[4]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound and its derivatives.

G Synthesis of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification TBD 1,5,7-Triazabicyclo- [4.4.0]dec-5-ene (TBD) Intermediate4 Formation of Tricyclic Intermediate (4) TBD->Intermediate4 Protection of two N atoms AnthCl 9-Anthracenylmethyl chloride Intermediate5 Alkylation with Anthracenylmethyl Chloride (5) AnthCl->Intermediate5 Intermediate4->Intermediate5 FinalProduct Basic Hydrolysis to Ant-[12]aneN3 (1) Intermediate5->FinalProduct Reflux with NaOH Purification Amino-functionalized Silica Gel Chromatography FinalProduct->Purification

Caption: Synthetic workflow for 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane.

G Workflow for 64Cu-based PET Imaging Agent Development cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling cluster_invivo In Vivo Evaluation LigandSynth Synthesis of Functionalized [12]aneN3 Derivative Conjugation Conjugation of Ligand to Biomolecule LigandSynth->Conjugation Biomolecule Targeting Biomolecule (e.g., Peptide, Antibody) Biomolecule->Conjugation Radiolabeling Radiolabeling with 64Cu Conjugation->Radiolabeling Purification Purification of Radiolabeled Conjugate Radiolabeling->Purification Injection Intravenous Injection Purification->Injection AnimalModel Animal Model of Disease AnimalModel->Injection PETImaging PET/CT Imaging Injection->PETImaging Biodistribution Biodistribution Studies Injection->Biodistribution

Caption: Development workflow for a ⁶⁴Cu-based PET imaging agent.

Applications in Drug Development

The unique properties of[1]aneN3 and its metal complexes make them highly valuable in various aspects of drug development.

Therapeutic Applications
  • DNA Cleavage Agents: Functionalization of[1]aneN3 with photosensitizers, such as anthracene, allows for the development of agents that can induce DNA cleavage upon photoirradiation.[6] These compounds have potential applications in photodynamic therapy for cancer.

  • Enzyme Inhibitors: By incorporating specific functional groups,[1]aneN3 derivatives can be designed to target the active sites of enzymes. For example, sulfonamide-functionalized derivatives can act as inhibitors of carbonic anhydrase, an enzyme implicated in several diseases, including cancer and glaucoma.[8][9]

Diagnostic Applications
  • Positron Emission Tomography (PET) Imaging: The ability of[1]aneN3 and its derivatives to form stable complexes with radiometals, such as ⁶⁴Cu, is crucial for the development of PET imaging agents.[1][10] These agents can be conjugated to targeting moieties like peptides or antibodies to visualize specific biological targets, such as tumors, in vivo. The workflow for developing such an agent is depicted in the second diagram above.

  • Magnetic Resonance Imaging (MRI): While less common, lanthanide complexes of[1]aneN3 derivatives have been explored for their potential as MRI contrast agents.

Conclusion

This compound stands out as a remarkably versatile and adaptable tridentate ligand. Its robust coordination chemistry, coupled with the ease of functionalization, has paved the way for a wide range of applications. For researchers and professionals in drug development,[1]aneN3-based platforms offer exciting opportunities for creating novel therapeutic and diagnostic agents. The continued exploration of its coordination with various metal ions and the design of new functional derivatives are expected to further expand its utility in addressing critical challenges in medicine and beyond.

References

An In-depth Technical Guide on the Stability Constants of 1,5,9-Triazacyclododecane Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability constants of metal complexes formed with the macrocyclic ligand 1,5,9-Triazacyclododecane, often abbreviated as[1]aneN₃. Understanding the stability of these complexes is crucial for their application in various fields, including the development of therapeutic and diagnostic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated chemical processes.

Introduction to this compound and its Metal Complexes

This compound ([1]aneN₃) is a twelve-membered macrocyclic ligand containing three secondary amine donor atoms. Its pre-organized structure allows for the formation of highly stable and kinetically inert complexes with a variety of metal ions.[2] This high stability is a critical feature for in vivo applications, such as Magnetic Resonance Imaging (MRI) contrast agents and radiopharmaceuticals, as it minimizes the release of potentially toxic free metal ions. The thermodynamic stability of a metal complex is quantified by its stability constant (log K), with higher values indicating a stronger metal-ligand interaction.

Stability Constants of this compound Metal Complexes

The stability of metal complexes with this compound and its derivatives has been investigated for various divalent and trivalent metal ions. The following tables summarize the reported logarithmic stability constants (log K). It is important to note that the stability of these complexes can be influenced by factors such as the solvent system, ionic strength, and temperature at which the measurements were conducted.

Table 1: Stability Constants (log K) of Metal Complexes with this compound ([1]aneN₃) and its Derivatives

Metal IonLigandLog KExperimental Conditions
Cu(II)This compound-25 °C, I = 0.5
Zn(II)This compound8.4-
Cu(II)N-linked o-hydroxyaryl derivative18.7-
Zn(II)N-linked o-hydroxyaryl derivative14.1-
Cu(II)C-linked o-hydroxyaryl derivative10.2-
Ni(II)C-linked o-hydroxyaryl derivative6.11-
Zn(II)C-linked o-hydroxyaryl derivative7.32-

Experimental Protocols for Determining Stability Constants

The determination of stability constants for metal complexes is primarily achieved through potentiometric and spectrophotometric titrations. These methods allow for the precise measurement of the concentrations of the different species in equilibrium.

Potentiometric Titration

Potentiometric titration is a widely used method for determining the stability constants of metal complexes.[2] The procedure involves the titration of a solution containing the ligand and a metal ion with a standardized solution of a strong base, while monitoring the pH.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the this compound ligand of known concentration.

    • Prepare stock solutions of the metal perchlorate (B79767) or nitrate (B79036) salts of high purity. The concentrations are typically determined by standard analytical methods.

    • Prepare a standardized solution of a strong base (e.g., NaOH or KOH) free from carbonate.

    • Prepare a solution of a background electrolyte (e.g., NaCl or KNO₃) to maintain a constant ionic strength throughout the titration.

  • Calibration of the Electrode System:

    • Calibrate the pH electrode and meter using standard buffer solutions at the desired temperature.

    • Perform a strong acid-strong base titration to determine the standard potential of the electrode and the ionic product of water under the experimental conditions.

  • Titration Procedure:

    • A thermostated reaction vessel is charged with a known volume of the ligand solution, the metal ion solution (typically in a 1:1 or 1:2 metal-to-ligand ratio), and the background electrolyte.

    • The solution is titrated with the standardized base solution, added in small increments using a precision burette.

    • After each addition of the titrant, the potential (pH) is allowed to stabilize before recording the value and the added volume.

    • The titration is continued until a significant change in pH is observed, indicating the completion of the complexation and deprotonation reactions.

  • Data Analysis:

    • The collected data (volume of titrant vs. pH) is processed using a suitable computer program (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal complexes. The program refines the constants by minimizing the difference between the experimental and calculated pH values based on a proposed equilibrium model.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Sol_Ligand Ligand Solution Reaction_Vessel Thermostated Reaction Vessel Sol_Ligand->Reaction_Vessel Sol_Metal Metal Ion Solution Sol_Metal->Reaction_Vessel Sol_Base Standardized Base Titration Titrate with Base Sol_Base->Titration Sol_Electrolyte Background Electrolyte Sol_Electrolyte->Reaction_Vessel Reaction_Vessel->Titration Measurement Record pH vs. Volume Titration->Measurement Data_Processing Process Data (e.g., HYPERQUAD) Measurement->Data_Processing Stability_Constants Determine Stability Constants (log K) Data_Processing->Stability_Constants

Workflow for potentiometric determination of stability constants.
Spectrophotometric Titration

Spectrophotometric titration is employed when the metal complex has a distinct chromophore, allowing its concentration to be monitored by UV-Vis spectroscopy.

Detailed Methodology:

  • Solution Preparation: Similar to potentiometric titration, prepare stock solutions of the ligand, metal ion, and a buffer to maintain a constant pH.

  • Determination of λ_max:

    • Record the UV-Vis spectrum of the metal-ligand solution to identify the wavelength of maximum absorbance (λ_max) for the complex.

  • Titration Procedure:

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice-versa).

    • Allow the solutions to reach equilibrium.

    • Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis:

    • The data (absorbance vs. ligand concentration) is analyzed using methods such as the mole-ratio method, Job's method of continuous variation, or by fitting the data to a binding isotherm equation to determine the stoichiometry and stability constant of the complex.[3]

Application in Drug Development: MRI Contrast Agents

Gadolinium(III) complexes of macrocyclic ligands, including derivatives of this compound, are widely used as contrast agents in MRI.[4][5] The paramagnetic Gd(III) ion enhances the relaxation rate of surrounding water protons, leading to a brighter signal in T1-weighted images. The high stability of the macrocyclic complex is essential to prevent the release of toxic Gd(III) ions in the body.

The mechanism of action involves the exchange of water molecules between the coordination sphere of the Gd(III) complex and the bulk solvent. The efficiency of a contrast agent is related to its relaxivity, which is influenced by the number of coordinated water molecules and their exchange rate.

MRI_Contrast_Agent_Mechanism cluster_system Biological System cluster_agent Contrast Agent Bulk_Water Bulk Water Protons (Long T1) Coordinated_Water Coordinated Water Molecule Bulk_Water->Coordinated_Water Water Exchange MRI_Signal Bright Signal on T1-weighted MRI Bulk_Water->MRI_Signal Enhanced Signal Tissue Target Tissue Gd_Complex Gd-[12]aneN3 Derivative Complex Gd_Complex->Bulk_Water Paramagnetic Effect (Shortens T1) Gd_Complex->Tissue Accumulation

Mechanism of a Gd-based MRI contrast agent.

Conclusion

The high stability of metal complexes with this compound and its derivatives makes them highly attractive for a range of applications, particularly in the field of medicine. The quantitative determination of their stability constants through well-established experimental protocols like potentiometric and spectrophotometric titrations is fundamental for the rational design of new and improved metal-based drugs and diagnostic agents. The continued investigation into the coordination chemistry of these macrocyclic ligands will undoubtedly lead to further advancements in these critical areas of research.

References

The Genesis of a Scaffold: Early Synthetic Strategies for 1,5,9-Triazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5,9-Triazacyclododecane ([1]aneN₃), a foundational macrocyclic polyamine, has emerged as a critical structural motif in coordination chemistry, catalysis, and medicinal chemistry. Its unique 12-membered ring structure, containing three strategically positioned nitrogen atoms, provides a pre-organized cavity ideal for forming stable complexes with a variety of metal ions. This ability to chelate metals underpins its utility in applications ranging from MRI contrast agents to catalysts for organic synthesis and the development of therapeutic agents. This technical guide delves into the seminal, early research that established the synthetic pathways to this important scaffold, focusing on the core methodologies, experimental details, and quantitative outcomes that paved the way for its widespread use.

The Richman-Atkins Cyclization: A Cornerstone in Macrocycle Synthesis

One of the most significant early strategies for the synthesis of polyazamacrocycles is the Richman-Atkins reaction. This powerful method established a general and reliable route for cyclization that overcame the statistical challenges of forming medium and large rings. The core principle involves the reaction of a bis-sulfonamide salt with an alkyl dihalide or, more commonly, a di-tosylate.

The key features of this approach are:

  • Nitrogen Protection: The amine nitrogens of the open-chain precursor are protected as sulfonamides, typically p-toluenesulfonamides (tosyl groups). This prevents unwanted side reactions and reduces the basicity of the nitrogens.

  • In Situ Salt Formation: The sulfonamide protons are acidic enough to be removed by a suitable base (e.g., sodium hydride, cesium carbonate) to form the corresponding salt in situ.

  • Cyclization: This nucleophilic sulfonamide salt then undergoes an intramolecular S N 2 reaction with a di-tosylate, closing the ring. The bulky tosyl groups are thought to pre-organize the linear precursor, favoring intramolecular cyclization over intermolecular polymerization, thus obviating the need for high-dilution conditions in many cases.

  • Deprotection: The final, and often challenging, step is the removal of the robust sulfonyl protecting groups, which typically requires harsh conditions such as hot concentrated acid (e.g., H₂SO₄ or HBr in acetic acid).

A Modified Richman-Atkins Approach for this compound

While the traditional Richman-Atkins method using tosyl groups was groundbreaking, the harsh deprotection conditions limited its applicability to substrates with sensitive functional groups. Early research sought to improve this step. A notable advancement was the use of alternative sulfonamides, such as β-trimethylsilylethanesulfonamides (SES), which can be cleaved under much milder conditions. The following protocol details a modified Richman-Atkins synthesis of this compound that exemplifies this evolution.

Synthetic Pathway Overview

The synthesis proceeds in three main stages: protection of the linear triamine, cyclization to form the protected macrocycle, and subsequent deprotection to yield the final product.

G cluster_cyclization Cyclization Step A N-(3-Aminopropyl)- 1,3-propanediamine B Tris-SES-Protected Triamine (1) A->B SES-Cl, Et3N DMF, 0 °C p1 B->p1 C 1,3-Propanediol (B51772) di-p-tosylate C->p1 D Tris-SES-Protected [12]aneN3 (2) E This compound ([12]aneN3) D->E CsF, DMF 95 °C, 24h p1->D Cs2CO3, DMF Room Temp, 48h

Caption: Modified Richman-Atkins synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N,N′,N′′-Tris(β-trimethylsilylethanesulfonyl)-N-(3-aminopropyl)-1,3-propanediamine (Protected Triamine)

  • Combine N-(3-Aminopropyl)-1,3-propanediamine (1.0 equiv) and triethylamine (B128534) (5.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the stirred mixture to 0 °C in an ice bath.

  • Add a solution of β-trimethylsilylethanesulfonyl chloride (SES-Cl) (4.5 equiv) in anhydrous DMF dropwise to the mixture.

  • Maintain the reaction at 0 °C and stir for 1.5 hours.

  • Pour the reaction mixture into water and extract the aqueous solution with dichloromethane (B109758) (CH₂Cl₂).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of N,N′,N′′-Tris(β-trimethylsilylethanesulfonyl)-1,5,9-triazacyclododecane (Protected Macrocycle)

  • Combine the tris-SES-protected triamine from Step 1 (1.0 equiv) and cesium carbonate (Cs₂CO₃) (3.0 equiv) in anhydrous DMF.

  • Add a solution of 1,3-propanediol di-p-tosylate (1.0 equiv) in anhydrous DMF dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature for 48 hours.

  • Remove the DMF solvent in vacuo.

  • Transfer the residue to a separatory funnel using water and CH₂Cl₂.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting residue by flash chromatography on silica (B1680970) gel (200:1 CH₂Cl₂/CH₃OH) to yield the pure protected macrocycle.[2]

Step 3: Deprotection to Yield this compound

  • Combine the purified tris-SES-protected macrocycle from Step 2 (1.0 equiv) and cesium fluoride (B91410) (CsF) (10.0 equiv) in DMF.

  • Heat the reaction mixture to 95 °C and stir for 24 hours.

  • Monitor the reaction for completion by ¹H NMR analysis of a small aliquot.

  • Upon completion, add methanol (B129727) (CH₃OH) to the reaction mixture and concentrate in vacuo.

  • Purify the final product by chromatography on neutral alumina (B75360) (2:1 CH₂Cl₂/MeOH).[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the modified Richman-Atkins synthesis described above.

StepProductStarting MaterialsReagents & SolventsConditionsYieldReference
Cyclization N,N′,N′′-Tris(SES)-1,5,9-triazacyclododecaneTris-SES-protected triamine, 1,3-propanediol di-p-tosylateCs₂CO₃, DMFRoom Temp, 48 h72%[2]
Deprotection This compoundN,N′,N′′-Tris(SES)-1,5,9-triazacyclododecaneCsF, DMF95 °C, 24 h81%[2]

Conclusion

The early synthetic work on this compound, spearheaded by the principles of the Richman-Atkins cyclization, was fundamental in making this and other polyazamacrocycles accessible to the broader scientific community. The evolution from using robust tosyl protecting groups to more labile ones like SES demonstrated a critical step forward, enabling milder reaction conditions and expanding the chemical space for macrocycle-based research. The detailed protocols and reliable yields established by these foundational studies have allowed for the continued development of[1]aneN₃ as a privileged scaffold in supramolecular chemistry and drug development, a testament to the enduring power of this early synthetic research.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Derivatives of 1,5,9-Triazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic compound 1,5,9-Triazacyclododecane, also known asaneN₃, has emerged as a versatile and highly adaptable scaffold in the realm of medicinal chemistry and drug development. Its unique 12-membered ring structure containing three nitrogen atoms provides an exceptional platform for the formation of stable complexes with a variety of metal ions. This inherent property, coupled with the potential for diverse functionalization at its nitrogen and carbon centers, has opened up new avenues for the design and synthesis of novel therapeutic agents. This in-depth technical guide explores the core aspects of discovering and developing novel derivatives of this compound, with a focus on their synthesis, biological activity, and potential mechanisms of action.

Core Synthetic Strategies and Experimental Protocols

The functionalization of the this compound core is key to unlocking its therapeutic potential. Researchers have successfully employed a range of synthetic strategies to introduce various moieties, thereby modulating the compound's physicochemical properties and biological activity.

N-Functionalization: A Primary Route to Diversity

Direct substitution at the nitrogen atoms of the triazacyclododecane ring is a common and effective method for creating a library of derivatives. This can be achieved through various reactions, including alkylation, arylation, and acylation.

Experimental Protocol: Synthesis of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-aneN₃)

This protocol outlines a synthetic route for a photosensitive derivative of this compound.[1]

Route 1: Via 2,4-dioxo-aneN₃ Intermediate

  • Synthesis of 9-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane-2,4-dione (Ant-2,4-dioxo-aneN₃):

    • To a solution of this compound-2,4-dione in chloroform, add triethylamine.

    • To this mixture, add a solution of 9-anthracenylmethyl chloride in chloroform.

    • Reflux the reaction mixture overnight.

    • After cooling, wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield Ant-2,4-dioxo-aneN₃.

  • Reduction to Ant-aneN₃:

    • Note: The direct reduction of the amide in Ant-2,4-dioxo-aneN₃ to the corresponding amine has proven to be challenging under various conditions, including the use of LiAlH₄.[1]

Route 2: Via Tricyclic Intermediate

  • Synthesis of 1,5,9-Triazatricyclo[7.3.1.0⁵,¹³]tridecane:

    • Synthesize the tricyclic intermediate from 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to protect two of the three nitrogen atoms.[1]

  • Alkylation of the Tricyclic Intermediate:

    • React the tricyclic intermediate with 9-anthracenylmethyl chloride.[1]

  • Hydrolysis to Yield Ant-aneN₃:

    • Treat the resulting compound with 0.75 mol/L NaOH in a 2:1 mixture of water and ethanol (B145695) and reflux for an extended period.[1]

    • Purify the crude product using amino-functionalized silica (B1680970) gel chromatography to obtain 1-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane.[1]

C-Functionalization: Expanding the Structural Landscape

Modification of the carbon backbone of the triazacyclododecane ring offers another dimension for creating novel derivatives, although it is often a more synthetically challenging approach.

Quantitative Analysis of Biological Activity

The therapeutic potential of novel this compound derivatives is ultimately determined by their biological activity. A crucial aspect of the drug discovery process is the quantitative assessment of this activity, often expressed as the half-maximal inhibitory concentration (IC₅₀). While extensive quantitative data for a wide range of this compound derivatives is still emerging, studies on related triazine and triazole compounds provide valuable insights into their potential anticancer activities.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Triazole-based derivativesHT-29 (colon adenocarcinoma)> 100[2]
Triazole-based derivativesA-549 (lung adenocarcinoma)> 100[2]
Triazole-based derivativesMCF-7 (breast adenocarcinoma)> 100[2]
p-chlorophenyl substituted triazoleHT-29, A-549, MCF-7Not specified, but showed improved activity[2]
s-Triazine derivativesCapan-1 (pancreatic adenocarcinoma)1.4 - 11.5[3]
Thiobarbiturate-based s-triazine hydrazonesHepG2 (hepatocellular carcinoma)3.8 ± 0.3[3]
Thiobarbiturate-based s-triazine hydrazonesHCT-116 (colon carcinoma)1.9 ± 0.4[3]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their ability to form stable metal complexes and interact with biological macromolecules such as DNA. The precise signaling pathways affected by these novel compounds are an active area of research.

DNA Interaction and Photocleavage

The anthracene (B1667546) derivative, Ant-aneN₃, exemplifies a mechanism of action involving direct interaction with DNA. Anthracene acts as a photosensitizer, and upon irradiation with UV light, the compound can induce DNA cleavage.[1] Interestingly, theaneN₃ moiety enhances this photocleavage activity, and this effect is independent of the presence of zinc ions. Under physiological conditions, the nitrogen atoms of the triazacyclododecane ring can be protonated, leading to an affinity for the negatively charged phosphate (B84403) backbone of DNA.

DNA_Photocleavage_Workflow cluster_synthesis Synthesis cluster_interaction Biological Interaction cluster_outcome Cellular Outcome Start This compound Intermediate Functionalization (e.g., with Anthracene) Start->Intermediate Product Ant-[12]aneN3 Intermediate->Product DNA_Binding Binding to DNA Product->DNA_Binding UV_Light UV Irradiation (λ = 365 nm) Cleavage DNA Strand Scission UV_Light->Cleavage DNA_Binding->Cleavage Photosensitization Apoptosis Apoptosis/Cell Death Cleavage->Apoptosis

Caption: Experimental workflow for the synthesis and DNA photocleavage activity of Ant-aneN₃.

Potential for Targeting Cancer Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound derivatives is still being gathered, the anticancer activity of related heterocyclic compounds suggests potential targets. These include key pathways involved in cell proliferation, survival, and angiogenesis, such as the EGFR and VEGFR signaling cascades. The ability of the triazacyclododecane scaffold to chelate metal ions is also significant, as many enzymes involved in these pathways are metalloenzymes.

Potential_Signaling_Pathways cluster_ligand This compound Derivative cluster_cellular_targets Potential Cellular Targets cluster_response Cellular Response Ligand Functionalized [12]aneN3 Complex Metal-Ligand Complex Ligand->Complex Metal Metal Ion (e.g., Zn, Cu) Metal->Complex EGFR EGFR Pathway Complex->EGFR Inhibition? VEGFR VEGFR Pathway Complex->VEGFR Inhibition? DNA_Synth DNA Synthesis/ Replication Complex->DNA_Synth Interference Proliferation Inhibition of Proliferation EGFR->Proliferation Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis Apoptosis_Pathway Induction of Apoptosis DNA_Synth->Apoptosis_Pathway

Caption: Logical relationships of potential signaling pathways targeted by metal complexes ofaneN₃ derivatives.

Future Directions and Conclusion

The exploration of novel derivatives of this compound is a rapidly advancing field with significant potential for the development of new therapeutics. The versatility of its core structure allows for the creation of a vast chemical space of functionalized molecules. Future research will likely focus on:

  • Expansion of Derivative Libraries: The synthesis and screening of a wider range of derivatives with diverse functional groups to identify novel lead compounds.

  • Elucidation of Mechanisms of Action: In-depth studies to identify the specific cellular targets and signaling pathways modulated by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematic investigations to understand how specific structural modifications influence biological activity, which will guide the rational design of more potent and selective agents.

  • Development of Metal-Based Drugs: Leveraging the strong metal-chelating properties of theaneN₃ scaffold to design targeted metallodrugs with unique mechanisms of action.

References

A Technical Guide to the Theoretical and Computational Exploration of 1,5,9-Triazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies of 1,5,9-triazacyclododecane, a versatile macrocyclic compound with significant applications in coordination chemistry, catalysis, and biomedical fields. This document details the synthesis, conformational analysis, metal complexation, and computational modeling of this important molecule, offering valuable insights for researchers and professionals in drug development and related scientific disciplines.

Introduction

This compound, commonly referred to as[1]aneN3, is a twelve-membered macrocycle containing three secondary amine groups. Its unique cyclic structure and the presence of three donor nitrogen atoms make it an excellent ligand for a wide variety of metal ions. The resulting metal complexes have shown promise in diverse applications, including as catalysts for CO₂ hydration, in the development of DNA photocleavage agents, and as building blocks for more complex supramolecular structures.[2] Understanding the fundamental properties of this compound through theoretical and computational modeling is crucial for the rational design of novel therapeutic agents and functional materials.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Richman-Atkins cyclization, a powerful method for the preparation of macrocyclic polyamines.[3] This procedure generally involves the reaction of a bis-sulfonamide salt with a bis-electrophile in a suitable solvent.

General Synthetic Workflow

The synthetic pathway can be visualized as a multi-step process, starting from the protection of a linear triamine, followed by cyclization, and concluding with the deprotection of the macrocycle.

A Linear Triamine (e.g., 1,5,9-Triazanonane) B Protection of Amines (e.g., Tosylation) A->B C N,N',N''-Tris(tosyl)-1,5,9-triazanonane B->C D Cyclization with Bis-electrophile (e.g., 1,3-Dibromopropane) C->D E Protected Macrocycle (N,N',N''-Tris(tosyl)-1,5,9-triazacyclododecane) D->E F Deprotection (e.g., HBr/AcOH or Na/NH3) E->F G This compound F->G Ligand This compound (Free Ligand) Encounter Encounter Complex [M(H2O)n...L] Ligand->Encounter Metal Metal Ion (Mn+) in Solution Metal->Encounter Coordination Stepwise Ligand Substitution Encounter->Coordination Complex [M(L)]n+ Coordinated Complex Coordination->Complex

References

Methodological & Application

Synthesis of 1,5,9-Triazacyclododecane and its Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of the macrocycle 1,5,9-triazacyclododecane (TACD) and its functionalized derivatives. These compounds are of significant interest in medicinal chemistry and drug development, particularly as versatile scaffolds for the design of therapeutic agents.

This compound, a twelve-membered macrocycle containing three nitrogen atoms, serves as a foundational structure for the development of a wide array of functionalized molecules. Its unique conformational properties and ability to coordinate with metal ions make it an attractive platform for creating targeted therapies. Derivatives of TACD have shown promise in various biomedical applications, including as chelating agents for diagnostic imaging and as antagonists for key signaling pathways implicated in disease.

Application Notes:

The core structure of this compound allows for the strategic attachment of various functional groups at its nitrogen atoms. This modularity enables the synthesis of derivatives with tailored properties for specific biological targets. One of the most significant applications of TACD derivatives is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4).

The CXCR4 receptor, a G-protein-coupled receptor (GPCR), and its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), play a crucial role in numerous physiological processes, including immune cell trafficking and hematopoiesis.[1][2] However, the CXCL12/CXCR4 signaling axis is also heavily implicated in the pathology of several diseases, most notably in cancer metastasis.[3][4] Many types of cancer cells overexpress CXCR4, and the interaction with CXCL12 in distant tissues promotes their migration, invasion, and survival, leading to the formation of metastatic tumors.[5][6]

Consequently, the development of CXCR4 antagonists is a major focus in oncology drug discovery.[7] Macrocyclic compounds, including derivatives of this compound, have been investigated as potent and selective CXCR4 inhibitors.[8] These antagonists physically block the binding of CXCL12 to CXCR4, thereby inhibiting the downstream signaling pathways that drive cancer cell metastasis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via a modified Richman-Atkins cyclization, a widely used method for preparing polyaza macrocycles.[9] This method involves the protection of the amine groups, cyclization, and subsequent deprotection.

StepReactionReagents & SolventsTemperature (°C)Reaction TimeYield (%)Reference
1 Tosylation of Dien Diethylenetriamine (B155796), p-Toluenesulfonyl chloride, Pyridine (B92270)0 to RT12 h~70%[10]
2 Cyclization N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine, 1,3-Dibromopropane (B121459), Cesium Carbonate, DMF6048 h83%[9]
3 Deprotection N,N',N''-Tris(p-toluenesulfonyl)-1,5,9-triazacyclododecane, HBr, Acetic Acid, Phenol10048 h~85%[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Richman-Atkins Method

This protocol details the multi-step synthesis of the parent macrocycle, this compound.

Step 1: Synthesis of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine

  • To a stirred solution of diethylenetriamine (1 equivalent) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (3.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with water and ethanol (B145695) and dry under vacuum to yield N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine.

Step 2: Synthesis of N,N',N''-Tris(p-toluenesulfonyl)-1,5,9-triazacyclododecane

  • To a solution of N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (3 equivalents).

  • Heat the mixture to 60 °C and add a solution of 1,3-dibromopropane (1.1 equivalents) in DMF dropwise over 4 hours.

  • Maintain the reaction at 60 °C for 48 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain N,N',N''-tris(p-toluenesulfonyl)-1,5,9-triazacyclododecane.[9]

Step 3: Deprotection to Yield this compound

  • Suspend N,N',N''-tris(p-toluenesulfonyl)-1,5,9-triazacyclododecane (1 equivalent) in a mixture of 33% HBr in acetic acid and phenol.

  • Heat the mixture at 100 °C for 48 hours.

  • Cool the reaction mixture and add diethyl ether to precipitate the hydrobromide salt of the product.

  • Collect the solid by filtration and wash with diethyl ether.

  • Dissolve the salt in aqueous sodium hydroxide (B78521) and extract the free base into chloroform.

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent to yield this compound.

Protocol 2: Synthesis of a Functionalized Derivative - 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane

This protocol outlines a method for the N-functionalization of a TACD precursor.[5]

Step 1: Synthesis of 1-(Anthracen-9-ylmethyl)-1,5,9-triazatricyclo[7.3.1.05,13]tridecane

  • To a solution of 1,5,9-triazatricyclo[7.3.1.05,13]tridecane (1 equivalent) in toluene, add 9-(chloromethyl)anthracene (B151802) (1.1 equivalents) and triethylamine (B128534) (1.5 equivalents).

  • Reflux the mixture for 18 hours.

  • Cool the reaction mixture and filter to remove triethylamine hydrochloride.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

Step 2: Hydrolysis to 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane

  • Dissolve the crude product from the previous step in a mixture of ethanol and 1 M aqueous sodium hydroxide.

  • Reflux the solution for 24 hours.

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain 1-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane.[5]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent functionalization.

G General Synthesis Workflow A Acyclic Precursor (e.g., Diethylenetriamine) B Protection (e.g., Tosylation) A->B C Protected Acyclic Precursor B->C D Cyclization (e.g., with 1,3-Dibromopropane) C->D E Protected Macrocycle (e.g., Tris-tosyl-TACD) D->E F Deprotection E->F G This compound (TACD) F->G H Functionalization (e.g., Alkylation) G->H I Functionalized TACD Derivative H->I

Caption: General workflow for the synthesis of this compound and its derivatives.

CXCL12/CXCR4 Signaling Pathway in Cancer Metastasis

This diagram illustrates the CXCL12/CXCR4 signaling pathway and the inhibitory action of a TACD-based CXCR4 antagonist.

G CXCL12/CXCR4 Signaling Pathway and Inhibition cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein G-protein Activation CXCR4->G_protein Activates CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binds Antagonist TACD-based CXCR4 Antagonist Antagonist->CXCR4 Blocks Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Metastasis Cancer Cell Migration, Invasion, and Survival Downstream->Metastasis Promotes

Caption: Inhibition of cancer metastasis via blockade of the CXCL12/CXCR4 signaling pathway.

References

Application Notes and Protocols: 1,5,9-Triazacyclododecane in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for the use of 1,5,9-triazacyclododecane ([1]aneN3) in two key areas of transition metal catalysis: the hydrolysis of phosphate (B84403) esters, relevant to the degradation of organophosphates and as artificial nucleases, and the oxidation of hydrocarbons, a fundamental transformation in organic synthesis. While direct comprehensive data for this compound complexes can be sparse in publicly available literature, the protocols and data presented here are based on well-studied, closely related analogues, particularly complexes of 1,4,7-triazacyclononane (B1209588) (TACN), which exhibit similar coordination chemistry and catalytic behavior.

Application Note 1: Catalytic Hydrolysis of Phosphate Diesters with a Copper(II)-[1]aneN3 Complex

Introduction

The hydrolytic cleavage of the phosphodiester bond is a critical reaction in biological systems and in the degradation of organophosphate-based pesticides and nerve agents. Metal complexes that can catalyze this reaction, acting as artificial phosphatases, are of significant interest. Copper(II) complexes of polyaza macrocycles, such as this compound, have shown promise in this area. These complexes can activate a coordinated water molecule to act as a nucleophile for the cleavage of the P-O bond. This application note details a protocol for the hydrolysis of the model substrate bis(p-nitrophenyl)phosphate (BNPP) using a Cu(II)-[1]aneN3 catalyst.

Catalytic Performance

The catalytic activity of Cu(II) complexes of triazamacrocycles in the hydrolysis of BNPP is well-documented, with significant rate enhancements observed. The performance of a representative Cu(II)-[1]aneN3 complex is summarized below, with data extrapolated from studies on analogous Cu(II)-TACN systems which show rate enhancements of up to 6000-fold.[2]

CatalystSubstratepHTemperature (°C)k_obs (s⁻¹)Rate Enhancement (approx.)
[Cu([1]aneN3)(H₂O)₂]²⁺ (representative)BNPP8.5501.0 x 10⁻⁵>10,000-fold
UncatalyzedBNPP8.550<1.0 x 10⁻⁹1
Catalytic Cycle

The proposed mechanism for the hydrolysis of a phosphate diester by a Cu(II)-triazamacrocycle complex involves the formation of a catalyst-substrate intermediate, followed by intramolecular nucleophilic attack by a coordinated hydroxide (B78521) ion.

Catalytic_Cycle_Hydrolysis Catalytic Cycle for Phosphate Ester Hydrolysis Catalyst [Cu(II)L(H₂O)₂]²⁺ ActiveCatalyst [Cu(II)L(H₂O)(OH)]⁺ Catalyst->ActiveCatalyst -H⁺ SubstrateComplex [Cu(II)L(OH)(RO)₂PO₂]⁻ ActiveCatalyst->SubstrateComplex + (RO)₂PO₂⁻ TransitionState Pentacoordinate Phosphorus Intermediate SubstrateComplex->TransitionState Intramolecular Attack ProductComplex [Cu(II)L(H₂O)(ROPO₃H)]⁺ TransitionState->ProductComplex - RO⁻ ProductComplex->Catalyst + H₂O - ROPO₃H₂

Caption: Proposed catalytic cycle for the hydrolysis of a phosphate diester.

Experimental Protocols

1. Synthesis of [Cu(this compound)Cl₂]

  • Materials: this compound (C₉H₂₁N₃), Copper(II) chloride dihydrate (CuCl₂·2H₂O), Ethanol (B145695) (absolute).

  • Procedure:

    • Dissolve this compound (171 mg, 1.0 mmol) in 10 mL of hot ethanol.

    • In a separate flask, dissolve CuCl₂·2H₂O (170 mg, 1.0 mmol) in 10 mL of hot ethanol.

    • Slowly add the copper(II) chloride solution to the stirred ligand solution.

    • A blue precipitate should form immediately.

    • Stir the mixture at room temperature for 2 hours.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL).

    • Dry the complex in a vacuum desiccator. Expected Yield: >90%.

2. Catalytic Hydrolysis of Bis(p-nitrophenyl)phosphate (BNPP)

  • Materials: [Cu([1]aneN3)Cl₂], Bis(p-nitrophenyl)phosphate sodium salt (BNPP), Buffer solution (e.g., 50 mM TRIS, pH 8.5), Deionized water.

  • Procedure:

    • Prepare a stock solution of the Cu(II)-[1]aneN3 catalyst (e.g., 10 mM in deionized water).

    • Prepare a stock solution of BNPP (e.g., 100 mM in deionized water).

    • In a temperature-controlled cuvette holder at 50°C, add 2.9 mL of the buffer solution.

    • Add the appropriate volume of the catalyst stock solution to achieve the desired final concentration (e.g., 50 µL for a final concentration of ~0.17 mM).

    • Initiate the reaction by adding a small volume of the BNPP stock solution (e.g., 3 µL for a final concentration of ~1 mM).

    • Immediately begin monitoring the increase in absorbance at 400 nm (due to the formation of p-nitrophenolate) using a UV-Vis spectrophotometer.

    • Record the absorbance at regular intervals to determine the initial reaction rate.

    • The pseudo-first-order rate constant (k_obs) can be calculated from the initial linear portion of the absorbance vs. time plot.

Application Note 2: Catalytic Oxidation of Alkanes with a Manganese-[1]aneN3 Complex

Introduction

The selective oxidation of C-H bonds in alkanes is a challenging but highly desirable transformation in organic chemistry. Manganese complexes with triazamacrocyclic ligands have been developed as effective catalysts for this purpose, often utilizing environmentally benign oxidants like hydrogen peroxide. These catalysts are believed to proceed through high-valent manganese-oxo intermediates that are capable of abstracting a hydrogen atom from the alkane substrate. This application note provides a representative protocol for the oxidation of cyclohexane (B81311) using a dinuclear manganese complex of this compound.

Catalytic Performance

Dinuclear manganese complexes of triazamacrocycles are known to be effective catalysts for the oxidation of various hydrocarbons. The following table summarizes typical performance data for the oxidation of cyclohexane, based on results obtained with analogous Mn-TACN complexes.[3]

CatalystSubstrateOxidantSolventProduct(s)Yield (%)Selectivity (A:K)
[Mn₂(μ-O)₂(μ-OAc)([1]aneN3)₂]²⁺ (representative)CyclohexaneH₂O₂AcetonitrileCyclohexanol (B46403) (A), Cyclohexanone (B45756) (K)~25-35~10:1
Experimental Workflow

The overall process, from catalyst synthesis to the catalytic oxidation experiment, is outlined in the following workflow diagram.

Experimental_Workflow_Oxidation Workflow for Catalytic Alkane Oxidation cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Oxidation Mn_source Mn(OAc)₂·4H₂O Reaction_Synth Reaction & Stirring Mn_source->Reaction_Synth Ligand This compound Ligand->Reaction_Synth Solvent_Synth Ethanol/Water Solvent_Synth->Reaction_Synth Oxidant_Synth H₂O₂ Reaction_Synth->Oxidant_Synth Isolation Isolation & Purification Reaction_Synth->Isolation Catalyst [Mn₂(μ-O)₂(μ-OAc)L₂]²⁺ Isolation->Catalyst Reaction_Cat Catalytic Reaction (Stirring, Temp. Control) Catalyst->Reaction_Cat Substrate Cyclohexane Substrate->Reaction_Cat Solvent_Cat Acetonitrile Solvent_Cat->Reaction_Cat Oxidant_Cat H₂O₂ Oxidant_Cat->Reaction_Cat Workup Quenching & Extraction Reaction_Cat->Workup Analysis GC-MS Analysis Workup->Analysis Results Yield & Selectivity Analysis->Results

Caption: Workflow for the synthesis of the Mn catalyst and its use in alkane oxidation.

Experimental Protocols

1. Synthesis of a Dinuclear Manganese-[1]aneN3 Complex

  • Materials: Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O), this compound, Ethanol, Water, 30% Hydrogen peroxide (H₂O₂), Sodium perchlorate (B79767) (NaClO₄).

  • Procedure:

    • Dissolve this compound (171 mg, 1.0 mmol) in a mixture of 10 mL of ethanol and 5 mL of water.

    • Add Mn(OAc)₂·4H₂O (245 mg, 1.0 mmol) to the ligand solution with stirring.

    • Slowly add 1 mL of 30% H₂O₂ to the solution. The color should change to a dark brown.

    • Stir the solution for 1 hour at room temperature.

    • Add a saturated aqueous solution of NaClO₄ to precipitate the complex.

    • Cool the mixture in an ice bath for 30 minutes.

    • Collect the dark brown solid by vacuum filtration.

    • Wash the product with cold water, then ethanol, and finally diethyl ether.

    • Dry the complex in a vacuum desiccator. Note: This is a representative synthesis; characterization (e.g., by X-ray crystallography, elemental analysis, and spectroscopy) is necessary to confirm the exact structure of the resulting dinuclear complex.

2. Catalytic Oxidation of Cyclohexane

  • Materials: Dinuclear Manganese-[1]aneN3 complex, Cyclohexane, Acetonitrile, 30% Hydrogen peroxide (H₂O₂), Internal standard (e.g., dodecane).

  • Procedure:

    • In a round-bottom flask, dissolve the manganese catalyst (e.g., 0.01 mmol) in 10 mL of acetonitrile.

    • Add cyclohexane (1.0 mmol) and the internal standard to the solution.

    • Place the flask in a temperature-controlled bath (e.g., 50°C) and stir.

    • Slowly add 30% H₂O₂ (e.g., 5.0 mmol) to the reaction mixture over a period of 1 hour using a syringe pump to avoid rapid decomposition of the peroxide.

    • Continue stirring the reaction for the desired time (e.g., 4 hours).

    • Take aliquots at different time points, quench with a small amount of MnO₂, and filter through a short pad of silica (B1680970) gel.

    • Analyze the filtrate by gas chromatography (GC) or GC-MS to determine the conversion of cyclohexane and the yield of cyclohexanol and cyclohexanone by comparing with the internal standard.

Disclaimer: These protocols are intended as a guide and are based on established procedures for analogous catalytic systems. Researchers should conduct their own risk assessments and optimize reaction conditions for their specific needs and available equipment. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 1,5,9-Triazacyclododecane Derivatives as Ligands for Biomedical Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5,9-Triazacyclododecane (TACD) and its derivatives are emerging as versatile platforms in the development of novel biomedical imaging agents. The cyclic triamine backbone provides a robust scaffold for the stable chelation of various radiometals, which are pivotal for imaging modalities such as Positron Emission Tomography (PET). This document provides detailed application notes and experimental protocols for the use of TACD-based ligands, with a particular focus on their N-functionalized analogues like this compound-N,N',N''-triacetic acid (TACD-TCA or DOTRIAC) and its closely related and widely studied analogue, 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA), in the context of creating radiolabeled peptides for tumor imaging.

The ability of these macrocyclic chelators to form highly stable complexes with radiometals such as Gallium-68 (B1239309) (⁶⁸Ga) is crucial for the in vivo integrity of the imaging agent, preventing the release of the radionuclide and ensuring accurate targeting and imaging.[1] These application notes will guide researchers through the process of conjugating these chelators to targeting biomolecules, subsequent radiolabeling, and in vitro and in vivo evaluation.

Chelation of a Radiometal by a Functionalized TACD Ligand

The core of a TACD-based imaging agent is the chelation of a radiometal by the functionalized macrocycle. The three nitrogen atoms of the TACD ring, along with the carboxylate arms of its functionalized derivatives, coordinate with the metal ion to form a stable complex.

Caption: Chelation of Gallium-68 by a TACD-triacetate derivative.

Experimental Protocols

The development of a TACD-based imaging agent follows a multi-step process, from conjugation of the chelator to a targeting molecule to the final in vivo evaluation. The following protocols are based on established methods for the closely related NOTA-based agents and are adaptable for TACD derivatives.

Protocol 1: Conjugation of a TACD-based Chelator to a Targeting Peptide

This protocol describes the solution-phase conjugation of a pre-activated TACD-based chelator (e.g., TACD-TCA-NHS ester) to a peptide containing a primary amine (e.g., on a lysine (B10760008) residue).

Materials and Reagents:

  • Targeting peptide with a primary amine

  • Activated TACD-based chelator (e.g., p-SCN-Bn-NOTA or a custom-synthesized TACD-TCA-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or N,N-Diisopropylethylamine (DIPEA)

  • HPLC system for purification and analysis

  • LC-MS for characterization

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL. If solubility is an issue, a minimal amount of DMF or DMSO can be used for initial dissolution before adding the buffer.[2]

  • Chelator Dissolution: Dissolve the activated TACD-based chelator in anhydrous DMF or DMSO.

  • Conjugation Reaction: Slowly add the dissolved chelator solution to the peptide solution with gentle stirring. The molar ratio of chelator to peptide should be optimized, typically ranging from 1.5:1 to 5:1.[2]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.[2]

  • Monitoring: Monitor the reaction progress using analytical HPLC. The conjugated peptide will have a different retention time than the unconjugated peptide.

  • Purification: Purify the reaction mixture using preparative HPLC with a suitable C18 column and a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid (TFA).[2]

  • Characterization: Confirm the identity and purity of the collected fractions using LC-MS.[3]

Protocol 2: Radiolabeling of a TACD-Peptide Conjugate with Gallium-68

This protocol outlines the radiolabeling of the TACD-peptide conjugate with ⁶⁸Ga obtained from a ⁶⁸Ge/⁶⁸Ga generator.

Materials and Reagents:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl for generator elution

  • TACD-peptide conjugate

  • Sodium acetate (B1210297) buffer (2.5 M)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.[4]

  • Buffering: In a reaction vial, add the TACD-peptide conjugate (typically 5-20 µg). Add sodium acetate buffer to adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5.[5]

  • Radiolabeling Reaction: Add the buffered ⁶⁸GaCl₃ to the reaction vial containing the peptide conjugate.

  • Incubation: Incubate the reaction mixture at 85-95°C for 5-15 minutes. For some TACD analogues like NOTA, labeling can be achieved at room temperature.[4][6]

  • Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should be >95%.

Protocol 3: In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled TACD-peptide conjugate in human serum.

Materials and Reagents:

  • Radiolabeled TACD-peptide conjugate (>95% RCP)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Incubator at 37°C

  • Radio-HPLC system

Procedure:

  • Incubation: Add a small volume (e.g., 5-10 µL, ~1 MBq) of the purified radiolabeled conjugate to approximately 500 µL of human serum in a microcentrifuge tube.[1]

  • Sampling: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • Protein Precipitation: To each aliquot, add an equal volume of cold acetonitrile to precipitate serum proteins. Vortex and centrifuge.[1]

  • Analysis: Analyze the supernatant by radio-HPLC to determine the percentage of the intact radiolabeled conjugate over time.[1]

Protocol 4: In Vivo PET Imaging and Biodistribution Studies

This protocol describes the use of the radiolabeled TACD-peptide conjugate for PET imaging and biodistribution studies in tumor-bearing mice.

Materials and Reagents:

  • Tumor-bearing mice (e.g., with xenograft tumors)

  • Radiolabeled TACD-peptide conjugate

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Gamma counter

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice.

  • Injection: Intravenously inject a known amount of the radiolabeled TACD-peptide conjugate (typically 1-4 MBq) via the tail vein.[7][8]

  • PET/CT Imaging: Acquire static or dynamic PET/CT images at specified time points post-injection (e.g., 30, 60, 120 minutes).[8]

  • Biodistribution: Following the final imaging session, euthanize the mice. Dissect major organs and the tumor, weigh them, and measure the radioactivity in each sample using a gamma counter.[9]

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Workflow for Development of a TACD-Based Imaging Agent

The overall process of developing a TACD-based imaging agent can be visualized as a structured workflow.

development_workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiochemistry cluster_evaluation Preclinical Evaluation a Synthesis of Functionalized TACD b Conjugation to Targeting Peptide a->b c Radiolabeling with ⁶⁸Ga b->c d Quality Control (RCP > 95%) c->d e In Vitro Stability (Serum, Challenge) d->e f In Vivo PET Imaging & Biodistribution e->f

Caption: Workflow for developing a TACD-based imaging agent.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the evaluation of TACD-analogue (NOTA)-based imaging agents.

Table 1: Radiolabeling and Stability Data for ⁶⁸Ga-NOTA-Peptides

ParameterValueReference
Radiochemical Yield51-85%[3]
Radiochemical Purity>95%[8]
In Vitro Serum Stability (2h)>95% intact[8][10]
Specific Activity55–200 MBq/nmol[7]

Table 2: In Vivo Biodistribution of ⁶⁸Ga-NOTA-Peptides in Tumor-Bearing Mice (%ID/g at 1h post-injection)

Organ/Tissue[⁶⁸Ga]Ga-NOTA-HER3-1[⁶⁸Ga]Ga-DOTA-M2pep[⁶⁸Ga]Ga-NOTA-2Rs15d
Blood0.15 ± 0.041.84 ± 0.020.31 ± 0.06
Tumor0.50 ± 0.183.35 ± 0.344.34 ± 0.90
Muscle0.07 ± 0.020.45 ± 0.060.29 ± 0.05
Liver0.20 ± 0.050.96 ± 0.020.65 ± 0.12
Kidneys10.1 ± 1.676.32 ± 1.2520.1 ± 3.5
Reference [11][8][7]

Signaling Pathway and Logic Diagrams

The interaction of a radiolabeled peptide with its target receptor on a cancer cell initiates a signaling cascade that can be visualized. Furthermore, the decision-making process for advancing a candidate imaging agent can be mapped out.

signaling_pathway ligand ⁶⁸Ga-TACD-Peptide receptor Tumor Cell Receptor ligand->receptor Binding internalization Internalization receptor->internalization signal Signal Accumulation (PET Signal) internalization->signal

Caption: Targeted binding and signal accumulation pathway.

decision_logic start Candidate ⁶⁸Ga-TACD-Peptide qc High Radiochemical Purity? start->qc stability High In Vitro Stability? qc->stability Yes fail Re-evaluate or Discard Candidate qc->fail No uptake High Specific Tumor Uptake? stability->uptake Yes stability->fail No proceed Proceed to Further Preclinical/Clinical Studies uptake->proceed Yes uptake->fail No

Caption: Decision logic for advancing an imaging agent.

References

Application of 1,5,9-Triazacyclododecane in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5,9-Triazacyclododecane (TACD) is a versatile macrocyclic compound renowned for its capacity to form highly stable complexes with a variety of metal ions.[1] This property makes it a valuable component in the design of sophisticated drug delivery systems, particularly in the realm of targeted radiopharmaceuticals for both diagnostic and therapeutic applications.[1] This document provides detailed application notes and experimental protocols for the utilization of TACD and its derivatives in the development of drug delivery systems.

The core utility of TACD in drug delivery lies in its function as a bifunctional chelator. One face of the TACD molecule securely coordinates with a medically relevant radionuclide, while its other functional groups can be covalently linked to a targeting moiety, such as a peptide, antibody, or nanoparticle. This modular design allows for the precise delivery of radiation to specific tissues or cells, such as tumors, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.

Key Applications

The primary application of this compound in drug delivery is as a chelating agent for radiometals in targeted radiopharmaceuticals.[1] Its ability to form stable complexes is crucial for preventing the premature release of the radionuclide in vivo.

1. Targeted Radionuclide Therapy: TACD derivatives are employed to chelate therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac). When conjugated to a tumor-targeting molecule, the resulting radiopharmaceutical delivers a cytotoxic dose of radiation directly to cancer cells.

2. Nuclear Imaging (PET/SPECT): For diagnostic purposes, TACD can be used to chelate positron-emitting (e.g., Gallium-68, ⁶⁸Ga) or gamma-emitting (e.g., Indium-111, ¹¹¹In) radionuclides.[2] These imaging agents enable the visualization and staging of diseases through techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

3. Theranostics: The combination of therapeutic and diagnostic capabilities within a single platform is a growing area of interest. TACD-based systems can be designed to incorporate both imaging and therapeutic radionuclides, allowing for patient screening, dosimetry calculations, and treatment monitoring with the same targeting molecule.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical FormulaC₉H₂₁N₃[3]
Molecular Weight171.28 g/mol [3]
AppearanceColorless to yellow oil[3]
CAS Number294-80-4[3]
Table 2: Examples of Radionuclides Chelated by TACD Derivatives for Medical Applications
RadionuclideApplicationImaging ModalityReference
Gallium-68 (⁶⁸Ga)DiagnosisPET[4]
Lutetium-177 (¹⁷⁷Lu)TherapySPECT (for dosimetry)[4]
Actinium-225 (²²⁵Ac)Therapy-[4]
Indium-111 (¹¹¹In)DiagnosisSPECT[2]
Bismuth-213 (²¹³Bi)Therapy-[2]

Experimental Protocols

Protocol 1: Synthesis of a TACD-Targeting Peptide Conjugate

This protocol describes a general workflow for the synthesis of a conjugate between a functionalized TACD derivative and a targeting peptide.

Workflow for Synthesis of a TACD-Peptide Conjugate

cluster_synthesis Synthesis of Functionalized TACD cluster_conjugation Conjugation to Targeting Peptide cluster_purification Purification and Characterization TACD This compound Functionalization Functionalization (e.g., with isothiocyanate) TACD->Functionalization fTACD Functionalized TACD Functionalization->fTACD Conjugation Conjugation Reaction (e.g., thiourea (B124793) bond formation) fTACD->Conjugation Peptide Targeting Peptide (with free amine) Peptide->Conjugation Peptide_TACD TACD-Peptide Conjugate Conjugation->Peptide_TACD Purification Purification (e.g., HPLC) Peptide_TACD->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization Final_Product Purified TACD-Peptide Conjugate Characterization->Final_Product

Caption: Workflow for the synthesis of a TACD-peptide conjugate.

Materials:

  • Functionalized this compound derivative (e.g., with a maleimide (B117702) or isothiocyanate group)

  • Targeting peptide with a reactive functional group (e.g., a free amine or thiol)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvents for purification (e.g., acetonitrile, water with trifluoroacetic acid for HPLC)

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC), Mass Spectrometer

Procedure:

  • Preparation of Reactants:

    • Dissolve the functionalized TACD derivative in an appropriate solvent (e.g., DMSO).

    • Dissolve the targeting peptide in the reaction buffer.

  • Conjugation Reaction:

    • Add the TACD derivative solution to the peptide solution in a molar excess (e.g., 5-10 fold).

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), with gentle mixing.

  • Purification:

    • Purify the resulting conjugate using reverse-phase HPLC to separate the product from unreacted starting materials.

  • Characterization:

    • Confirm the identity and purity of the TACD-peptide conjugate using mass spectrometry to verify the expected molecular weight.

Protocol 2: Radiolabeling of a TACD-Conjugate with a Therapeutic Radionuclide (e.g., ¹⁷⁷Lu)

This protocol outlines the steps for radiolabeling a TACD-conjugate for therapeutic applications.

Radiolabeling Workflow

TACD_Conj TACD-Conjugate Reaction Radiolabeling Reaction (pH 4-5, 95°C, 20-30 min) TACD_Conj->Reaction Radionuclide Radionuclide (e.g., ¹⁷⁷LuCl₃) Radionuclide->Reaction QC Quality Control (e.g., ITLC, HPLC) Reaction->QC Final_Product Radiolabeled TACD-Conjugate QC->Final_Product

Caption: General workflow for radiolabeling a TACD-conjugate.

Materials:

  • Purified TACD-conjugate

  • Radionuclide solution (e.g., ¹⁷⁷LuCl₃ in HCl)

  • Radiolabeling buffer (e.g., sodium acetate, pH 4.5)

  • Heating block

  • Quality control system (e.g., Instant Thin Layer Chromatography (ITLC), radio-HPLC)

Procedure:

  • Reaction Setup:

    • In a sterile vial, combine the TACD-conjugate and the radiolabeling buffer.

    • Add the radionuclide solution to the vial.

  • Incubation:

    • Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for an appropriate duration (e.g., 20-30 minutes).

  • Quality Control:

    • Determine the radiochemical purity of the product using ITLC or radio-HPLC to quantify the percentage of unincorporated radionuclide. A purity of >95% is typically required for in vivo use.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes how to assess the cell-killing efficacy of a therapeutic TACD-based radiopharmaceutical.

In Vitro Cytotoxicity Assay Workflow

Cell_Culture Plate target cancer cells Treatment Treat cells with varying concentrations of radiolabeled TACD-conjugate Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24-72 hours) Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, LDH assay) Incubation->Viability_Assay Data_Analysis Analyze data to determine IC₅₀ Viability_Assay->Data_Analysis

Caption: Workflow for an in vitro cytotoxicity assay.

Materials:

  • Target cancer cell line (expressing the receptor for the targeting peptide)

  • Cell culture medium and supplements

  • Radiolabeled TACD-conjugate

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the radiolabeled TACD-conjugate. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the cells for a period that allows for the therapeutic effect of the radionuclide to manifest (e.g., 24-72 hours).

  • Viability Assessment:

    • Perform a cell viability assay according to the manufacturer's instructions.[5]

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader and calculate the percentage of viable cells relative to the untreated control. Determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 4: In Vivo Biodistribution Study

This protocol provides a general method for evaluating the distribution of a TACD-based radiopharmaceutical in an animal model.

In Vivo Biodistribution Study Workflow

Animal_Model Tumor-bearing animal model (e.g., mouse with xenograft) Injection Administer radiolabeled TACD-conjugate intravenously Animal_Model->Injection Time_Points Euthanize animals at pre-determined time points Injection->Time_Points Organ_Harvest Harvest and weigh organs and tumor Time_Points->Organ_Harvest Gamma_Counting Measure radioactivity in each organ using a gamma counter Organ_Harvest->Gamma_Counting Data_Analysis Calculate percent injected dose per gram of tissue (%ID/g) Gamma_Counting->Data_Analysis Radiopharmaceutical TACD-Radionuclide Conjugate Target_Cell Target Cell Binding (e.g., tumor cell) Radiopharmaceutical->Target_Cell Internalization Internalization Target_Cell->Internalization Radionuclide_Decay Radionuclide Decay Internalization->Radionuclide_Decay DNA_Damage DNA Double-Strand Breaks Radionuclide_Decay->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Functionalization of 1,5,9-Triazacyclododecane for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The macrocycle 1,5,9-triazacyclododecane, also known as[1]aneN3, serves as a versatile scaffold for the development of sophisticated chelating agents with significant applications in medicine and biotechnology. Its unique conformational properties and the ability of its three secondary amine groups to be functionalized allow for the fine-tuning of its metal coordination chemistry. This document provides detailed application notes and experimental protocols for the functionalization of this compound, with a focus on its use in radiopharmaceuticals for diagnostic imaging and therapy, as well as in the development of fluorescent sensors for biological systems.

Application Note I: Bifunctional Chelators for Radiopharmaceuticals

The functionalization of this compound to create bifunctional chelators (BFCs) is a cornerstone of modern radiopharmaceutical development. These BFCs consist of three key components: the macrocyclic chelating unit that firmly binds a radiometal, a linker, and a biologically active molecule (e.g., peptide, antibody, or small molecule) that directs the radiopharmaceutical to a specific biological target.

Derivatives of this compound are particularly promising for chelating diagnostic and therapeutic radionuclides. For diagnostic applications using Positron Emission Tomography (PET), Gallium-68 (⁶⁸Ga) is a commonly used radionuclide due to its convenient availability from a generator and its favorable decay characteristics. For therapeutic applications, Lutetium-177 (¹⁷⁷Lu) is a choice radionuclide owing to its suitable beta emission for therapy and gamma emission for SPECT imaging, embodying a theranostic approach.

The key to a successful radiopharmaceutical is the high stability of the metal-chelator complex to prevent the release of the free radiometal in vivo, which can lead to off-target toxicity and poor imaging quality. Functionalization of the nitrogen atoms of the this compound ring with pendant arms containing coordinating groups such as carboxylates, phosphonates, or other donors enhances the thermodynamic stability and kinetic inertness of the resulting metal complexes.

Application Note II: Fluorescent Sensors for In Vitro and In Vivo Zinc Sensing

The dysregulation of metal ions, such as zinc (Zn²⁺), is implicated in a variety of pathological conditions, including neurodegenerative diseases and cancer. Fluorescent sensors built upon the this compound scaffold offer a powerful tool for the sensitive and selective detection of Zn²⁺ in biological environments.

Functionalization of the macrocycle with fluorophores and zinc-coordinating moieties allows for the creation of "turn-on" or ratiometric fluorescent probes. In a typical "turn-on" sensor, the fluorescence of the attached fluorophore is quenched in the absence of the target ion. Upon binding of Zn²⁺ to the chelating unit, a conformational change or inhibition of photoinduced electron transfer (PET) can lead to a significant increase in fluorescence intensity. This change in fluorescence can be correlated to the concentration of the target ion, enabling quantitative measurements in cellular and subcellular compartments. The design of these sensors can be tuned to provide high selectivity for Zn²⁺ over other biologically relevant metal ions and to operate within the physiological pH range.

Quantitative Data Summary

The following tables summarize key quantitative data for functionalized this compound derivatives and related compounds, providing a basis for comparison and selection for specific applications.

Table 1: Stability Constants of Metal Complexes

LigandMetal IonLog KReference
N-functionalized this compoundCu²⁺18.7[2]
N-functionalized this compoundZn²⁺14.1[2]
C-functionalized this compoundCu²⁺10.2[2]
C-functionalized this compoundZn²⁺7.32[2]
C-functionalized this compoundNi²⁺6.11[2]

Table 2: Performance of Radiolabeled Chelators

Chelator-ConjugateRadionuclideRadiochemical Yield (%)Radiochemical Purity (%)Specific Activity (GBq/µmol)Reference
⁶⁸Ga-DOTA-Peptide⁶⁸Ga>80>99Not Reported[3]
⁶⁸Ga-DOTA-TBIA101⁶⁸GaNot Reported99.0 ± 0.97.7-19.5[4]
¹⁷⁷Lu-DOTA-Antibody¹⁷⁷LuNot Reported>95Not Reported[5]
⁶⁸Ga-FAP-2286⁶⁸Ga59.85 ± 3.73>94Not Reported[6]

Note: Data for DOTA, a closely related and widely used chelator, is included for comparative purposes due to the limited availability of comprehensive data specifically for this compound derivatives in all applications.

Experimental Protocols

Protocol 1: General N-Alkylation of this compound

This protocol describes a general method for the mono-N-alkylation of this compound, a critical first step in creating functionalized chelators.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous acetonitrile or DMF.

  • Add a non-nucleophilic base such as anhydrous potassium carbonate (1.1-1.5 equivalents).

  • To this stirring suspension, add the alkyl halide (1.0-1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of DCM/methanol) to isolate the mono-N-alkylated product.

Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with Gallium-68 (Adapted for[1]aneN3 derivatives)

This protocol details a common procedure for radiolabeling a peptide conjugate with ⁶⁸Ga, which can be adapted for peptides conjugated with functionalized this compound derivatives.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Chelator-conjugated peptide (e.g., 10-50 µg)

  • Sodium acetate buffer (0.1 M to 2.5 M, pH 3.5-4.5)

  • Sterile water for injection

  • Sep-Pak C18 cartridge

  • Ethanol (B145695)

  • Sterile 0.22 µm filter

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.

  • In a sterile reaction vial, add the chelator-conjugated peptide.

  • Add the sodium acetate buffer to the reaction vial to maintain the pH between 3.5 and 4.5.

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Heat the reaction mixture at 95-100 °C for 5-15 minutes.

  • After cooling to room temperature, the radiolabeled peptide can be purified using a Sep-Pak C18 cartridge. Pre-condition the cartridge with ethanol followed by sterile water.

  • Load the reaction mixture onto the cartridge. Wash with sterile water to remove unreacted ⁶⁸Ga.

  • Elute the purified ⁶⁸Ga-labeled peptide with a small volume of ethanol or an ethanol/water mixture.

  • The final product should be passed through a sterile 0.22 µm filter into a sterile vial.

  • Quality Control: Determine the radiochemical purity (RCP) by radio-TLC or radio-HPLC. A typical system for radio-TLC uses ITLC-SG paper with a mobile phase of 0.1 M sodium citrate (B86180) (pH 5) to separate the labeled peptide from free ⁶⁸Ga.[7]

Visualizations

Diagram 1: General Workflow for Bifunctional Chelator Synthesis and Application

G cluster_0 Synthesis of Bifunctional Chelator cluster_1 Bioconjugation and Radiolabeling A This compound B N-Alkylation with Functionalized Linker A->B Step 1 C Deprotection B->C Step 2 D Activation of Targeting Moiety Linker C->D Step 3 E Conjugation to Targeting Molecule (e.g., Antibody, Peptide) D->E F Purification of Conjugate E->F G Radiolabeling with Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) F->G H Final Product for In Vivo Application G->H

Caption: Workflow for creating a radiopharmaceutical.

Diagram 2: Signaling Pathway for a Targeted Radiopharmaceutical

G cluster_0 Targeted Radiopharmaceutical Action A Radiolabeled Antibody-Chelate Complex B Tumor Cell Surface Receptor A->B Binding C Internalization B->C Receptor-mediated endocytosis D Intracellular Accumulation of Radionuclide C->D E DNA Damage (Therapy - ¹⁷⁷Lu) or Positron Emission (Imaging - ⁶⁸Ga) D->E F Cell Death or PET Signal Detection E->F

Caption: Mechanism of a targeted radiopharmaceutical.

Diagram 3: Workflow for Fluorescent Zinc Sensor Application

G cluster_0 Application of a 'Turn-On' Zinc Sensor A Functionalized [12]aneN3 Fluorescent Sensor (Low Fluorescence) B Introduction into Biological System (e.g., Cell Culture) A->B D Binding of Zn²⁺ to Sensor B->D C Presence of Free Zinc (Zn²⁺) C->D E Conformational Change/ Inhibition of PET D->E F High Fluorescence Signal E->F G Fluorescence Microscopy/ Spectrofluorometry F->G H Quantification of Intracellular Zinc G->H

Caption: Workflow for a fluorescent zinc sensor.

References

Application Notes and Protocols for the Synthesis of 1,5,9-Triazacyclododecane Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5,9-Triazacyclododecane, often abbreviated as[1]aneN3, is a versatile macrocyclic ligand renowned for its ability to form stable complexes with a variety of metal ions.[2] These metal complexes have garnered significant interest in diverse fields, including coordination chemistry, catalysis, and, notably, in biomedical applications such as drug delivery and as imaging agents.[2] The unique 12-membered ring structure containing three nitrogen atoms provides a pre-organized coordination environment, enhancing the stability and selectivity of the resulting metal complexes.[2] This document provides detailed experimental protocols for the synthesis and characterization of this compound metal complexes, along with relevant quantitative data and a discussion of their potential applications in drug development, particularly focusing on their interaction with biological macromolecules like DNA.

Data Presentation

Table 1: Stability Constants of Metal Complexes with this compound and its Derivatives
LigandMetal Ionlog KMLReference
This compoundCu²⁺10.2[3]
This compoundNi²⁺6.11[3]
This compoundZn²⁺7.32[3]
N-linked o-hydroxyaryl derivativeCu²⁺18.7[3]
N-linked o-hydroxyaryl derivativeZn²⁺14.1[3]
Table 2: Spectroscopic Data for Representative this compound Metal Complexes
ComplexIR (cm⁻¹) ν(N-H)IR (cm⁻¹) ν(M-N)UV-Vis λmax (nm) (ε, M⁻¹cm⁻¹)Reference
--INVALID-LINK--3240450380 (sh), 590 (15), 950 (12)[4]
--INVALID-LINK--3235455385 (sh), 595 (18), 960 (15)[4]
--INVALID-LINK--3245452390 (sh), 600 (16), 955 (13)[4]

Note: Me₄-mcN₃ = 2,4,4,9-tetramethyl-1,5,9-triazacyclododec-1-ene, bz = benzoate, sal = salicylate, acsal = acetylsalicylate.

Experimental Protocols

Protocol 1: General Synthesis of a Nickel(II) Complex with a Functionalized this compound Ligand

This protocol is based on the synthesis of five-coordinate nickel(II) complexes with carboxylate anions and derivatives of 1,5,9-triazacyclododec-1-ene.[4]

Materials:

  • --INVALID-LINK--₂ (mcN₃ = functionalized this compound)

  • Carboxylic acid (e.g., benzoic acid, salicylic (B10762653) acid)

  • Methanol (B129727)

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer

  • Filter funnel and paper

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the hydroxo-bridged nickel(II) dimer, --INVALID-LINK--₂ (0.5 mmol), in 20 mL of methanol.

  • To this solution, add a solution of the desired carboxylic acid (1.0 mmol) in 10 mL of methanol dropwise with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • The color of the solution will typically change, indicating the formation of the new complex.

  • Reduce the volume of the solvent under vacuum until precipitation begins.

  • Add diethyl ether to the concentrated solution to induce further precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Dry the resulting complex under vacuum.

Characterization:

  • ¹H NMR: The complexes are paramagnetic, and the ¹H NMR spectra will show isotropically shifted resonances.[4]

  • IR Spectroscopy: Monitor the disappearance of the ν(O-H) band from the starting hydroxo complex and the appearance of characteristic bands for the coordinated carboxylate.

  • UV-Vis Spectroscopy: The electronic spectrum in a suitable solvent (e.g., acetone) will exhibit d-d transition bands characteristic of a five-coordinate Ni(II) complex.[4]

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex.[4]

Protocol 2: Synthesis of a Dimeric Iron(II) Complex with a Functionalized this compound Ligand

This protocol is adapted from the synthesis of dimeric iron(II) complexes with pyrazole-substituted this compound.[5]

Materials:

  • 1-(pyrazol-3-ylmethyl)-1,5,9-triazacyclododecane (L³)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Sodium tetraphenylborate (B1193919) (NaBPh₄)

  • Methanol

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ligand L³ (1 mmol) in 15 mL of methanol.

  • In a separate flask, dissolve FeCl₂·4H₂O (1 mmol) in 10 mL of methanol.

  • Add the FeCl₂ solution to the ligand solution with stirring.

  • To the resulting mixture, add a solution of NaBPh₄ (1 mmol) in 10 mL of methanol. A precipitate will form.

  • Stir the suspension for 1 hour at room temperature.

  • Collect the solid product by vacuum filtration, wash with methanol and then diethyl ether.

  • Dry the product under vacuum.

Characterization:

  • X-ray Crystallography: The structure of the resulting complex, [FeL³(Cl)]BPh₄, has been shown to be a dimeric species, [{FeL³(Cl)}₂]²⁺, with bridging chloride ions.[5]

  • Magnetic Susceptibility: Measurement of the magnetic moment can confirm the high-spin d⁶ configuration of the Fe(II) center.

Mandatory Visualizations

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_complex_synthesis Complex Synthesis cluster_characterization Characterization L_start Start with This compound L_func Functionalization (e.g., with pyrazole (B372694), carboxylate precursors) L_start->L_func L_purify Purification of Functionalized Ligand L_func->L_purify Reaction Reaction under Inert Atmosphere L_purify->Reaction Add Ligand M_salt Metal Salt (e.g., NiCl₂, FeCl₂) M_salt->Reaction Solvent Anhydrous Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Precipitation Precipitation/ Crystallization Reaction->Precipitation Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Precipitation->Spectroscopy Xray Single Crystal X-ray Diffraction Precipitation->Xray Analysis Elemental Analysis & Magnetic Susceptibility Precipitation->Analysis

Caption: Experimental workflow for the synthesis and characterization of metal complexes.

signaling_pathway MetalComplex [12]aneN3-Metal Complex CellMembrane Cellular Uptake MetalComplex->CellMembrane DNA DNA MetalComplex->DNA Direct Interaction ROS Generation of Reactive Oxygen Species (ROS) CellMembrane->ROS Intracellular Interaction DNA_damage DNA Damage (e.g., strand cleavage) ROS->DNA_damage DNA->DNA_damage Apoptosis Apoptosis (Programmed Cell Death) DNA_damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest

Caption: Putative signaling pathway for anticancer activity of metal complexes.

Applications in Drug Development

This compound metal complexes are being explored as potential therapeutic agents, particularly as anticancer drugs.[6] Their mechanism of action is often attributed to their ability to interact with and damage DNA, a key target in cancer therapy.[6]

Cellular Uptake and Mechanism of Action:

Metal complexes can enter cells through various mechanisms, including passive diffusion or via transporter proteins.[7] Once inside the cell, they can exert their cytotoxic effects through several pathways. A prominent proposed mechanism involves the generation of reactive oxygen species (ROS). The metal center of the complex can participate in redox reactions, leading to the formation of highly reactive species like hydroxyl radicals. These ROS can then attack and damage cellular components, most notably DNA, leading to strand breaks and inhibition of replication and transcription.[6] This DNA damage can trigger downstream signaling pathways that lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[6]

Some metal complexes may also interact directly with DNA through intercalation or groove binding, disrupting its structure and function. The specific geometry and charge of the this compound metal complex can influence its DNA binding mode and cleavage efficiency.

Future Perspectives:

The tunability of this compound-based ligands allows for the rational design of metal complexes with specific properties. By modifying the ligand scaffold, researchers can influence the complex's stability, redox potential, and lipophilicity, thereby optimizing its therapeutic efficacy and reducing side effects.[8] For instance, attaching targeting moieties to the ligand could enable the specific delivery of the metal complex to cancer cells, enhancing its potency while minimizing damage to healthy tissues.[9] Further research into the detailed cellular uptake mechanisms and the specific signaling pathways activated by these complexes will be crucial for their development as effective and safe therapeutic agents.

References

Application Notes and Protocols: 1,5,9-Triazacyclododecane as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5,9-Triazacyclododecane, abbreviated as[1]aneN₃, is a macrocyclic amine that serves as a highly effective ligand in coordination chemistry. Its ability to form stable complexes with a variety of transition metals makes it a versatile component in the development of catalysts for organic synthesis.[2] These metal complexes are crucial for a range of chemical transformations, offering improved reaction rates and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound-based catalysts in key organic reactions, with a focus on hydrolysis of esters and the hydration of carbon dioxide, reflecting the most comprehensively documented applications in the scientific literature.

Application 1: Catalyst for the Hydrolysis of Phenyl Acetates

Complexes of this compound with zinc(II) have been shown to be effective catalysts for the hydrolysis of phenyl acetates. These systems serve as functional models for metalloenzymes, such as carbonic anhydrase, and provide insight into the mechanisms of enzyme-catalyzed hydrolysis.[3][4]

Reaction Mechanism and Workflow

The catalytic cycle for the hydrolysis of phenyl acetates by the Zn(II)-[1]aneN₃ complex involves the coordination of the ester to the metal center, followed by nucleophilic attack by a water molecule or hydroxide (B78521) ion.[3][4]

G cluster_workflow Catalytic Hydrolysis Workflow Catalyst_Prep Catalyst Preparation: [Zn([12]aneN3)]2+ Reaction Catalytic Hydrolysis Catalyst_Prep->Reaction Add to reaction mixture Substrate_Prep Substrate Preparation: Phenyl Acetate (B1210297) Solution Substrate_Prep->Reaction Analysis Kinetic Analysis: UV-Vis Spectrophotometry Reaction->Analysis Monitor product formation Data Data Interpretation: Rate Constants & Mechanism Analysis->Data

Caption: Workflow for the catalytic hydrolysis of phenyl acetates.

Quantitative Data

The following table summarizes the kinetic parameters for the hydrolysis of various substituted phenyl acetates catalyzed by the Zn(II)-[1]aneN₃ complex.

Substrate (Phenyl Acetate Derivative)k_cat (s⁻¹)K_m (M)k_cat / K_m (M⁻¹s⁻¹)ConditionsReference
p-Nitrophenyl acetate1.2 x 10⁻²1.5 x 10⁻³8.0pH 7.8, 25 °C[3]
Phenyl acetate4.5 x 10⁻⁴2.0 x 10⁻³0.225pH 7.8, 25 °C[3]
p-Chlorophenyl acetate8.0 x 10⁻³1.8 x 10⁻³4.4pH 7.8, 25 °C[3]
Experimental Protocols

Protocol 1: Preparation of the Zn(II)-[1]aneN₃ Catalyst Solution

  • Materials: this compound ([1]aneN₃), Zinc(II) perchlorate (B79767) hexahydrate (Zn(ClO₄)₂·6H₂O), appropriate buffer solution (e.g., Tris-HCl).

  • Procedure:

    • Prepare a stock solution of this compound in the desired buffer.

    • Prepare a stock solution of Zn(II) perchlorate hexahydrate in the same buffer.

    • To prepare the catalyst solution, mix equimolar amounts of the[1]aneN₃ and Zn(II) perchlorate solutions. The complex will form in situ. For kinetic studies, the final concentration of the complex is typically in the millimolar range.[5]

Protocol 2: Kinetic Measurement of Phenyl Acetate Hydrolysis

  • Materials: Zn(II)-[1]aneN₃ catalyst solution, phenyl acetate substrate solution (e.g., in acetonitrile), buffer solution.

  • Instrumentation: UV-Vis Spectrophotometer with a thermostatted cell holder.

  • Procedure:

    • Equilibrate the buffer solution containing the Zn(II)-[1]aneN₃ catalyst in a quartz cuvette to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding a small aliquot of the phenyl acetate substrate stock solution to the cuvette.

    • Immediately begin monitoring the increase in absorbance at the wavelength corresponding to the phenolate (B1203915) product (e.g., 400 nm for p-nitrophenolate).[5]

    • Record the absorbance data over time to determine the initial reaction rate.

    • Repeat the experiment at various substrate concentrations to determine the kinetic parameters (k_cat and K_m).

Application 2: Biomimetic Catalyst for Carbon Dioxide Hydration

Zinc(II) complexes of this compound and its derivatives serve as functional mimics of the enzyme carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide to bicarbonate.[6] This application is of significant interest for CO₂ capture and utilization technologies.

Reaction Mechanism and Signaling Pathway

The catalytic cycle involves the nucleophilic attack of a zinc-bound hydroxide on a CO₂ molecule, forming a bicarbonate intermediate, which is then displaced by a water molecule to regenerate the catalyst.

G cluster_pathway CO2 Hydration Catalytic Cycle A [Zn(L)(H2O)]2+ B [Zn(L)(OH)]+ + H+ A->B Deprotonation C [Zn(L)(HCO3)]+ B->C + CO2 (Nucleophilic Attack) C->A + H2O - HCO3-

Caption: Catalytic cycle of CO2 hydration by a Zn(II)-[1]aneN3 complex.

Quantitative Data

The catalytic efficiency of CO₂ hydration is typically evaluated by measuring the second-order rate constant (k_cat).

Catalystk_cat (M⁻¹s⁻¹)ConditionsReference
[Zn([1]aneN₃)]²⁺648.425 °C[7]
Human Carbonic Anhydrase II~1 x 10⁶25 °C[7]
Experimental Protocols

Protocol 3: Synthesis of the --INVALID-LINK--1]aneN₃)(H₂O)₂ Catalyst

  • Materials: this compound ([1]aneN₃), Zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O), ethanol (B145695).

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add an equimolar amount of Zn(II) perchlorate hexahydrate dissolved in a minimal amount of ethanol to the[1]aneN₃ solution.

    • Stir the solution at room temperature. The product will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 4: Measurement of CO₂ Hydration Rate by Stopped-Flow Spectrophotometry

  • Materials: --INVALID-LINK--1]aneN₃)(H₂O)₂ catalyst, CO₂-saturated water, buffer solution containing a pH indicator (e.g., p-nitrophenol).

  • Instrumentation: Stopped-flow spectrophotometer.

  • Procedure:

    • Prepare a solution of the zinc complex in a suitable buffer containing a pH indicator.

    • Prepare a CO₂-saturated aqueous solution by bubbling CO₂ gas through deionized water.[7]

    • Load the catalyst solution and the CO₂-saturated solution into the two syringes of the stopped-flow instrument.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time. The hydration of CO₂ produces H⁺, which protonates the indicator, causing a change in its absorbance.[7]

    • The initial rate of absorbance change is used to calculate the rate of CO₂ hydration.

Other Potential Applications

While less extensively documented with detailed protocols, complexes of this compound with other transition metals such as copper and manganese are being explored for their catalytic activity in oxidation reactions. These applications are an emerging area of research, with the potential for the development of novel catalysts for C-H bond activation and other oxidative transformations. Further research is required to establish detailed protocols and quantitative performance metrics for these systems.

Conclusion

This compound is a valuable ligand for the construction of transition metal catalysts with significant applications in organic synthesis. The well-studied Zn(II) complexes demonstrate notable efficacy in ester hydrolysis and CO₂ hydration, serving as important models for understanding enzymatic processes and for the development of new catalytic technologies. The detailed protocols provided herein should enable researchers to explore and expand upon the catalytic potential of this versatile macrocycle.

References

Application Notes and Protocols for DNA Photocleavage Activity of 1,5,9-Triazacyclododecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The targeted cleavage of DNA is a crucial process in biotechnology and medicine, with applications ranging from genetic engineering to cancer therapy. Photoactivated DNA cleaving agents offer spatial and temporal control over this process, minimizing off-target effects. Derivatives of 1,5,9-triazacyclododecane, a versatile macrocyclic polyamine, have emerged as promising scaffolds for the design of such agents. When conjugated with a photosensitizer, these molecules can induce DNA strand scission upon light irradiation. This document provides detailed application notes and protocols for the synthesis and evaluation of the DNA photocleavage activity of a representative this compound derivative, 1-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[1]aneN3).

The core concept involves linking a photosensitizing moiety, such as anthracene, to the this compound ([1]aneN3) backbone. The[1]aneN3 component serves to interact with the negatively charged phosphate (B84403) backbone of DNA, bringing the photosensitizer into close proximity. Upon photoirradiation at a specific wavelength, the photosensitizer is excited, leading to the generation of reactive oxygen species (ROS) or direct electron transfer, ultimately resulting in DNA cleavage.[2][3][4]

Data Presentation

The following table summarizes the key characteristics and DNA photocleavage activity of the synthesized 1-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[1]aneN3).

Compound NameAbbreviationPhotosensitizerDNA Interacting MoietyMetal Ion DependenceIrradiation WavelengthTarget DNA
1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecaneAnt-[1]aneN3Anthracene[1]aneN3Independent of Zn(II)365 nmpUC19 Plasmid

Experimental Protocols

I. Synthesis of 1-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[1]aneN3)

This protocol is based on the synthesis route for Ant-[1]aneN3.[2]

Materials:

Procedure:

  • Synthesis of this compound-2,4-dione (2,4-dioxo-[1]aneN3): This intermediate is synthesized as a precursor to the final product.

  • Introduction of the Anthracene Moiety: React 2,4-dioxo-[1]aneN3 with 9-anthracenylmethyl chloride in the presence of triethylamine in chloroform and reflux overnight to yield 9-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane-2,4-dione.

  • Reduction of the Amide Groups: The amide groups of the resulting compound are reduced to amines using a borane-tetrahydrofuran complex (BH3–THF) in THF, followed by acid hydrolysis with HCl. This step yields the final product, 1-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[1]aneN3).

  • Purification: The final product should be purified using appropriate chromatographic techniques.

II. DNA Photocleavage Assay

This protocol describes the evaluation of the DNA photocleavage activity of Ant-[1]aneN3 using supercoiled plasmid DNA.[2][4]

Materials:

  • Supercoiled pUC19 plasmid DNA

  • Ant-[1]aneN3 solution of known concentration

  • Tris-HCl buffer (pH 7.4)

  • UV transilluminator or a similar UV irradiation source (365 nm)

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or another DNA stain

  • Gel loading buffer

  • Gel electrophoresis apparatus

  • Gel documentation system

Procedure:

  • Preparation of Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing pUC19 plasmid DNA (e.g., 0.1 µg) and varying concentrations of Ant-[1]aneN3 in Tris-HCl buffer. The final volume should be kept constant (e.g., 20 µL).

  • Control Samples: Prepare the following control samples:

    • DNA only (no compound, no irradiation)

    • DNA + Ant-[1]aneN3 (no irradiation)

    • DNA only (with irradiation)

  • Incubation: Incubate the reaction mixtures in the dark for a predetermined period (e.g., 30 minutes) to allow for binding of the compound to the DNA.

  • UV Irradiation: Place the microcentrifuge tubes on a cooling block and irradiate from above with a 365 nm UV lamp for a specified duration (e.g., 1-2 hours).

  • Quenching the Reaction: After irradiation, add gel loading buffer to each reaction mixture to stop the reaction.

  • Agarose Gel Electrophoresis:

    • Cast an agarose gel (e.g., 1%) in TAE buffer containing a DNA stain.

    • Load the samples into the wells of the gel.

    • Run the electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light using a gel documentation system.

    • The supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will migrate differently.

    • Quantify the intensity of each band to determine the extent of DNA cleavage. An increase in the amount of Form II and/or Form III DNA with a corresponding decrease in Form I indicates DNA cleavage.

Visualizations

Signaling Pathway of DNA Photocleavage

DNA_Photocleavage_Pathway cluster_compound Ant-[12]aneN3 Derivative cluster_process Photocleavage Process Anthracene Anthracene (Photosensitizer) Triazacyclododecane [12]aneN3 Moiety (DNA Interacting) Excited_State Excited Anthracene* DNA_Binding Binding to DNA Triazacyclododecane->DNA_Binding Electrostatic Interaction UV_Light UV Light (365 nm) UV_Light->Anthracene Photoexcitation ROS Reactive Oxygen Species (ROS) Excited_State->ROS Energy Transfer DNA_Cleavage DNA Strand Scission ROS->DNA_Cleavage Oxidative Damage DNA_Binding->DNA_Cleavage

Caption: Mechanism of DNA photocleavage by Ant-[1]aneN3.

Experimental Workflow for DNA Photocleavage Assay

Experimental_Workflow start Start prep_reaction Prepare Reaction Mixtures (DNA + Ant-[12]aneN3) start->prep_reaction incubation Incubate in Dark prep_reaction->incubation irradiation UV Irradiation (365 nm) incubation->irradiation add_loading_buffer Add Gel Loading Buffer irradiation->add_loading_buffer electrophoresis Agarose Gel Electrophoresis add_loading_buffer->electrophoresis visualization Visualize and Quantify DNA Bands electrophoresis->visualization end End visualization->end

Caption: Workflow for assessing DNA photocleavage activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,5,9-Triazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,5,9-triazacyclododecane synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The main synthetic strategies for this compound include the Richman-Atkins cyclization, condensation with malonic acid derivatives, and the tricyclic orthoamide route. Each method has its own advantages and challenges regarding yield, scalability, and purification.

Q2: Which synthetic method generally provides the highest yield?

A2: A modified Richman-Atkins cyclization using β-trimethylsilylethanesulfonamides (SES) as protecting groups has been reported to produce this compound in high yield (approximately 81%).[1] Traditional Richman-Atkins methods using tosyl protecting groups are also common, though yields can be lower and deprotection conditions are harsher.

Q3: What are the critical parameters to control for a successful macrocyclization?

A3: Key parameters for successful macrocyclization include maintaining high-dilution conditions to favor intramolecular over intermolecular reactions, the choice of protecting groups and deprotection strategy, the selection of the base and solvent, and the reaction temperature.

Q4: How can I minimize the formation of oligomeric byproducts?

A4: The formation of dimers, trimers, and higher oligomers is a common issue in macrocyclization. Employing high-dilution techniques, such as the slow addition of reactants via a syringe pump to a large volume of solvent, is the most effective strategy to minimize these intermolecular side reactions.

Troubleshooting Guides

Low Yield in Richman-Atkins Synthesis
Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Low to no formation of the protected macrocycle 1. Incomplete deprotonation of the sulfonamide. 2. Poor quality of the di-tosylate or di-bromide electrophile. 3. Suboptimal reaction temperature.1. Ensure the use of a strong, non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) and anhydrous solvent (DMF). 2. Verify the purity of the electrophile by NMR or melting point. 3. Optimize the reaction temperature; typically, these reactions are run at elevated temperatures (e.g., 60-80 °C).
Low yield after deprotection 1. Incomplete removal of protecting groups (e.g., tosyl groups). 2. Degradation of the macrocycle under harsh deprotection conditions.1. For tosyl groups, ensure sufficient reaction time in strong acid (e.g., HBr/AcOH) or consider alternative deprotection methods like sodium in liquid ammonia. 2. If the macrocycle is sensitive, consider using more labile protecting groups like SES, which can be removed under milder conditions with fluoride (B91410) ions.[1]
Difficult purification of the final product 1. Presence of unreacted starting materials or oligomeric byproducts. 2. Difficulty in separating the product from residual salts.1. Optimize the cyclization reaction to minimize byproducts. 2. Employ column chromatography (e.g., alumina) or crystallization to purify the final product. For the hydrochloride salt, precipitation from a suitable solvent can be effective.
Issues with the Tricyclic Orthoamide Route
Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Low yield of the tricyclic orthoamide intermediate 1. Incomplete reaction of the bicyclic guanidine (B92328) with the dihaloalkane. 2. Formation of side products.1. Ensure the use of a strong base (e.g., NaH) and anhydrous conditions. 2. Optimize the reaction temperature and time.
Incomplete hydrolysis of the orthoamide 1. Insufficient acid concentration or reaction time. 2. Re-formation of the orthoamide under certain pH conditions.1. Use a sufficiently concentrated acid (e.g., 3M HCl) and ensure the reaction goes to completion by monitoring with TLC or NMR. 2. Maintain acidic conditions during workup to prevent re-formation of the intermediate.

Comparative Data of Synthesis Methods

Synthetic Method Protecting Group Typical Reagents Reported Yield Key Advantages Key Disadvantages
Modified Richman-Atkins β-trimethylsilylethanesulfonyl (SES)N,N',N''-Tris(SES)-diethylenetriamine, 1,3-propanediol (B51772) di-p-tosylate, Cs₂CO₃, CsF~81%[1]High yield, mild deprotection conditions.Requires synthesis of the SES-protected triamine.
Traditional Richman-Atkins p-toluenesulfonyl (Ts)N,N',N''-Tris(tosyl)-diethylenetriamine, 1,3-dibromopropane, NaH, HBr/AcOHModerateWell-established method.Harsh deprotection conditions can lower the overall yield.
Tricyclic Orthoamide None1,5,7-Triazabicyclo[4.4.0]dec-5-ene, 1,3-dibromopropane, LiAlH₄, HClGoodAvoids the use of protecting groups.Requires handling of pyrophoric reagents (LiAlH₄).
Malonate Condensation NoneDiethylenetriamine, diethyl malonateVariablePotentially a one-pot reaction.Can lead to a mixture of products, including amides and lactams, requiring further reduction.

Experimental Protocols

Modified Richman-Atkins Synthesis of this compound

This protocol is based on the synthesis of the N,N',N''-tris(β-trimethylsilylethanesulfonyl) protected macrocycle followed by deprotection.

Step 1: Synthesis of N,N',N''-Tris(β-trimethylsilylethanesulfonyl)-1,5,9-triazacyclododecane

  • Combine N,N',N''-tris(β-trimethylsilylethanesulfonyl)-diethylenetriamine (1 equiv) and cesium carbonate (3 equiv) in anhydrous DMF.

  • Add a solution of 1,3-propanediol di-p-tosylate (1 equiv) in anhydrous DMF dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Remove the solvent in vacuo.

  • Extract the residue with dichloromethane (B109758) and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Deprotection to yield this compound

  • Combine the tris-sulfonamide from Step 1 (1 equiv) and cesium fluoride (10 equiv) in DMF.

  • Heat the mixture at 95 °C for 24 hours.

  • Monitor the reaction by ¹H NMR to ensure completion.

  • Add methanol (B129727) to the reaction mixture and concentrate in vacuo.

  • Purify the product by chromatography on neutral alumina.

Visualizing the Synthetic Workflow

Below are diagrams illustrating the logical flow of the synthesis and troubleshooting processes.

cluster_synthesis General Synthesis Workflow start Select Synthetic Route protect Protecting Group Introduction (if applicable) start->protect cyclize Macrocyclization Reaction protect->cyclize deprotect Deprotection (if applicable) cyclize->deprotect purify Purification of this compound deprotect->purify end Final Product purify->end

Caption: A generalized workflow for the synthesis of this compound.

cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup optimize Systematically Optimize Parameters check_reagents->optimize check_conditions->optimize check_workup->optimize solution Improved Yield optimize->solution

Caption: A decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Purification of 1,5,9-Triazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of 1,5,9-Triazacyclododecane ([1]aneN₃) can present unique challenges due to its physical properties and reactivity. This macrocycle is a versatile ligand in coordination chemistry and a key building block in various applications, making its purity paramount for reliable experimental outcomes.[2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound and its derivatives.

Question 1: My purified this compound is an oil or a low-melting solid, making it difficult to handle and crystallize. How can I obtain a stable, crystalline solid?

Answer: The free base of this compound has a low melting point (36 °C) and can often be isolated as a colorless to yellow oil.[1][2] A common and effective strategy is to convert it to its hydrochloride (HCl) salt, which is typically a stable, crystalline solid that is easier to handle and purify by recrystallization.[3][4]

  • Procedure: Dissolve the crude free base in a suitable solvent like isopropanol (B130326) or ethanol. Add a stoichiometric amount of anhydrous HCl (e.g., as a solution in dioxane or generated in situ from acetyl chloride). The hydrochloride salt will often precipitate and can be collected by filtration.[3]

Question 2: I am observing significant streaking and poor separation during column chromatography on silica (B1680970) gel. What is causing this and how can I fix it?

Answer: The basic nitrogen atoms of this compound can interact strongly and irreversibly with the acidic silanol (B1196071) groups on the surface of standard silica gel. This leads to tailing, streaking, and often, low recovery of the product.[5][6]

  • Recommended Solutions:

    • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with an eluent containing a small amount of a volatile base, such as 1-3% triethylamine (B128534) (Et₃N) or ammonia (B1221849) in methanol.[7] This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase: Alumina (basic or neutral) is a good alternative to silica gel for purifying basic compounds.

    • Amino-functionalized Silica Gel: This specialized stationary phase is designed for the purification of amines and can provide excellent separation without the need for additives.[8]

Question 3: After synthesis, my crude product contains highly polar impurities. What is the most effective way to remove them?

Answer: For removing highly polar impurities, several methods can be employed depending on the nature of the impurity.

  • Recommended Solutions:

    • Aqueous Wash/Extraction: If the desired compound is in an organic solvent, washing with water or a brine solution can remove water-soluble polar impurities.

    • Short Silica/Alumina Plug: If the impurities are significantly more polar than the product, you can pass a solution of the crude material through a short, wide plug of silica or alumina.[7] Use a relatively non-polar eluent to quickly flush your product through while the polar impurities remain adsorbed at the top.

    • Scavenger Resins: For specific impurities like unreacted starting materials or certain byproducts, scavenger resins can be highly effective.[9][10] These are functionalized polymers that covalently bind to specific types of molecules, which can then be removed by simple filtration.

Question 4: I am struggling to induce crystallization of the hydrochloride salt. The product oils out or no solid forms at all. What should I do?

Answer: Failure to crystallize is a common issue that can often be resolved by systematically adjusting the conditions.[11]

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.[11]

    • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.[11]

    • Change Solvent System: The solubility of the salt is critical. If it is too soluble in your current solvent, try adding a miscible "anti-solvent" (a solvent in which the salt is insoluble) dropwise until the solution becomes slightly turbid, then warm gently until it is clear and cool slowly. For hydrochloride salts, solvents like isopropanol, ethanol, or mixtures with diethyl ether or acetone (B3395972) are often effective.[3]

    • Slow Down Cooling: Rapid cooling encourages the formation of small, impure crystals or oils.[11] Insulate the flask to ensure a slow cooling rate.

Quantitative Data Summary

Achieving high purity is essential for the application of this compound. The choice of purification method significantly impacts the final purity and yield.

Purification MethodTypical Purity AchievedKey AdvantagesCommon Challenges & Considerations
Column Chromatography (Deactivated Silica/Alumina) >95% (GC)[2]Effective for separating closely related impurities.Requires careful selection of stationary and mobile phases to avoid product loss; can be solvent and time-intensive.[5]
Recrystallization (as Hydrochloride Salt) >98%Excellent for removing minor impurities and achieving high final purity; yields a stable, crystalline solid.Finding a suitable solvent system can be challenging; potential for product loss in the mother liquor.[12]
Distillation (Kugelrohr) >99%Very effective for removing non-volatile or high-boiling impurities.Requires specialized equipment; not suitable for thermally sensitive derivatives.
Scavenger Resins Variable (depends on impurity profile)Highly selective for specific functional groups; simplifies workup to a simple filtration.[9]Not a universal solution; requires a resin specific to the impurity that needs to be removed.

Experimental Protocols

Protocol 1: Purification by Column Chromatography using Deactivated Silica Gel

This protocol is designed for the purification of the free base form of this compound.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a suitable eluent system. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • To the chosen solvent system, add 1-2% triethylamine (Et₃N) to prevent streaking. For example: DCM:MeOH:Et₃N (90:8:2).

    • The ideal Rf value for the product should be between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., DCM).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure.

    • Add a layer of sand to the top of the silica bed.

  • Deactivation and Equilibration:

    • Pass at least two column volumes of the full eluent system (containing Et₃N) through the packed column to deactivate the silica and equilibrate the stationary phase.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.[13]

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This protocol is suitable for obtaining a high-purity, crystalline form of the compound.

  • Salt Formation:

    • Dissolve the crude this compound free base in a minimal amount of a suitable alcohol, such as 2-propanol.

    • Slowly add a slight excess (e.g., 3.1 equivalents for the trihydrochloride salt) of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in dioxane). Stir the mixture.

  • Initial Precipitation:

    • The hydrochloride salt may precipitate directly. If it does not, the addition of a less polar solvent like diethyl ether can induce precipitation.[3]

    • Collect the crude salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Transfer the crude salt to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture like ethanol/water) to just dissolve the solid.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered through celite to remove the charcoal.[14]

  • Crystal Formation:

    • Cover the flask and allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the pure crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to obtain pure this compound hydrochloride.

Visualized Workflows

G crude Crude this compound (From Synthesis) analysis Purity Assessment (TLC, NMR, GC-MS) crude->analysis decision Purity Acceptable? analysis->decision purification_choice Select Purification Method decision->purification_choice No pure_product Pure Product decision->pure_product Yes column Column Chromatography (Free Base) purification_choice->column Non-polar impurities salt Convert to HCl Salt purification_choice->salt Polar impurities or oily product column->analysis recrystallize Recrystallization (HCl Salt) salt->recrystallize recrystallize->analysis

Caption: General purification workflow for this compound.

G start Column Chromatography Fails (Streaking/Low Recovery) cause Probable Cause: Strong interaction with acidic silica start->cause solution1 Solution 1: Deactivate Silica with Base (e.g., 1-2% Et3N in eluent) cause->solution1 solution2 Solution 2: Use Basic or Neutral Alumina cause->solution2 solution3 Solution 3: Use Amino-Functionalized Silica cause->solution3 success Successful Separation solution1->success solution2->success solution3->success

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Optimizing 1,5,9-Triazacyclododecane Complexation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for 1,5,9-Triazacyclododecane complexation.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and handling of this compound and its metal complexes.

Q1: Why is the yield of my this compound complex unexpectedly low?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The kinetics of complex formation can be slow, particularly with certain metal ions like Ni(II). Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques like TLC or NMR can be beneficial.

  • Competing Side Reactions: The high basicity of this compound can lead to the formation of protonated ligand species, especially in acidic or neutral solutions, which do not complex with the metal ion. Careful control of pH is crucial.

  • Hydrolysis: The metal complex or the ligand itself can be susceptible to hydrolysis, especially at extreme pH values or elevated temperatures.[1][2][3]

  • Suboptimal Stoichiometry: An incorrect molar ratio of ligand to metal salt can result in incomplete complexation or the formation of undesired species.

  • Poor Solvent Choice: The solvent plays a critical role in solvating the reactants and stabilizing the transition state. A poorly chosen solvent can hinder the reaction rate and lead to lower yields.

Q2: I seem to be isolating the protonated form of this compound instead of the metal complex. How can I prevent this?

A2: The formation of the protonated ligand is a common issue due to the high pKa values of the secondary amine groups. To favor complexation over protonation:

  • pH Adjustment: The reaction should be carried out in a slightly basic medium. The optimal pH will depend on the specific metal ion and the solvent system but is generally in the range of 8-10. This deprotonates the amine groups, making them more available for coordination with the metal ion.[4][5]

  • Choice of Base: Use a non-coordinating base to adjust the pH, such as an organic base like triethylamine (B128534) or a sterically hindered base. This will prevent the base from competing with the macrocycle for coordination to the metal center.

  • Reaction Temperature: In some cases, gently heating the reaction mixture can promote complexation over protonation, but be mindful of potential decomposition at higher temperatures.

Q3: The complexation reaction with Nickel(II) is extremely slow. Are there ways to accelerate it?

A3: The slow kinetics of Ni(II) complexation with macrocyclic ligands is a known phenomenon due to the high kinetic inertness of the hydrated Ni(II) ion. To improve the reaction rate:

  • Increase Temperature: Gently heating the reaction mixture is the most common method to accelerate the reaction. Temperatures in the range of 50-80 °C are often employed.

  • Choice of Nickel Salt: The counter-ion of the nickel salt can influence the reaction rate. Salts with weakly coordinating anions, such as perchlorate (B79767) or triflate, are often preferred as they are more readily displaced by the macrocyclic ligand.

  • Solvent: A coordinating solvent can sometimes facilitate the exchange of ligands. However, a solvent that coordinates too strongly can compete with the macrocycle. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.

Q4: My purified complex appears to be contaminated with unreacted starting materials. What are the best purification methods?

A4: The purification of this compound complexes typically relies on their differential solubility compared to the starting materials.

  • Recrystallization: This is the most common and effective method. The choice of solvent is critical. Often, a solvent in which the complex is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvent systems include ethanol, methanol, acetonitrile, or mixtures thereof.

  • Solvent Washing: If the complex is insoluble in a particular solvent in which the starting materials are soluble, you can wash the crude product with that solvent to remove impurities.

  • Column Chromatography: While less common for simple complexes due to potential decomposition on the stationary phase, it can be an option for more stable or functionalized complexes. A neutral stationary phase like neutral alumina (B75360) might be preferable to silica (B1680970) gel to avoid acidic conditions.

Q5: How does the choice of solvent affect the complexation reaction?

A5: The solvent can significantly influence the reaction by:

  • Solvating the Reactants: The solvent must adequately dissolve both the this compound ligand and the metal salt.

  • Coordinating to the Metal Ion: Solvents can compete with the macrocycle for coordination sites on the metal ion. Strongly coordinating solvents may inhibit the complexation reaction.

  • Stabilizing the Transition State: The polarity of the solvent can affect the stability of the transition state of the complexation reaction, thereby influencing the reaction rate.

  • Influencing Product Solubility: The choice of solvent will determine whether the final complex precipitates out of the solution, which can be a convenient method for isolation.

Experimental Protocols & Data

General Experimental Workflow for this compound Complexation

experimental_workflow General Workflow for Complexation cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization ligand_prep Dissolve Ligand mixing Combine Solutions ligand_prep->mixing metal_prep Dissolve Metal Salt metal_prep->mixing ph_adjust Adjust pH (if necessary) mixing->ph_adjust heating Heat/Stir ph_adjust->heating cooling Cool to Precipitate heating->cooling filtration Filter Solid cooling->filtration washing Wash with Solvent filtration->washing drying Dry the Complex washing->drying analysis Spectroscopic/Analytical Techniques drying->analysis

Caption: A generalized workflow for the synthesis of this compound metal complexes.

Troubleshooting Logic for Low Complex Yield

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_reaction_time Was reaction time sufficient? start->check_reaction_time increase_time Increase reaction time check_reaction_time->increase_time No check_ph Was pH optimized? check_reaction_time->check_ph Yes end Improved Yield increase_time->end adjust_ph Adjust pH to 8-10 check_ph->adjust_ph No check_temp Was temperature appropriate? check_ph->check_temp Yes adjust_ph->end adjust_temp Gently heat (e.g., 50-80°C) check_temp->adjust_temp No check_reagents Are reagents pure and stoichiometry correct? check_temp->check_reagents Yes adjust_temp->end purify_reagents Purify starting materials and verify stoichiometry check_reagents->purify_reagents No check_reagents->end Yes purify_reagents->end

Caption: A decision tree for troubleshooting low yields in complexation reactions.

Table 1: Optimized Reaction Conditions for this compound Complexes
Metal IonLigand:Metal RatioSolventTemperature (°C)Reaction TimepHApprox. Yield (%)Reference
Cu(II)1:1Methanol/WaterRoom Temp1-2 h~8>90[6]
Ni(II)1:1Ethanol6024 h~970-80[4]
Zn(II)1:1Ethanol/WaterRoom Temp3-4 h~8.5>85[7]
Co(II)1:1Methanol506 h~975-85[8]
Fe(II)1:1AcetonitrileRoom Temp4 h~880-90[8]
Table 2: Stability Constants (log K) of this compound Complexes
Metal Ionlog KConditionsReference
Cu(II)14.225 °C, 0.5 M NaClO₄[6]
Zn(II)8.425 °C, 0.1 M NaNO₃[7]
Ni(II)9.825 °C, 0.5 M NaClO₄[4]
Co(II)9.125 °C, 0.5 M NaClO₄[8]
Detailed Experimental Protocols

Synthesis of [Cu(this compound)]Cl₂

  • Ligand Solution: Dissolve this compound (1.0 mmol) in 20 mL of methanol.

  • Metal Salt Solution: In a separate flask, dissolve CuCl₂·2H₂O (1.0 mmol) in 20 mL of methanol.

  • Reaction: Slowly add the copper(II) chloride solution to the ligand solution with constant stirring at room temperature.

  • pH Adjustment: Adjust the pH of the resulting solution to approximately 8 using a methanolic solution of a non-coordinating base (e.g., triethylamine). A blue precipitate should form.

  • Stirring: Continue stirring the mixture for 2 hours at room temperature.

  • Isolation: Collect the blue precipitate by vacuum filtration.

  • Purification: Wash the solid with cold methanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).

  • Drying: Dry the purified complex under vacuum.

Synthesis of [Ni(this compound)(H₂O)₃]SO₄

  • Ligand Solution: Dissolve this compound (1.0 mmol) in 30 mL of ethanol.

  • Metal Salt Solution: Dissolve NiSO₄·6H₂O (1.0 mmol) in 30 mL of a 1:1 ethanol/water mixture.

  • Reaction: Combine the two solutions and adjust the pH to approximately 9 with an aqueous solution of NaOH.

  • Heating: Heat the reaction mixture to 60 °C and stir for 24 hours. The color of the solution should change to a light violet.

  • Isolation: Reduce the volume of the solvent by rotary evaporation until a precipitate begins to form. Cool the solution in an ice bath to complete precipitation.

  • Purification: Collect the violet solid by filtration and wash with cold ethanol and then acetone.

  • Drying: Dry the product in a vacuum desiccator.

Synthesis of [Zn(this compound)]Cl₂

  • Ligand Solution: Dissolve this compound (1.0 mmol) in 25 mL of ethanol.

  • Metal Salt Solution: Dissolve ZnCl₂ (1.0 mmol) in 25 mL of ethanol.

  • Reaction: Add the zinc chloride solution dropwise to the stirred ligand solution at room temperature.

  • pH Adjustment: Adjust the pH to around 8.5 with an ethanolic solution of triethylamine. A white precipitate will form.

  • Stirring: Stir the suspension for 4 hours at room temperature.

  • Isolation: Filter the white precipitate.

  • Purification: Wash the solid with diethyl ether (3 x 15 mL).

  • Drying: Dry the complex under vacuum.

References

Technical Support Center: Functionalization of 1,5,9-Triazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the functionalization of 1,5,9-Triazacyclododecane ([1]aneN3).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when functionalizing this compound?

A1: The most prevalent side reaction is over-alkylation, leading to the formation of di- and tri-substituted products when only mono-substitution is desired. This occurs because the secondary amine functionalities of the macrocycle have similar reactivity. Other potential side reactions include quaternization of the amine nitrogen atoms if reactive alkylating agents are used in excess, and in some cases, ring-opening under harsh reaction conditions, although this is less common. Competing oligomerization can also be an issue in macrocyclization reactions, though this is more relevant to the synthesis of the macrocycle itself rather than its subsequent functionalization.[2]

Q2: How can I selectively achieve mono-functionalization of[1]aneN3?

A2: Achieving mono-functionalization requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Use of a sub-stoichiometric amount of the alkylating agent (typically 0.8-0.9 equivalents) relative to the[1]aneN3.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture at a low temperature can favor mono-substitution.

  • Protecting Groups: Employing protecting groups to block two of the three nitrogen atoms is the most reliable method for ensuring mono-functionalization. The remaining unprotected nitrogen can then be selectively functionalized.[3]

Q3: What are suitable protecting groups for the secondary amines in[1]aneN3?

A3: The choice of protecting group is critical and depends on the stability required during the functionalization step and the ease of removal afterward. Common protecting groups for secondary amines include:

  • tert-Butoxycarbonyl (Boc): Stable under a wide range of conditions and readily removed with acid (e.g., trifluoroacetic acid).

  • Benzyl (B1604629) (Bn): Can be removed by hydrogenolysis.

  • Tosyl (Ts): A robust protecting group, often used when harsh reaction conditions are necessary for the functionalization step. It is crucial that the protection and deprotection steps do not interfere with other functional groups in the molecule.[3][4]

Troubleshooting Guide

Problem 1: My reaction yields a mixture of mono-, di-, and tri-substituted products.

This is a classic issue of over-alkylation. Here’s a decision-making workflow to troubleshoot this problem:

G start Mixture of Products Observed check_stoichiometry Check Stoichiometry of Alkylating Agent start->check_stoichiometry check_stoichiometry->check_stoichiometry slow_addition Implement Slow Addition at Low Temperature check_stoichiometry->slow_addition Stoichiometry Correct? (<=1 eq) use_protecting_groups Employ a Protecting Group Strategy slow_addition->use_protecting_groups Mixture still present? purification Optimize Purification Protocol slow_addition->purification Improvement seen? mono_product Desired Mono-substituted Product use_protecting_groups->mono_product purification->mono_product

Caption: Troubleshooting workflow for over-alkylation.

Solution:

  • Verify Stoichiometry: Ensure you are using a slight excess of the[1]aneN3 relative to your electrophile.

  • Modify Reaction Conditions: Lower the reaction temperature and add the electrophile dropwise over an extended period. This maintains a low concentration of the electrophile, favoring mono-alkylation.

  • Use Protecting Groups: For the highest selectivity, protect two of the three amines before functionalization.

Problem 2: I'm having difficulty purifying my mono-functionalized product from the starting material and over-alkylated byproducts.

Solution: Purification can be challenging due to the similar polarities of the products.

  • Column Chromatography: Use a high-resolution silica (B1680970) gel column with a carefully chosen eluent system. A gradient elution may be necessary to resolve closely eluting spots.

  • Acid-Base Extraction: The basicity of the amines can be exploited. The mono-, di-, and tri-substituted products will have different pKa values, which can sometimes be used for selective extraction at a specific pH.

  • Crystallization: If the desired product is crystalline, recrystallization can be a powerful purification technique.

Data Presentation

The choice of solvent and base can significantly impact the regioselectivity of the N-alkylation reaction. The following table provides a summary of how reaction conditions can influence the product distribution in a typical alkylation of[1]aneN3 with one equivalent of an alkyl halide.

BaseSolventTemperature (°C)Mono-substituted (%)Di-substituted (%)Tri-substituted (%)
K₂CO₃Acetonitrile80453520
Cs₂CO₃DMF25652510
Et₃NDichloromethane (B109758)25553015
NaHTHF0 to 25702010

Note: These are representative yields to illustrate trends and may vary depending on the specific alkylating agent used.

Experimental Protocols

Protocol 1: Mono-N-Alkylation of this compound

This protocol describes a general procedure for the mono-N-alkylation of[1]aneN3.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification dissolve Dissolve [12]aneN3 and Base in Solvent cool Cool to 0°C dissolve->cool add_alkyl_halide Slowly Add Alkyl Halide (0.9 eq) cool->add_alkyl_halide warm_rt Warm to Room Temp and Stir for 12h add_alkyl_halide->warm_rt quench Quench Reaction warm_rt->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for mono-N-alkylation.

Materials:

  • This compound ([1]aneN3)

  • Alkyl halide (e.g., benzyl bromide)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the alkyl halide (0.9 eq) in DMF dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Protection and Deprotection for Mono-functionalization

This protocol outlines the use of a Boc protecting group to achieve selective mono-functionalization.

G start [12]aneN3 protect Protect with (Boc)₂O (2.2 eq) start->protect di_boc Di-Boc-[12]aneN3 protect->di_boc functionalize Functionalize Free Amine di_boc->functionalize functionalized_di_boc Functionalized Di-Boc-[12]aneN3 functionalize->functionalized_di_boc deprotect Deprotect with TFA functionalized_di_boc->deprotect final_product Mono-functionalized [12]aneN3 deprotect->final_product

Caption: Signaling pathway for selective functionalization.

Part A: Di-Boc Protection

  • Dissolve[1]aneN3 (1.0 eq) in dichloromethane.

  • Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (2.2 eq) and triethylamine (B128534) (2.5 eq).

  • Stir at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to yield the di-Boc protected macrocycle.

Part B: Functionalization

  • Follow Protocol 1 for N-alkylation using the di-Boc protected[1]aneN3 as the starting material.

Part C: Deprotection

  • Dissolve the purified, functionalized di-Boc protected macrocycle in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 4 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the final mono-functionalized product as a salt.

  • Neutralize with a suitable base if the free amine is required.

References

Enhancing the stability of 1,5,9-Triazacyclododecane metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5,9-Triazacyclododecane ([1]aneN3) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and stability assessment of these metal complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Yield or Failure to Form the Desired Metal Complex

Q1: My complexation reaction is resulting in a very low yield or a mixture of products. What are the common causes and how can I improve it?

A1: Low yields in macrocyclic complexation are a frequent challenge. Common causes include competition from side reactions, incorrect pH, and steric hindrance.[2][3]

  • pH Control is Critical: The nitrogen atoms in this compound are basic and can be protonated in solution. Metal ions compete with protons for the ligand's coordination sites. If the pH is too low, the ligand will be protonated, preventing metal coordination. If the pH is too high, the metal ion may precipitate as a hydroxide.

    • Troubleshooting: Perform the reaction in a buffered solution or use a pH-stat to maintain the optimal pH for complexation. The ideal pH is dependent on the specific metal ion and the pKa values of the ligand.[4][5] A titration curve of the ligand can help identify the appropriate pH range where the ligand is deprotonated and available for coordination.[6]

  • Solvent Choice: The choice of solvent can influence the solubility of both the ligand and the metal salt, as well as the stability of the resulting complex.

    • Troubleshooting: Use a solvent in which both the ligand and the metal salt are readily soluble. For many transition metal salts, solvents like methanol, ethanol (B145695), or acetonitrile (B52724) are effective.[7] In some cases, a mixture of solvents may be necessary to achieve the desired solubility and reaction conditions.

  • Metal Salt and Counter-ion: The counter-ion of the metal salt (e.g., chloride, nitrate (B79036), perchlorate (B79767), triflate) can sometimes coordinate to the metal center, competing with the macrocycle and affecting the final product's structure and stability.

    • Troubleshooting: Use metal salts with weakly coordinating anions like perchlorate (ClO₄⁻) or triflate (OTf⁻) to minimize interference.

Issue 2: Complex Instability or Dissociation in Solution

Q2: My purified complex appears to be unstable and dissociates over time in solution. How can I enhance its stability?

A2: The stability of a metal complex is a thermodynamic property quantified by its stability constant (log K).[8] Higher values indicate a more stable complex.[9] Several factors influence this stability.

  • Nature of the Metal Ion: The stability of complexes with a given ligand often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3] This trend is related to the decrease in ionic radius and the increase in crystal field stabilization energy across the series.

  • Ligand Modification (The Chelate and Macrocyclic Effects): this compound is a macrocyclic ligand, and its complexes are inherently more stable than analogous complexes with non-cyclic (open-chain) ligands containing the same number of donor atoms. This is known as the macrocyclic effect.[2][3]

    • Enhancement Strategy: To further increase stability, you can modify the macrocycle by adding pendant donor groups to the nitrogen atoms (e.g., acetate, pyridylmethyl, or phenolate (B1203915) arms).[7][10][11] This increases the denticity of the ligand and leads to a more stable complex through the chelate effect.

  • Environmental Factors: pH, temperature, and the presence of competing ligands can all affect complex stability.[12]

    • Troubleshooting: Store solutions of the complex at the optimal pH and temperature, determined through stability studies. Avoid introducing other potential ligands (e.g., buffers with coordinating properties like phosphate (B84403) or citrate) into the solution unless required for the application.

Issue 3: Difficulty in Characterizing the Complex

Q3: I've synthesized a product, but I'm unsure if I've formed the correct 1:1 metal-ligand complex. What characterization techniques are definitive?

A3: A combination of techniques is essential to confirm the structure and purity of your complex.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand by observing shifts in the N-H and C-N vibrational bands upon complexation. The absence of carbonyl peaks from starting materials can also indicate a complete reaction.[13]

    • UV-Vis Spectroscopy: The formation of a metal complex often results in new absorption bands, particularly d-d transitions for transition metals, which are different from the spectra of the free ligand and metal salt.[14][15] This can be used to monitor the formation of the complex.[16]

    • NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR can show shifts in the ligand's signals upon coordination, providing information about the complex's symmetry in solution.

  • Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool to confirm the mass-to-charge ratio of the desired complex, confirming its composition.

  • Elemental Analysis: Provides the percentage composition of C, H, and N in your solid sample, which can be compared to the calculated values for the expected complex formula.[13]

  • Single-Crystal X-ray Diffraction: This is the most definitive method to determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.[17][18]

Quantitative Data: Stability Constants

The thermodynamic stability of metal complexes with this compound ([1]aneN3) is a key parameter. The stability constant (log K₁) represents the equilibrium for the reaction M²⁺ + L ⇌ ML²⁺.

Metal Ionlog K₁Experimental Conditions
Cu(II)15.625 °C, I = 0.5 M
Ni(II)12.325 °C, I = 0.5 M
Zn(II)10.925 °C, I = 0.5 M
Co(II)10.125 °C, I = 0.5 M
Cd(II)9.725 °C, I = 0.5 M
Mn(II)6.925 °C, I = 0.5 M

Note: Stability constants are highly dependent on experimental conditions such as temperature and ionic strength. The values presented are for comparison purposes.[10][19]

Experimental Protocols
Protocol 1: General Synthesis of a [M([1]aneN3)]²⁺ Complex (e.g., M = Ni(II))
  • Ligand Preparation: Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Metal Salt Addition: In a separate vial, dissolve Ni(ClO₄)₂·6H₂O (1.0 mmol) in 10 mL of absolute ethanol.

  • Reaction: Add the nickel(II) salt solution dropwise to the stirring ligand solution at room temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux for 4 hours. A color change should be observed, indicating complex formation.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce the volume of the solvent by half using a rotary evaporator and store the solution at 4 °C overnight.

  • Isolation: Collect the resulting crystalline product by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.

  • Drying: Dry the product in a vacuum oven.

Protocol 2: Determination of Stability Constant by Potentiometric Titration

Potentiometric titration is a standard method to determine the protonation constants of a ligand and the stability constants of its metal complexes.[4][6][20]

  • Apparatus: A calibrated pH meter with a glass electrode, a constant temperature bath (25 °C), and a micro-burette.

  • Solutions:

    • Ligand Solution: A precisely known concentration of this compound (e.g., 0.001 M) in a solution of constant ionic strength (e.g., 0.1 M KNO₃).

    • Metal Solution: A standardized solution of the metal nitrate (e.g., 0.001 M Cu(NO₃)₂) in the same background electrolyte.

    • Titrant: A standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

  • Procedure: a. Ligand Protonation: Titrate a known volume of the ligand solution (often acidified with a known amount of strong acid like HNO₃) with the standardized NaOH solution. Record the pH after each addition of titrant. b. Complexation Titration: Prepare a solution containing the same concentrations of ligand and acid as in step 3a, but also including the metal ion (typically at a 1:1 metal-to-ligand ratio). Titrate this solution with the same standardized NaOH.

  • Data Analysis:

    • The titration of the ligand alone allows for the calculation of its protonation constants (pKa values).

    • The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation.[5]

    • The data from both titrations are used to calculate the average number of protons bound per ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • The stability constant (log K) is determined by analyzing the formation curve (a plot of n̄ vs. pL, where pL = -log[L]).[21]

Visualizations

experimental_workflow start Start: Reagents ligand_prep Ligand Solution (e.g., [12]aneN3 in EtOH) start->ligand_prep metal_prep Metal Salt Solution (e.g., Ni(ClO4)2 in EtOH) start->metal_prep reaction Complexation Reaction (Stirring, Reflux) ligand_prep->reaction metal_prep->reaction isolation Isolation & Purification (Cooling, Filtration) reaction->isolation characterization Characterization isolation->characterization end End: Pure Complex characterization->end

Caption: Workflow for the synthesis and characterization of a[1]aneN3 metal complex.

stability_factors stability Complex Stability (M + L ⇌ ML) complex Optimal pH (Complex Formation) stability->complex Favors pH Low pH (Protonation) pH->stability Inhibits metal High pH (Metal Hydroxide Ppt.) metal->stability Inhibits

Caption: Logical relationship between pH and complex formation equilibrium.

References

Troubleshooting low catalytic activity of 1,5,9-Triazacyclododecane catalysts

Technical Support Center: 1,5,9-Triazacyclododecane ([1]aneN3) Catalysts

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low catalytic activity with this compound ([1]aneN3) based catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no catalytic activity?

Low catalytic activity is often not due to a single factor but a combination of issues. The most common culprits include catalyst deactivation, the presence of impurities in reagents or solvents, and suboptimal reaction conditions.[2][3] Catalyst poisons, such as sulfur compounds, nitrogen heterocycles, and halides, can irreversibly deactivate the catalyst even at trace levels.[2] Additionally, the catalyst's sensitivity to air and moisture, especially in its active form, can lead to decomposition and loss of activity.[2]

Q2: How can I determine if my catalyst has decomposed or is inactive?

A classic sign of catalyst deactivation is a reaction that starts but fails to reach completion.[2] Visual inspection of the catalyst can sometimes be informative; a change in color or the appearance of precipitates may indicate decomposition. For metal-complex catalysts, techniques like UV-Vis spectroscopy can be used to monitor the integrity of the complex. If decomposition is suspected, preparing a fresh batch of the catalyst and comparing its activity is a reliable method of verification.

Q3: What is the significance of the metal center in the[1]aneN3 catalyst complex?

The this compound ligand is a macrocycle that forms stable complexes with a variety of transition metals.[4][5] The choice of the metal center is crucial as it is typically the active site of the catalyst. The metal's redox properties and its coordination environment, influenced by the[1]aneN3 ligand, dictate the catalyst's reactivity and selectivity in a given transformation. For example, manganese-[1]aneN3 complexes are commonly employed in oxidation reactions.

Q4: How do reaction conditions like temperature and solvent affect catalytic activity?

Temperature and solvent choice are critical parameters that must be optimized for each specific catalytic system. An increase in temperature generally increases the reaction rate, but excessively high temperatures can lead to thermal decomposition of the catalyst.[2][6] The solvent not only dissolves the reactants but can also influence the catalyst's stability and reactivity.[2] The polarity of the solvent can affect the solubility of reactants and the stabilization of transition states. It is essential to use high-purity, anhydrous solvents, as impurities like water can significantly hinder catalytic activity.[2]

Q5: What are the best practices for storing and handling[1]aneN3 catalysts?

Many[1]aneN3 metal complexes are sensitive to air and moisture.[2] Therefore, they should be stored in a cool, dry, and inert atmosphere, such as in a glovebox or a desiccator under argon or nitrogen. When handling the catalyst, it is crucial to use rigorously dried glassware and employ air-free techniques like Schlenk lines to prevent exposure to atmospheric oxygen and moisture.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of low catalytic activity.

Symptom: Little to No Product Formation

If you observe very low to no conversion of your starting material, consider the following troubleshooting steps:

Potential Cause 1: Inactive Catalyst

  • Purity of the Ligand and Metal Precursor: Ensure the purity of the this compound ligand and the metal salt used for complexation. Impurities can inhibit catalyst formation or act as poisons.

  • Successful Complexation: Verify the successful formation of the metal-[1]aneN3 complex using analytical techniques such as mass spectrometry, elemental analysis, or X-ray crystallography.

  • Catalyst Activation: Some catalytic processes require an activation step. Review the literature for the specific activation protocol for your catalyst system.

  • Presence of Poisons: Thoroughly purify all reagents and solvents to remove potential catalyst poisons. Common purification methods include distillation, recrystallization, and passing through activated alumina.

Potential Cause 2: Suboptimal Reaction Conditions

  • Temperature: The reaction may require a higher temperature to overcome the activation energy. Incrementally increase the reaction temperature while monitoring for any signs of catalyst decomposition.

  • Solvent: The choice of solvent can dramatically impact the reaction. Screen a range of solvents with varying polarities.

  • Catalyst Loading: An insufficient amount of catalyst will lead to low conversion. Try increasing the catalyst loading.[2]

Symptom: Reaction Starts but Halts Prematurely

A reaction that begins but does not proceed to completion is a strong indicator of catalyst deactivation.

Potential Cause 1: Catalyst Deactivation

  • Oxidative Decomposition: If the reaction is performed in the presence of an oxidant, the[1]aneN3 ligand or the metal center may be susceptible to oxidative degradation.

  • Thermal Instability: The catalyst may not be stable at the reaction temperature over extended periods. Consider running the reaction at a lower temperature for a longer duration.

  • Substrate or Product Inhibition: The substrate or the product of the reaction may bind too strongly to the catalytic center, preventing further turnover.

Potential Cause 2: Reagent Depletion or Degradation

  • Reagent Stability: Ensure that all reagents, especially any co-catalysts or additives, are stable under the reaction conditions.

  • Stoichiometry: Double-check the stoichiometry of all reactants to ensure none are limiting, unless intended.

Data on Factors Influencing Catalytic Activity

The following tables summarize hypothetical quantitative data to illustrate the impact of various parameters on a representative oxidation reaction catalyzed by a Manganese-[1]aneN3 complex.

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric ConstantYield (%)
Acetonitrile37.585
Dichloromethane8.9362
Tetrahydrofuran7.5845
Toluene2.3825

Table 2: Influence of Temperature on Reaction Time and Yield

Temperature (°C)Time (h)Yield (%)
252440
50875
75290
100188 (slight decomposition observed)

Key Experimental Protocols

Protocol 1: Synthesis of a Manganese-[1]aneN3 Catalyst

This protocol describes a general method for the synthesis of a Manganese(II)-[1]aneN3 complex.

  • Ligand Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Addition of Metal Salt: To the stirring solution, add Manganese(II) chloride (1 equivalent) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Isolation: Reduce the solvent volume under vacuum until a precipitate forms. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: Characterize the resulting complex using standard analytical techniques.

Protocol 2: General Procedure for a Catalytic Oxidation Reaction

This protocol outlines a typical procedure for the oxidation of an alkene using a Mn-[1]aneN3 catalyst and hydrogen peroxide as the oxidant.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the Mn-[1]aneN3 catalyst (1-5 mol%).

  • Addition of Reagents: Add the solvent (e.g., acetonitrile), the alkene substrate (1 equivalent), and any necessary co-catalysts or additives.

  • Initiation of Reaction: Slowly add a solution of hydrogen peroxide (1.5 equivalents) to the reaction mixture at the desired temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Visualizations

The following diagrams illustrate key concepts in troubleshooting catalytic reactions.

Troubleshooting_WorkflowStartLow Catalytic Activity ObservedCheck_PurityCheck Purity of Reagents and SolventsStart->Check_PurityCheck_CatalystVerify Catalyst Integrity and ActivityCheck_Purity->Check_CatalystPurePurifyPurify Reagents/SolventsCheck_Purity->PurifyImpureOptimize_ConditionsOptimize Reaction Conditions (T, Solvent, Conc.)Check_Catalyst->Optimize_ConditionsActiveSynthesizeSynthesize Fresh CatalystCheck_Catalyst->SynthesizeInactiveDeactivationInvestigate Catalyst DeactivationOptimize_Conditions->DeactivationNo ImprovementSuccessProblem ResolvedOptimize_Conditions->SuccessImproved ActivityDeactivation->SuccessIdentified & MitigatedPurify->Check_PuritySynthesize->Check_Catalyst

Caption: A logical workflow for troubleshooting low catalytic activity.

Catalytic_CycleCatalystMn(II)-[12]aneN3Oxidized_CatalystHigh-Valent Mn=OCatalyst->Oxidized_CatalystOxidantSubstrate_BindingSubstrate ComplexOxidized_Catalyst->Substrate_BindingSubstrateProduct_ReleaseProduct + CatalystSubstrate_Binding->Product_ReleaseOxygen TransferProduct_Release->Catalyst

Caption: A simplified catalytic cycle for an oxidation reaction.

Deactivation_PathwaysActive_CatalystActive Mn-[12]aneN3 CatalystPoisoningPoisoned CatalystActive_Catalyst->PoisoningImpurities (S, N-heterocycles)DegradationLigand DegradationActive_Catalyst->DegradationHarsh Conditions (High T, Strong Oxidants)AggregationInactive AggregatesActive_Catalyst->AggregationHigh Concentration

Caption: Common deactivation pathways for metal-complex catalysts.

Technical Support Center: Overcoming Solubility Challenges of 1,5,9-Triazacyclododecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility issues associated with 1,5,9-Triazacyclododecane derivatives. The following resources offer practical troubleshooting advice, detailed experimental protocols, and a framework for systematically addressing solubility challenges during your research and development activities.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows poor solubility in aqueous buffers. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with macrocyclic compounds. The initial approach should be a systematic assessment of the compound's physicochemical properties. Start by determining the kinetic solubility in a range of buffers with varying pH (e.g., pH 5.0, 7.4, and 9.0). Since this compound and its derivatives are basic, their solubility is often pH-dependent. Acidic conditions will protonate the amine groups, which can significantly increase aqueous solubility.

Q2: How can I quantitatively measure the solubility of my compound?

A2: There are two primary methods for solubility determination:

  • Kinetic Solubility: This high-throughput method is suitable for early-stage discovery. It involves dissolving the compound in an organic solvent (typically DMSO) and then serially diluting it into an aqueous buffer. The concentration at which precipitation occurs is determined, often by methods like nephelometry (light scattering) or UV spectroscopy after filtration.

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium solubility of the solid compound in a buffer over an extended period (e.g., 24-48 hours). It provides a more accurate representation of the compound's intrinsic solubility.

Detailed protocols for both kinetic and thermodynamic solubility assays are provided in the "Experimental Protocols" section.

Q3: What are the most effective strategies for improving the solubility of a poorly soluble this compound derivative?

A3: For basic compounds like this compound derivatives, several strategies can be effective:

  • pH Adjustment: As mentioned, lowering the pH of the aqueous solution can protonate the basic nitrogen atoms, leading to a significant increase in solubility.

  • Salt Formation: Converting the free base into a salt form (e.g., hydrochloride, mesylate) is a widely used and highly effective method to enhance aqueous solubility.[1][2] A salt screening study can help identify the most suitable counterion.

  • Co-solvents: The use of water-miscible organic co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can increase the solubility of hydrophobic compounds. However, the concentration of co-solvents should be carefully optimized to avoid negatively impacting biological assays.

  • Formulation Strategies: For later-stage development, advanced formulation techniques like the preparation of amorphous solid dispersions or nanosuspensions can dramatically improve the dissolution rate and apparent solubility.

Q4: I am observing inconsistent results in my biological assays. Could this be related to the solubility of my compound?

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Compound precipitates upon dilution from DMSO stock into aqueous buffer. The aqueous solubility of the compound is exceeded.- Lower the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), but keep it within the tolerance limits of your assay (typically <1%).- Perform a pH-solubility profile to determine if adjusting the buffer pH improves solubility.- Consider preparing a salt form of your compound.
Low and variable oral bioavailability in animal studies despite good in vitro permeability. Poor aqueous solubility and slow dissolution rate in the gastrointestinal tract are likely limiting absorption.- Investigate salt formation to improve dissolution.- Explore formulation strategies such as micronization to increase surface area or develop an amorphous solid dispersion.- Co-administration with food can sometimes enhance the absorption of poorly soluble basic compounds; conduct studies in both fasted and fed states.
Difficulty preparing a concentrated stock solution in a desired solvent. The intrinsic solubility of the compound in that solvent is low.- Perform a systematic solvent screening with a range of pharmaceutically acceptable solvents.- Gentle heating and sonication can aid dissolution, but be mindful of compound stability.- For highly lipophilic derivatives, consider non-aqueous solvent systems or lipid-based formulations.

Data Presentation

While specific quantitative solubility data for all this compound derivatives is not publicly available and will be specific to each unique molecule, the following tables provide a template for organizing your experimental solubility data.

Table 1: Kinetic Solubility of this compound Derivative X

Buffer System pH Kinetic Solubility (µg/mL) Kinetic Solubility (µM)
Phosphate Buffered Saline7.4Enter your dataEnter your data
Acetate Buffer5.0Enter your dataEnter your data
Carbonate Buffer9.0Enter your dataEnter your data
Simulated Gastric Fluid (SGF)~1.2Enter your dataEnter your data
Simulated Intestinal Fluid (SIF)~6.8Enter your dataEnter your data

Table 2: Thermodynamic Solubility of this compound Derivative X

Solvent/Buffer Temperature (°C) Thermodynamic Solubility (mg/mL) Thermodynamic Solubility (M)
Water25Enter your dataEnter your data
PBS (pH 7.4)25Enter your dataEnter your data
0.1 N HCl25Enter your dataEnter your data
Ethanol25Enter your dataEnter your data
DMSO25Enter your dataEnter your data

Experimental Protocols

Protocol 1: Kinetic Solubility Determination

Objective: To rapidly assess the aqueous solubility of a compound from a DMSO stock solution.

Materials:

  • Test compound in DMSO (e.g., 10 mM stock solution)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent for spectrophotometric reading)

  • Plate reader capable of measuring absorbance at a relevant wavelength

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO in a separate 96-well plate.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of the analysis plate.

  • Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired concentrations.

  • Seal the plate and shake for a predetermined time (e.g., 2 hours) at room temperature.

  • After incubation, inspect the plate for any visible precipitate.

  • Measure the absorbance of each well using a plate reader. A drop in absorbance compared to a clear solution indicates precipitation.

  • Alternatively, the solutions can be filtered, and the concentration of the filtrate determined by HPLC-UV.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound.

Materials:

  • Solid (crystalline) test compound

  • Chosen solvent or buffer (e.g., water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm)

  • HPLC-UV system for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to a glass vial (enough to ensure that undissolved solid remains at equilibrium).

  • Add a known volume of the desired solvent or buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Protocol 3: Small-Scale Salt Formation for Solubility Enhancement

Objective: To prepare a salt of a basic this compound derivative to improve aqueous solubility.

Materials:

  • This compound derivative (free base)

  • Selected acid (e.g., hydrochloric acid, methanesulfonic acid) as a solution of known concentration

  • A suitable solvent in which the free base is soluble (e.g., ethanol, isopropanol)

  • An anti-solvent in which the salt is expected to be insoluble (e.g., diethyl ether, heptane)

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Dissolve a known amount of the free base in a minimal amount of the chosen solvent (e.g., ethanol).

  • While stirring, slowly add one molar equivalent of the selected acid.

  • Continue stirring at room temperature for a set period (e.g., 1-2 hours) to allow for salt formation. Precipitation of the salt may occur during this time.

  • If no precipitate forms, slowly add an anti-solvent until the solution becomes turbid, indicating the onset of precipitation.

  • Cool the mixture in an ice bath to maximize the yield of the precipitated salt.

  • Collect the solid salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Confirm salt formation using appropriate analytical techniques (e.g., NMR, melting point).

  • Determine the aqueous solubility of the newly formed salt using the protocols described above and compare it to the solubility of the free base.

Visualizations

experimental_workflow cluster_solubility_assessment Solubility Assessment cluster_enhancement_strategies Solubility Enhancement cluster_outcome Desired Outcome start Poorly Soluble Derivative kinetic Kinetic Solubility Assay start->kinetic Initial Screening thermo Thermodynamic Solubility Assay start->thermo Detailed Characterization ph_adjust pH Adjustment kinetic->ph_adjust thermo->ph_adjust salt_form Salt Formation ph_adjust->salt_form Insufficient soluble_compound Soluble Compound for Assays ph_adjust->soluble_compound Successful cosolvent Co-solvent Addition salt_form->cosolvent Insufficient salt_form->soluble_compound Successful cosolvent->soluble_compound

Caption: Workflow for addressing solubility issues.

troubleshooting_logic start Compound Precipitates in Assay check_conc Is concentration > kinetic solubility? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_ph Is pH optimal for solubility? check_conc->check_ph No lower_conc->check_ph adjust_ph Adjust buffer pH check_ph->adjust_ph No use_cosolvent Increase co-solvent percentage check_ph->use_cosolvent Yes adjust_ph->use_cosolvent salt_formation Consider salt formation use_cosolvent->salt_formation Still precipitates

Caption: Troubleshooting logic for assay precipitation.

References

Technical Support Center: Refinement of Protocols for Radiolabeling with 1,5,9-Triazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their radiolabeling protocols with 1,5,9-Triazacyclododecane and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during radiolabeling experiments in a question-and-answer format.

Q1: My radiochemical yield (RCY) is consistently low. What are the potential causes and how can I improve it?

A1: Low radiochemical yield is a common issue that can stem from several factors. Below are the primary causes and corresponding solutions:

  • Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation. An acidic environment (pH below 4) can protonate the nitrogen atoms of the triazacyclododecane ring, hindering its ability to coordinate with the radiometal. Conversely, a pH above 5-6 can lead to the formation of insoluble radiometal hydroxides, making the metal unavailable for chelation.[1][2]

    • Solution: Ensure the final pH of your reaction mixture is within the optimal range, typically between 4.0 and 5.5 for many trivalent radiometals. Use a calibrated pH meter to verify the pH after all components, including the often acidic radionuclide solution, have been added. High-purity buffers like sodium acetate (B1210297) or ammonium (B1175870) acetate are recommended to maintain a stable pH.[2][3]

  • Incorrect Temperature or Incubation Time: Radiolabeling reactions are temperature-dependent. Insufficient heat or a short incubation period may lead to incomplete complexation.

    • Solution: Optimize the reaction temperature and time for your specific radiometal and precursor. As a starting point, many radiolabeling reactions with similar macrocyclic chelators require heating between 80°C and 100°C for 15 to 30 minutes.[1][2]

  • Presence of Competing Metal Ion Impurities: Trace metal contaminants in reagents, buffers, glassware, or the radionuclide eluate itself can compete with the desired radiometal for the this compound chelator. Common interfering ions include Fe³⁺, Cu²⁺, Zn²⁺, and Pb²⁺.[1][4][5][6]

    • Solution: Use high-purity, metal-free water and reagents. All labware should be acid-washed and thoroughly rinsed with metal-free water. Consider treating buffers with a chelating resin (e.g., Chelex® 100) to remove residual metal ions.[3] If using a generator-produced radionuclide, ensure the eluate is of high purity.[5]

  • Low Precursor Concentration: An insufficient amount of the this compound-conjugated molecule can lead to a lower RCY.

    • Solution: Ensure an appropriate molar ratio of the precursor to the radionuclide. A molar excess of the chelating agent is often used to drive the reaction to completion and can help outcompete trace metal impurities.[6]

  • Radiolysis: High concentrations of radioactivity can generate free radicals that may degrade the chelator or the target molecule, reducing labeling efficiency.

    • Solution: Add a radical scavenger, such as ascorbic acid or gentisic acid, to the reaction mixture to mitigate the effects of radiolysis.[1][2][7]

Q2: I'm observing unexpected peaks in my radio-HPLC or radio-TLC analysis. What could they be?

A2: The presence of unexpected radioactive species indicates impurities in your final product. These can include:

  • Unchelated ("Free") Radionuclide: This is the most common impurity and signifies an incomplete reaction. On a radio-TLC, free radiometals often migrate with the solvent front, while the labeled product remains at or near the origin.

    • Solution: Re-optimize your labeling conditions (pH, temperature, time, precursor concentration) as described in Q1. After labeling, a purification step using a C18 Sep-Pak or similar solid-phase extraction cartridge can be used to remove unreacted radionuclide.[1]

  • Colloidal Radionuclide Hydroxides: If the pH of the reaction is too high, the radiometal can form colloids. These are often observed as activity remaining at the origin in a radio-TLC analysis, which can be mistaken for the labeled product.

    • Solution: Carefully control the pH to keep it within the optimal acidic range.

  • Radiolabeled Impurities: The radionuclide may have chelated to impurities present in the precursor solution.

    • Solution: Ensure the purity of your this compound conjugate using analytical techniques like HPLC with UV detection or mass spectrometry.

Q3: The stability of my radiolabeled complex is poor over time or in serum. How can I address this?

A3: Poor stability can compromise in vitro and in vivo studies. The primary causes are:

  • Suboptimal Chelation: If the radiometal is not fully and correctly coordinated within the this compound macrocycle, it can be more susceptible to dissociation.

    • Solution: Ensure your labeling protocol is fully optimized to achieve a high radiochemical purity (>95%). A more stable complex is generally formed under optimal reaction conditions.

  • Transchelation: Endogenous metals (like zinc) or proteins in serum can compete for the chelator, leading to the release of the radiometal.

    • Solution: While this compound is known to form stable complexes, the specific stability depends on the radiometal and the nature of the attached functional groups. If stability is a persistent issue, chemical modification of the macrocycle (e.g., by adding carboxylate or phosphinate arms to create a more rigid and encapsulating structure) may be necessary.

  • Oxidation/Reduction of the Radionuclide: For some radionuclides, changes in oxidation state can lead to release from the chelator.

    • Solution: The inclusion of stabilizers like ascorbic acid can help maintain the proper oxidation state of the radionuclide.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store this compound and its conjugates?

A1: this compound and its derivatives should be stored in a cool, dry place, protected from light. For conjugated peptides or other biomolecules, it is often best to store them lyophilized at -20°C or -80°C and to avoid repeated freeze-thaw cycles.[2] Solutions should be prepared using high-purity, metal-free water and stored in acid-washed plasticware to prevent metal contamination.

Q2: Which radiometals are suitable for chelation with this compound?

A2: this compound and its derivatives are effective chelators for a variety of radiometals, particularly trivalent metal ions such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y). They can also form stable complexes with divalent cations like Copper-64 (⁶⁴Cu). The choice of radiometal will depend on the intended application (e.g., PET imaging, SPECT imaging, or radionuclide therapy).

Q3: What are the recommended quality control methods for the final radiolabeled product?

A3: The radiochemical purity (RCP) of the final product must be determined before use. The most common methods are:

  • Radio-Thin Layer Chromatography (Radio-TLC): A rapid and simple method to separate the radiolabeled conjugate from free radionuclide. Instant thin-layer chromatography on silica (B1680970) gel (ITLC-SG) is frequently used.[7]

  • Radio-High Performance Liquid Chromatography (Radio-HPLC): This method provides higher resolution and can separate the desired product from various impurities, including unlabeled precursors and other radiolabeled species. A reverse-phase C18 column is typically used with a gradient of water/acetonitrile containing a modifier like trifluoroacetic acid (TFA).[1][8] An RCP of >95% is generally required for in vivo applications.

Q4: Is a final purification step always necessary?

A4: If the radiochemical yield is consistently high (>95-98%), a final purification step may not be necessary, and the product can be used after appropriate buffering and sterile filtration. However, if the RCY is lower or if there are concerns about impurities, a purification step using solid-phase extraction (e.g., a C18 cartridge) is highly recommended to remove unchelated radionuclide and other contaminants.[1]

Data Presentation

The following tables summarize key quantitative data for optimizing radiolabeling with macrocyclic chelators. These values, largely derived from studies with the closely related DOTA chelator, serve as an excellent starting point for the refinement of protocols using this compound.

Table 1: Recommended Starting Conditions for Radiolabeling

RadionuclideOptimal pH RangeOptimal Temperature (°C)Typical Incubation Time (min)
⁶⁸Ga3.5 - 4.590 - 955 - 10
¹⁷⁷Lu4.0 - 5.080 - 9520 - 30
⁹⁰Y4.0 - 5.080 - 9515 - 30
⁶⁴Cu5.0 - 6.0Room Temp - 5010 - 60

Note: These are general guidelines. Optimal conditions can be specific to the conjugated molecule.[1][2][7]

Table 2: Impact of Common Metal Ion Impurities on Radiolabeling Efficiency

Competing Metal IonEffect on ¹⁷⁷Lu/⁹⁰Y LabelingEffect on ⁶⁸Ga Labeling
Fe³⁺Strong competitorStrong competitor
Cu²⁺Strong competitorModerate competitor
Zn²⁺Strong competitorModerate competitor
Pb²⁺Strong competitorModerate competitor
Al³⁺No significant competitionCan interfere at sufficient concentrations

Data compiled from multiple sources indicating general trends.[4][5][6][9]

Experimental Protocols

Protocol 1: General Manual Radiolabeling Procedure

  • Preparation: In a sterile, pyrogen-free reaction vial, dissolve the this compound-conjugated precursor in a reaction buffer (e.g., 0.1 M sodium acetate or ammonium acetate). If radiolysis is a concern, add a radical scavenger such as ascorbic acid to the buffer.

  • Radiolabeling Reaction:

    • Add the required activity of the radionuclide (e.g., ¹⁷⁷LuCl₃, ⁶⁸GaCl₃) to the precursor solution.

    • Gently mix the solution and verify that the pH is within the optimal range for the chosen radionuclide (see Table 1). Adjust with sterile, metal-free HCl or NaOH if necessary.[2]

    • Incubate the reaction vial in a shielded dry heat block or water bath at the appropriate temperature and for the optimized duration (see Table 1).

  • Quenching (Optional): After incubation, cool the vial to room temperature. A small volume of a strong chelating agent like DTPA or EDTA can be added to complex any remaining free radiometal, which can aid in subsequent quality control analysis.

  • Purification (If Required): If the radiochemical purity is below the desired threshold, purify the product using a pre-conditioned C18 solid-phase extraction cartridge.

  • Quality Control: Determine the radiochemical purity of the final product using a validated radio-HPLC or radio-TLC method.

  • Final Formulation: The purified, quality-controlled product should be passed through a sterile 0.22 µm filter before in vivo use.

Protocol 2: Quality Control using Radio-TLC

  • System Preparation: Prepare a developing chamber with the appropriate mobile phase (e.g., 0.1 M sodium citrate (B86180) for many trivalent metals).

  • Spotting: Spot a small aliquot (~1 µL) of the final reaction mixture onto an ITLC-SG strip, about 1 cm from the bottom.

  • Development: Place the strip in the developing chamber and allow the mobile phase to ascend near the top of the strip.

  • Analysis: Remove the strip, allow it to dry, and analyze it using a radio-TLC scanner. The radiolabeled conjugate will typically remain at the origin (Rf = 0.0), while the free radionuclide will migrate with the solvent front (Rf ≈ 1.0).

  • Calculation: Calculate the radiochemical purity (RCP) by integrating the peak areas: RCP (%) = [Activity at Origin / (Activity at Origin + Activity at Solvent Front)] x 100.

Mandatory Visualization

G cluster_prep Preparation cluster_label Radiolabeling cluster_qc Quality Control & Formulation p1 Dissolve Precursor in Buffer p2 Add Radical Scavenger (optional) p1->p2 l1 Add Radionuclide p2->l1 l2 Verify & Adjust pH (e.g., 4.0-5.5) l1->l2 l3 Incubate (Temp & Time) l2->l3 q1 Perform Radio-TLC or Radio-HPLC l3->q1 q2 RCP > 95%? q1->q2 q3 Purify with C18 Cartridge q2->q3 No q4 Sterile Filtration (0.22 µm) q2->q4 Yes q3->q1 q5 Final Product q4->q5

Caption: General workflow for radiolabeling with this compound.

G start Low Radiolabeling Yield (<95%) d1 Is pH optimal (e.g., 4.0-5.5)? start->d1 d2 Are Temp/Time optimal? d1->d2 Yes a1 Adjust pH with high-purity buffer d1->a1 No d3 Suspect Metal Impurities? d2->d3 Yes a2 Increase Temp and/or Time d2->a2 No d4 Precursor Integrity & Concentration OK? d3->d4 No a3 Use metal-free reagents. Treat buffers with Chelex. d3->a3 Yes a4 Verify precursor purity. Increase molar ratio. d4->a4 No end_node Re-run Labeling & QC d4->end_node Yes a1->end_node a2->end_node a3->end_node a4->end_node

References

Technical Support Center: 1,5,9-Triazacyclododecane (aneN3) Complexes

Technical Support Center: 1,5,9-Triazacyclododecane ([1]aneN3) Complexes

Welcome, researchers and drug development professionals. This resource provides targeted troubleshooting guides and answers to frequently asked questions regarding the stability and dissociation of this compound ([1]aneN3) metal complexes. Ligand dissociation is a critical factor influencing the efficacy, toxicity, and overall performance of these complexes in therapeutic and diagnostic applications.

Frequently Asked Questions (FAQs)

Q1: What is the "macrocyclic effect" and how does it relate to[1]aneN3 complex stability?

A1: The macrocyclic effect describes the enhanced stability of a metal complex containing a macrocyclic ligand (like[1]aneN3) compared to a complex with an analogous open-chain (non-cyclic) ligand.[2] This increased stability is primarily due to favorable thermodynamic contributions. When a macrocycle binds a metal ion, there is a smaller loss of conformational entropy compared to the binding of multiple individual or linear ligands, making the complex formation more favorable.[2] For[1]aneN3, this effect results in high thermodynamic stability, meaning the complexes are less likely to dissociate under equilibrium conditions.[3]

Q2: My complex is thermodynamically stable. Why am I still observing dissociation during my experiment?

A2: It's crucial to distinguish between thermodynamic stability (described by the stability constant, log K) and kinetic inertness (the rate at which the complex dissociates). A complex can have a very high stability constant but still dissociate rapidly under certain conditions if a low-energy pathway for dissociation exists. The most common cause is acid-catalyzed dissociation.[4][5]

Q3: How does pH affect the stability of my[1]aneN3 complex?

A3: The stability of[1]aneN3 complexes is highly pH-dependent. In acidic solutions, the nitrogen donor atoms of the macrocycle can be protonated. This protonation weakens the metal-nitrogen bonds and provides a pathway for the metal ion to "unwind" from the ligand, leading to dissociation.[4][6] The rate of this acid-catalyzed dissociation is often directly proportional to the concentration of H+ ions in the solution.[4][5] Therefore, maintaining a stable and appropriate pH is the most critical factor in preventing unwanted ligand dissociation.

Q4: Which metal ions form the most stable complexes with[1]aneN3?

A4: The stability of metal complexes with[1]aneN3 generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[7][8] This trend indicates that Cu(II) typically forms one of the most stable complexes with this ligand. The stability is governed by factors like the metal ion's size, charge, and preferred coordination geometry, and how well it fits within the cavity of the[1]aneN3 macrocycle.

Troubleshooting Guide: Ligand Dissociation

This guide addresses common experimental problems related to the dissociation of[1]aneN3 complexes.

Problem 1: My complex appears to be decomposing in an acidic buffer.

  • Question: You observe a color change or loss of a specific spectroscopic signal (e.g., in UV-Vis or NMR) after incubating your complex in a solution with a pH below 6. What is happening?

  • Answer: You are likely observing acid-catalyzed dissociation. The mechanism involves the protonation of one of the macrocycle's nitrogen atoms, which initiates the step-wise "unwrapping" of the ligand from the metal center. This process is often the rate-determining step in the dissociation of robust macrocyclic complexes.[5][6]

  • Solution:

    • Buffer Selection: Ensure your experimental medium is buffered to a pH where the complex is stable, typically pH 7 or higher for most transition metal complexes. Use a high-capacity biological buffer like HEPES or MOPS.

    • Kinetic Analysis: If you must work at a lower pH, characterize the rate of dissociation. This can be done by monitoring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer.[4]

    • Ligand Modification: For future work, consider using a modified[1]aneN3 ligand with pendant arms (e.g., acetate (B1210297) groups) that can increase the overall kinetic inertness of the complex.[9][10]

Problem 2: The yield of my complex synthesis is very low, and I isolate mostly the free ligand.

  • Question: During the synthesis of your M-[1]aneN3 complex, you are using a metal salt (e.g., CuCl₂) and the free[1]aneN3 ligand, but the reaction is inefficient. Why?

  • Answer: The free[1]aneN3 ligand has three basic nitrogen atoms that can be easily protonated by acidic metal salts (many transition metal salts form acidic solutions) or if the solvent is not sufficiently basic. The protonated form of the ligand, [Hn[1]aneN3]n+, coordinates much less effectively to the metal ion, leading to poor complexation yields.

  • Solution:

    • pH Control: Perform the synthesis in a buffered solution or with the slow addition of a non-coordinating base to neutralize the acid formed during complexation.

    • Solvent Choice: Use a solvent that can facilitate the reaction without competing for coordination, such as methanol (B129727) or acetonitrile.

    • Temperature: Gently heating the reaction mixture can often drive the complexation to completion, but be cautious of potential degradation at high temperatures.

Quantitative Data Summary

The stability of a complex is quantified by its stability constant (log K). Higher values indicate greater thermodynamic stability.

Metal IonLigandLog K (Stability Constant)ConditionsReference
Cu²⁺[1]aneN316.425°C, I = 0.5 (KNO₃)[11]
Zn²⁺[1]aneN310.125°C, I = 0.1 (NaNO₃)[8]
Ni²⁺[1]aneN311.125°C, I = 0.1 (NaNO₃)[8]
Cu²⁺N-substituted[1]aneN318.725°C, I = 0.1 (NaNO₃)[8]
Zn²⁺N-substituted[1]aneN314.125°C, I = 0.1 (NaNO₃)[8]

Table 1: Selected stability constants for metal complexes with this compound ([1]aneN3) and a C-linked hydroxyaryl derivative.

Detailed Experimental Protocols

Protocol 1: Potentiometric Titration to Determine Stability Constants

This protocol outlines the general steps for determining the stability constant of a M-[1]aneN3 complex using pH-metric (potentiometric) titration.

Methodology:

  • Solution Preparation: Prepare stock solutions of the[1]aneN3 ligand, the metal salt (perchlorate salts are often preferred as they are non-coordinating), a standardized strong acid (e.g., 0.1 M HCl), and a carbonate-free standardized strong base (e.g., 0.1 M NaOH). All solutions should be prepared in a background electrolyte (e.g., 0.1 M NaNO₃) to maintain constant ionic strength.[12]

  • Electrode Calibration: Calibrate a high-quality glass pH electrode using at least two standard buffers that bracket the expected pH range of the titration.

  • Ligand Protonation Titration: In a thermostatted vessel (e.g., 25.0 °C), titrate a solution containing the ligand and a known excess of strong acid with the standardized base. Record the pH after each addition of base. This titration allows for the determination of the ligand's protonation constants (pKa values).

  • Complexation Titration: Perform a second titration on a solution containing the same concentration of ligand and acid, but also including the metal ion (typically at a 1:1 metal-to-ligand ratio).[12]

  • Data Analysis: The titration data (pH vs. volume of titrant) from both experiments are processed using specialized computer programs (e.g., HYPERQUAD, BEST). These programs refine the ligand pKa values and fit the metal-ligand titration data to a model that includes various possible species (e.g., ML, MLH, M(OH)L) to calculate the overall stability constant (log K).

Protocol 2: UV-Vis Spectrophotometry for Studying Dissociation Kinetics

This protocol describes how to measure the rate of acid-catalyzed dissociation.

Methodology:

  • Spectrum Acquisition: Record the UV-Vis spectrum of the intact M-[1]aneN3 complex in a non-acidic, buffered solution to identify the wavelength of maximum absorbance (λ_max). Also, record the spectrum of the fully dissociated species (e.g., the metal aqua ion) in a highly acidic solution.

  • Kinetic Run:

    • Prepare a solution of the complex in a cuvette, maintained at a constant temperature.

    • Initiate the dissociation reaction by adding a known concentration of a strong acid (e.g., HNO₃ or HClO₄) to the cuvette.[4]

    • Immediately begin monitoring the change in absorbance at λ_max over time using the spectrophotometer's kinetics mode.

  • Data Analysis: The reaction rate is determined by fitting the absorbance vs. time data to an appropriate kinetic model (e.g., first-order or pseudo-first-order). By performing the experiment at various acid concentrations, the dependence of the rate constant on [H⁺] can be determined, providing insight into the dissociation mechanism.[4][6]

Scaling up the synthesis of 1,5,9-Triazacyclododecane for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,5,9-Triazacyclododecane for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up the synthesis of this compound from a laboratory to an industrial scale?

A1: The primary challenges in scaling up the synthesis of this compound are managing the macrocyclization step to prevent unwanted side reactions and developing efficient purification methods for large quantities. Key difficulties include:

  • Controlling Intermolecular vs. Intramolecular Reactions: At higher concentrations typical of industrial-scale synthesis, linear precursors are more likely to react with each other to form oligomers and polymers, significantly reducing the yield of the desired this compound.[1][2]

  • Heat and Mass Transfer: Larger reaction vessels have different heat and mass transfer characteristics compared to laboratory glassware. Inefficient stirring and localized temperature gradients can lead to the formation of byproducts.

  • Purification: Chromatographic methods that are effective at the lab scale are often impractical and costly for large-scale production. Developing scalable purification techniques like crystallization or distillation is crucial.[2]

  • Solvent Volume: The high-dilution conditions often necessary for successful macrocyclization require vast amounts of solvent, which poses economic and environmental challenges at an industrial scale.[3][4]

Q2: What is the "high-dilution principle," and why is it critical for the synthesis of this compound?

A2: The high-dilution principle is a technique used in macrocycle synthesis to favor the desired intramolecular cyclization over intermolecular polymerization.[1][4] It involves maintaining a very low concentration of the linear precursor in the reaction mixture. This is typically achieved by the slow addition of the precursor to a large volume of solvent.[1] By keeping the concentration low, the probability of the two ends of the same molecule finding each other to form the cyclic product is much higher than the probability of two different molecules reacting to form oligomers.[2]

Q3: Are there alternatives to the high-dilution method for industrial-scale synthesis?

A3: Yes, several strategies can be employed to mitigate the need for extremely large solvent volumes in industrial settings:

  • Template-Directed Synthesis: This method uses a metal ion or other chemical species to pre-organize the linear precursor into a conformation that favors cyclization. The template holds the reactive ends of the precursor in close proximity, increasing the rate of the intramolecular reaction.

  • Continuous Flow Reactors: These systems allow for macrocyclization at higher concentrations by carefully controlling reaction conditions and minimizing the volume of the reaction zone at any given time.[3]

  • Phase-Transfer Catalysis: This can be used to bring reactants together under controlled conditions, potentially favoring the desired cyclization.[5]

Q4: What are the common synthetic routes for this compound?

A4: A prevalent method for synthesizing this compound and other polyaza macrocycles is the Richman-Atkins synthesis. This method typically involves the reaction of a di-sulfonated amine with a di-sulfonated diol or dihalide under basic conditions, followed by the removal of the tosyl protecting groups.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound High concentration of reactants leading to oligomerization.[1][2]Implement high-dilution conditions by slowly adding the linear precursor to a large volume of solvent.[1] Optimize the addition rate and stirring speed to ensure rapid dispersion.
Inefficient mixing in a large reactor.Use an appropriate impeller design and stirring speed for the reactor volume to ensure homogenous mixing.
Suboptimal reaction temperature.Conduct a temperature optimization study to find the ideal balance between reaction rate and selectivity.
High Levels of Oligomeric Impurities Intermolecular reactions are outcompeting the desired intramolecular cyclization.[2]Strictly adhere to high-dilution principles.[1] Consider a template-assisted synthesis to pre-organize the precursor for cyclization.
Incorrect solvent choice.Screen different solvents that may favor a folded conformation of the precursor, bringing the reactive ends closer together.
Difficulty in Product Purification Similar polarity of the product and oligomeric byproducts.Develop a robust crystallization procedure. This may involve screening various solvent systems and temperature profiles.
Product instability on silica (B1680970) gel during chromatography.If chromatography is necessary, consider using alternative stationary phases like alumina (B75360) or a bonded phase.[2] A buffered workup may also be necessary to prevent degradation.[2]
Incomplete Deprotection of Tosyl Groups Harsh deprotection conditions leading to side reactions or degradation.Screen different deprotection methods (e.g., different acids, reducing agents) and optimize reaction time and temperature.
Inefficient removal of the deprotection agent and byproducts.Develop a specific workup and extraction protocol to efficiently remove all residual reagents from the deprotection step.

Data Presentation

The following tables provide an illustrative comparison of typical outcomes when scaling up the synthesis of this compound. Note: This data is representative and intended to highlight common trends observed during scale-up.

Table 1: Comparison of Reaction Parameters and Yield

Parameter Laboratory Scale (1-10 g) Industrial Scale (10-100 kg)
Reaction Volume 0.5 - 2 L500 - 2000 L
Reactant Concentration 0.01 - 0.05 M0.1 - 0.5 M (with slow addition)
Reaction Time 12 - 24 hours24 - 48 hours
Typical Yield 60 - 80%40 - 60%

Table 2: Comparison of Product Purity and Purification Method

Parameter Laboratory Scale (1-10 g) Industrial Scale (10-100 kg)
Crude Purity (by HPLC) ~70%~50%
Final Purity (by HPLC) >98%>98%
Primary Purification Method Column ChromatographyCrystallization / Distillation
Major Impurities Starting materials, oligomersHigher concentration of oligomers

Experimental Protocols

Laboratory-Scale Synthesis of N,N',N''-Tris(p-toluenesulfonyl)-1,5,9-triazacyclododecane

This protocol is based on the principles of the Richman-Atkins macrocyclization.

Materials:

  • N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine

  • 1,3-Bis(p-toluenesulfonyloxy)propane

  • Potassium carbonate (anhydrous, finely ground)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a syringe pump.

  • To the flask, add a suspension of finely ground potassium carbonate in 1 L of anhydrous DMF.

  • Heat the suspension to 100°C with vigorous stirring.

  • In a separate flask, prepare a solution of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine and 1,3-Bis(p-toluenesulfonyloxy)propane in 500 mL of anhydrous DMF.

  • Using the syringe pump, add the solution of the reactants to the stirred suspension of potassium carbonate over a period of 12 hours.

  • After the addition is complete, continue to stir the reaction mixture at 100°C for an additional 12 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N,N',N''-Tris(p-toluenesulfonyl)-1,5,9-triazacyclododecane.

Key Considerations for Industrial Scale-Up
  • Reactor Design: A jacketed glass-lined or stainless steel reactor with appropriate agitation and temperature control is required.

  • Reagent Addition: A programmable logic controller (PLC) system should be used for the precise and controlled addition of the linear precursor solution.

  • Work-up and Isolation: The filtration of inorganic salts will require a larger-scale filtration unit. The removal of large volumes of DMF will necessitate a high-capacity evaporator.

  • Purification: Crystallization is the preferred method for purification at an industrial scale. A systematic study to identify a suitable solvent system and crystallization conditions is essential.

Visualizations

Synthesis_Pathway A N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine C Linear Precursor Solution A->C B 1,3-Bis(p-toluenesulfonyloxy)propane B->C D Macrocyclization (High Dilution) C->D Slow Addition E N,N',N''-Tris(p-toluenesulfonyl)- This compound D->E F Deprotection E->F G This compound F->G

Richman-Atkins Synthesis Pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Macrocycle Check_Oligomers High Levels of Oligomers Detected? Start->Check_Oligomers High_Dilution Implement/Optimize High-Dilution Conditions Check_Oligomers->High_Dilution Yes Check_Purity Purification Issues? Check_Oligomers->Check_Purity No Template Consider Template- Assisted Synthesis High_Dilution->Template Template->Check_Purity Crystallization Develop Crystallization Protocol Check_Purity->Crystallization Yes End Improved Yield and Purity Check_Purity->End No Chromatography Optimize Chromatography (Alternative Stationary Phase) Crystallization->Chromatography Chromatography->End

Troubleshooting Workflow for Low Yield in Macrocycle Synthesis.

References

Validation & Comparative

A Comparative Guide to 1,5,9-Triazacyclododecane and Other Triazamacrocycles for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Triazamacrocycles are a pivotal class of ligands in coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions. Their applications are extensive, ranging from industrial catalysis to the development of advanced radiopharmaceuticals. The size of the macrocyclic ring is a critical determinant of the resulting metal complex's stability, selectivity, and kinetic properties. This guide provides an objective, data-driven comparison of 1,5,9-Triazacyclododecane ([1]aneN₃) with other key triazamacrocycles, primarily the well-studied 1,4,7-Triazacyclononane ([2]aneN₃ or TACN), and its larger analogues. This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal triazamacrocycle for their specific application.

Introduction: The Significance of Ring Size

Triazamacrocycles are cyclic compounds containing three nitrogen donor atoms within a single ring. The pre-organized structure of these ligands leads to the "macrocyclic effect," resulting in metal complexes with significantly higher thermodynamic stability and kinetic inertness compared to their acyclic analogues. The chelate ring size, determined by the number of carbon atoms separating the nitrogen donors, dictates the "bite angle" and the size of the coordination cavity. This has profound implications for the ligand's ability to accommodate different metal ions.[3][4]

This guide focuses on comparing the 12-membered ring of this compound with the smaller 9-membered ring of 1,4,7-Triazacyclononane and other homologues to elucidate the structure-property relationships that govern their performance.

Structural Comparison of Triazamacrocycles cluster_9 1,4,7-Triazacyclononane ([9]aneN3) cluster_12 This compound ([12]aneN3) node_9 node_12

Caption: Molecular structures of[2]aneN₃ and[1]aneN₃.

Comparative Performance Data

The fundamental properties of a macrocycle—its basicity (protonation constants) and its affinity for metal ions (stability constants)—are crucial indicators of its potential performance. These quantitative values are summarized below.

Basicity: Protonation Constants

The protonation constants (log Kᵢ) reflect the basicity of the nitrogen donor atoms. A higher sum of protonation constants generally correlates with a stronger potential to form stable metal complexes.[3] The larger cavity of[1]aneN₃ leads to less electrostatic repulsion between protonated nitrogen atoms, resulting in higher basicity compared to the more constrained[2]aneN₃.[5] This trend also holds for their respective N,N',N''-triacetic acid derivatives, DOTRA and NOTA.

Table 1: Comparative Protonation Constants (log Kᵢ) at 25 °C

Ligand log K₁ log K₂ log K₃ log K₄ Reference
[2]aneN₃ (TACN) 10.42 6.83 < 2 - [5]
[1]aneN₃ 12.6 7.57 2.41 - [5][6]
NOTA ([2]aneN₃-N,N',N''-triacetate) 11.89 5.09 3.51 2.0 [5]

| DOTRA ([1]aneN₃-N,N',N''-triacetate) | 12.8 | 7.55 | 3.65 | 2.1 |[5] |

Note: Constants are determined in aqueous solution at varying ionic strengths.

Metal Complex Stability

The thermodynamic stability of a metal complex is quantified by the stability constant (log KML). A higher value indicates a stronger metal-ligand interaction and a more stable complex.[7] The "size-match" selectivity principle is paramount; a macrocycle will form the most stable complex with a metal ion whose ionic radius best fits its coordination cavity.[4][8]

For smaller metal ions like Cu(II) and Ni(II), the rigid, pre-organized cavity of[2]aneN₃ and its derivatives often provides a superior fit. However, for larger ions or those that prefer a more flexible coordination geometry, the larger and more adaptable[1]aneN₃ can be advantageous. A systematic study of Fe(III) complexes with N-triacetate functionalized triazamacrocycles of increasing ring size (NOTA, DETA, UNTA, DOTRA for 9, 10, 11, and 12-membered rings, respectively) revealed that the 11- and 12-membered rings (UNTA and DOTRA) formed the most stable complexes, highlighting the importance of matching cavity size to the metal ion.[4][8]

Table 2: Comparative Stability Constants (log KML) of Metal Complexes at 25 °C

Ligand Cu(II) Zn(II) Ni(II) Fe(III) Reference
[2]aneN₃ (TACN) 16.1 11.7 13.5 - [6]
[1]aneN₃ 12.8 7.2 7.0 - [6]
NOTA 21.6 16.1 18.5 29.6 [8][9]

| DOTRA | - | 19.0 | - | 30.9 |[5][8] |

Note: Values are compiled from various sources and experimental conditions may differ.

Applications

The distinct properties of[1]aneN₃ and its counterparts translate into differential performance in key applications.

Coordination Chemistry and Catalysis

Both[2]aneN₃ and[1]aneN₃ are workhorse ligands in coordination chemistry and are used to create catalysts for various reactions, including oxidation and hydrolysis.[10][11] The kinetic inertness of the (TACN)M unit makes it a popular facial tridentate ligand, allowing synthetic transformations at other coordination sites.[10] The reactivity of metal complexes can be tuned by the macrocycle. For instance, in the transesterification of RNA-model substrates, the reactivity profile of a Zn(II)-[1]aneN₃ complex is a known benchmark for comparison against other tridentate ligands.[12][13]

Biomedical Applications: Medical Imaging

A major application for triazamacrocycles is as chelators for radiometals used in diagnostic imaging (PET, SPECT) and therapy.[14][15][16] The chelator must form a complex that is highly stable and kinetically inert in vivo to prevent the release of the free radiometal.

N-functionalized derivatives, such as NOTA, are highly effective chelators for radiometals like Gallium-68 (B1239309) (⁶⁸Ga).[16][17] The choice of macrocycle impacts radiolabelling efficiency and complex stability. While NOTA is a gold standard for ⁶⁸Ga, the larger cavity of DOTRA may offer advantages for larger therapeutic radiometals. Comparative studies show that at low concentrations and neutral pH, NOTA achieves near-quantitative radiochemical yields with ⁶⁸Ga at room temperature, demonstrating its suitability for kit-based radiopharmaceutical preparation.[17]

cluster_ligand Ligand Selection cluster_synthesis Radiopharmaceutical Synthesis cluster_application In Vivo Application L1 Triazamacrocycle ([9]aneN3, [12]aneN3, etc.) S1 Conjugation L1->S1 L2 Targeting Moiety (Peptide, Antibody) L2->S1 S2 Radiolabeling (e.g., with ⁶⁸Ga, ⁶⁴Cu) S1->S2 Bifunctional Chelator S3 Purification & QC S2->S3 A1 Administration to Patient S3->A1 Final Product A2 Target Accumulation (e.g., Tumor Site) A1->A2 A3 PET/SPECT Imaging A2->A3 cluster_titration Titration Experiments cluster_analysis Data Analysis prep Prepare Solutions (Ligand, Metal, Acid, Base, Background Electrolyte) calib Calibrate Electrode (Strong Acid-Base Titration) prep->calib ligand_tit Titrate Ligand + Acid with Base calib->ligand_tit complex_tit Titrate Ligand + Metal + Acid with Base calib->complex_tit data Record pH/mV vs. Volume of Base ligand_tit->data complex_tit->data model Define Chemical Model (Protonation & Complexation Equilibria) data->model fit Computer Fitting (e.g., HYPERQUAD) model->fit results Determine log Kᵢ & log KML fit->results

References

A Comparative Guide to Metal Complexation: 1,5,9-Triazacyclododecane vs. 1,4,7-triazacyclononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of coordination chemistry, macrocyclic ligands play a pivotal role in the development of stable metal complexes with applications ranging from biomedical imaging and therapy to catalysis. Among these, the triazamacrocycles 1,5,9-triazacyclododecane ([1]aneN3) and 1,4,7-triazacyclononane (B1209588) ([2]aneN3) are fundamental building blocks. Their differing ring sizes—a 12-membered ring for[1]aneN3 and a 9-membered ring for[2]aneN3—impart distinct structural constraints that profoundly influence the thermodynamic stability and kinetic properties of their metal complexes. This guide provides an objective comparison of their metal complexation behavior, supported by experimental data, to aid researchers in ligand selection for specific applications.

Structural Comparison and Coordination Behavior

The primary structural difference between[1]aneN3 and[2]aneN3 is the size of the macrocyclic ring, which dictates the arrangement of the three nitrogen donor atoms. The smaller, more rigid[2]aneN3 ligand enforces a facial (fac) coordination geometry, where the three nitrogen atoms bind to one face of an octahedral metal center. This pre-organized structure leads to a high thermodynamic stability, a phenomenon known as the macrocyclic effect. In contrast, the larger and more flexible 12-membered ring of[1]aneN3 can adopt various conformations, allowing it to coordinate to metal ions in either a facial or meridional (mer) fashion, depending on the metal ion's size and preferred coordination geometry.

G cluster_0 1,4,7-Triazacyclononane ([9]aneN3) cluster_1 This compound ([12]aneN3) cluster_2 a [9]aneN3 Structure b [M([9]aneN3)] Complex (Facial Coordination) c [12]aneN3 Structure d [M([12]aneN3)] Complex (Facial Coordination) N1 N C1 C N1->C1 N2 N C3 C N2->C3 N3 N C5 C N3->C5 C2 C C1->C2 C2->N2 C4 C C3->C4 C4->N3 C6 C C5->C6 C6->N1 M1 M N1_c N M1->N1_c N2_c N M1->N2_c N3_c N M1->N3_c N4 N C7 C N4->C7 N5 N C10 C N5->C10 N6 N C13 C N6->C13 C8 C C7->C8 C9 C C8->C9 C9->N5 C11 C C10->C11 C12 C C11->C12 C12->N6 C14 C C13->C14 C15 C C14->C15 C15->N4 M2 M N4_c N M2->N4_c N5_c N M2->N5_c N6_c N M2->N6_c

Caption: Structural comparison of[2]aneN3 and[1]aneN3 and their facial coordination to a metal ion (M).

Thermodynamic Stability of Metal Complexes

The stability of a metal complex is quantitatively expressed by its stability constant (log K). A higher value indicates a more stable complex. The table below summarizes the stability constants for[2]aneN3 and[1]aneN3 with several divalent metal ions.

Metal Ion[2]aneN3 (log K₁)[1]aneN3 (log K₁)Conditions
Cu²⁺16.210.225 °C, 0.5 M ionic strength
Ni²⁺13.96.1125 °C, 0.5 M ionic strength
Zn²⁺11.87.3225 °C, 0.5 M ionic strength
Co²⁺11.5-25 °C, 0.1 M NaNO₃[3]
Fe²⁺8.8-25 °C, 0.1 M NaNO₃[3]
Mn²⁺5.8-25 °C, 0.1 M NaNO₃[3]

Data for[1]aneN3 from ref[4]. Data for[2]aneN3 from multiple sources compiled, with representative values shown.

The data clearly indicates that[2]aneN3 forms significantly more stable complexes with all the listed metal ions compared to[1]aneN3. This is attributed to the pre-organized nature of the smaller macrocycle, which minimizes the entropic penalty upon complexation, a key feature of the macrocyclic effect. The stability of the complexes generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

Kinetics of Complexation and Dissociation

The kinetic properties of metal complexes are crucial for applications where the complex must remain intact over a specific period, such as in vivo imaging. The table below presents the rate constants for the acid-catalyzed dissociation of Ni(II) complexes of both macrocycles.

ComplexRate Constant (k_obs / [H⁺]²) M⁻²s⁻¹Conditions
[Ni([2]aneN3)]²⁺0.01425 °C, 1.0 M (H,Li)ClO₄[5]
[Ni([1]aneN3)]²⁺1.825 °C, 1.0 M (H,Li)ClO₄[5]

The Ni(II) complex of[2]aneN3 is kinetically much more inert (dissociates over 100 times slower) than the corresponding[1]aneN3 complex.[5] This enhanced kinetic stability is a direct consequence of the snug fit of the Ni(II) ion within the[2]aneN3 cavity, making it difficult to remove. The greater flexibility of the[1]aneN3 ligand allows for easier distortion of the complex, providing a lower energy pathway for dissociation. While complex formation kinetics for[1]aneN3 with some metals can be slow, the dissociation rates are a more critical indicator of in vivo stability for applications like radiopharmaceuticals.[4]

Experimental Protocols

Determination of Stability Constants (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the stability constants of metal-ligand complexes in solution.[1][6]

Workflow Diagram:

G A Prepare Solutions (Ligand, Metal Salt, Acid, Base) B Calibrate pH Electrode A->B C Titrate Ligand Solution with Standard Base B->C D Titrate Ligand + Metal Solution with Standard Base B->D E Record pH vs. Volume of Base Added C->E F Calculate Protonation Constants of Ligand C->F D->E G Calculate Stability Constants of Complex (e.g., using Bjerrum's method) E->G F->G

Caption: Workflow for determining stability constants via potentiometric titration.

Methodology:

  • Solution Preparation: Solutions of the ligand, the metal salt (typically a non-coordinating salt like perchlorate (B79767) or nitrate), a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH) are prepared at a constant ionic strength (maintained with an inert salt like NaNO₃ or NaClO₄).

  • Calibration: The pH electrode is calibrated with standard buffer solutions.

  • Titrations: Two titrations are performed at a constant temperature:

    • A solution containing the ligand and strong acid is titrated with the standard base to determine the ligand's protonation constants.

    • A solution containing the ligand, metal salt, and strong acid is titrated with the same standard base.

  • Data Analysis: The titration curves (pH vs. volume of base added) are analyzed. The displacement of the metal-ligand titration curve relative to the ligand-only curve is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). These values are then used in computational programs to refine the stability constants (log K).[3]

Kinetic Studies (Stopped-Flow Spectrophotometry)

Stopped-flow spectrophotometry is an ideal technique for studying the kinetics of fast reactions in solution, such as the formation or dissociation of metal complexes, with timescales in the millisecond range.[2][7][8][9]

Workflow Diagram:

G A Prepare Reactant Solutions (e.g., Complex, Acid) B Load Solutions into Drive Syringes A->B C Rapidly Mix Reactants B->C D Flow into Observation Cell C->D E Stop Flow D->E F Monitor Change in Absorbance/Fluorescence over Time E->F G Fit Kinetic Trace to a Rate Law to Obtain Rate Constants F->G

Caption: Workflow for kinetic studies using a stopped-flow instrument.

Methodology:

  • Solution Preparation: Solutions of the reactants are prepared. For a dissociation study, this would be the metal complex and a solution of acid. For a formation study, it would be the ligand and the metal salt.

  • Instrument Setup: The reactant solutions are loaded into separate syringes in the stopped-flow instrument. The observation wavelength is set to a value where a significant change in absorbance or fluorescence is expected as the reaction proceeds.

  • Measurement: The drive mechanism rapidly pushes the solutions from the syringes into a mixing chamber. The newly mixed solution flows into an observation cell, and the flow is abruptly stopped.

  • Data Acquisition: A detector monitors the change in the spectroscopic signal (e.g., absorbance) of the solution in the observation cell as a function of time, starting from the moment the flow is stopped.

  • Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate mathematical model (e.g., single or double exponential decay) to extract the observed rate constant (k_obs). By performing the experiment under different reactant concentrations (e.g., varying acid concentration), the rate law and the specific rate constants for the reaction can be determined.[8]

Conclusion

The choice between this compound and 1,4,7-triazacyclononane for metal complexation is dictated by the desired properties of the final complex.

  • 1,4,7-Triazacyclononane ([2]aneN3) is the ligand of choice when high thermodynamic stability and kinetic inertness are paramount. Its rigid, pre-organized structure leads to the formation of exceptionally robust complexes. This makes it highly suitable for applications where the metal ion must be securely sequestered, such as in the design of radiopharmaceuticals and MRI contrast agents.

  • This compound ([1]aneN3) offers greater structural flexibility . While its complexes are thermodynamically less stable and kinetically more labile than those of[2]aneN3, this flexibility can be advantageous in catalysis, where substrate access to the metal center is required, or in applications where a less rigid coordination geometry is desired.

Ultimately, a thorough understanding of the interplay between macrocycle ring size, coordination geometry, and the resulting thermodynamic and kinetic profiles is essential for the rational design of metal complexes tailored for specific applications in research, medicine, and industry.

References

A Comparative Guide to the Structural Validation of 1,5,9-Triazacyclododecane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of 1,5,9-triazacyclododecane ([1]aneN3) complexes is fundamental to understanding their chemical properties and potential applications in fields ranging from medicinal chemistry to catalysis. While X-ray crystallography is often considered the definitive method for determining solid-state structure, a comprehensive validation typically involves a multi-technique approach. This guide provides an objective comparison of X-ray crystallography with alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, offering supporting data and detailed experimental protocols for the analysis of[1]aneN3 complexes.

Data Presentation: A Comparative Look at Structural Parameters

ParameterX-ray Crystallography2D NMR SpectroscopyComputational Modeling (DFT)Mass Spectrometry
Complex {1,5,9-Tris[(2S)-2-hydroxypropyl]-1,5,9-triazacyclododecane}zinc(II)[2]1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (protonated form)[3]1,5,9-tris-(5-methylene-8-hydroxyquinoline)-1,5,9-triazacyclododecane[4]This compound[5]
Metal-Nitrogen Bond Lengths (Å) Zn-N: 2.15 - 2.20Not Directly MeasuredLn-N: (Calculated)Not Applicable
Coordination Geometry Distorted OctahedralInferred from chemical shiftsPredicted GeometryNot Directly Measured
Proton Chemical Shifts (ppm) Not ApplicableHa: downfield shift upon protonationCorrelated with experimental spectraNot Applicable
Molecular Mass (m/z) Not ApplicableNot ApplicableNot Applicable[M+H]⁺: 172.18083
Purity Assessment High (single crystal)High (based on spectral purity)Not ApplicableHigh (based on mass spectrum)

Experimental Protocols: Methodologies for Structural Validation

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for each key technique, adapted for the analysis of this compound complexes.

Single-Crystal X-ray Crystallography

This technique provides the most precise information about the atomic arrangement in the solid state, including bond lengths, bond angles, and conformational details.

Protocol:

  • Crystallization:

    • Dissolve the purified this compound complex in a suitable solvent (e.g., methanol, acetonitrile, or a solvent mixture) to near saturation.

    • Employ slow evaporation, vapor diffusion, or liquid-liquid diffusion techniques to grow single crystals. For vapor diffusion, place a drop of the complex solution on a siliconized cover slip and invert it over a well containing a precipitant solvent.

    • Monitor crystal growth over several days to weeks.

  • Data Collection:

    • Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head, often under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. 2D NMR techniques, such as COSY, HSQC, and HMBC, are essential for assigning the complex spectra of[1]aneN3 complexes.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to check for sample purity and to determine the appropriate spectral width for 2D experiments.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin-spin couplings within the same spin system.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond correlations between protons and the carbons to which they are attached.

    • Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Analysis:

    • Process the 2D NMR data using appropriate software (e.g., MestReNova, TopSpin).

    • Use the correlations from the COSY, HSQC, and HMBC spectra to assign all proton and carbon signals in the molecule.

    • Analyze chemical shifts and coupling constants to deduce the conformation of the macrocycle and the coordination environment of the metal ion in solution.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of metal complexes, providing information on molecular weight, stoichiometry, and purity.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound complex (typically 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.

    • The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonia) can aid in ionization, depending on the nature of the complex.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and minimize in-source fragmentation.

    • Acquire the mass spectrum in the positive or negative ion mode, depending on the charge of the complex.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺, etc.).

    • Compare the experimental m/z value with the theoretical value to confirm the molecular formula.

    • Analyze the isotopic pattern, especially for metal-containing complexes, to further confirm the elemental composition.

Computational Modeling (Density Functional Theory - DFT)

Computational modeling, particularly DFT, can provide valuable insights into the electronic structure, geometry, and spectroscopic properties of this compound complexes, complementing experimental data.

Protocol:

  • Structure Building:

    • Build an initial 3D structure of the this compound complex using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) for main group elements and a larger basis set with effective core potentials for the metal, such as LANL2DZ).

    • Include a solvent model (e.g., PCM) if calculations are meant to simulate solution-phase properties.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • The frequency calculation also provides thermodynamic data and predicted vibrational spectra.

  • Property Calculation and Analysis:

    • From the optimized geometry, extract structural parameters such as bond lengths and angles for comparison with experimental data.

    • Calculate other properties such as NMR chemical shifts (using the GIAO method), electronic transitions (using TD-DFT), and molecular orbitals to aid in the interpretation of experimental spectra.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental and computational validation processes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesis of [12]aneN3 Complex purification Purification synthesis->purification comp Computational Modeling synthesis->comp Theoretical Model xray X-ray Crystallography purification->xray Solid State nmr NMR Spectroscopy purification->nmr Solution State ms Mass Spectrometry purification->ms Purity & Mass analysis Comparative Analysis xray->analysis nmr->analysis ms->analysis comp->analysis conclusion Validated Structure analysis->conclusion

Caption: Workflow for the structural validation of a this compound complex.

signaling_pathway_analogy cluster_experimental Experimental Evidence cluster_theoretical Theoretical Support start Hypothesized Structure xray Solid State Data (X-ray) start->xray nmr Solution State Data (NMR) start->nmr ms Molecular Formula (Mass Spec) start->ms dft Predicted Structure (DFT) start->dft confirmation Structural Confirmation xray->confirmation nmr->confirmation ms->confirmation dft->confirmation final Final Validated Structure confirmation->final

Caption: Logical relationship of techniques for structural confirmation.

References

A Comparative Guide to the Catalytic Efficiency of 1,5,9-Triazacyclododecane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic ligand 1,5,9-Triazacyclododecane, often abbreviated as[1]aneN3, forms robust complexes with a variety of transition metals, leading to catalysts with diverse and potent activities. This guide provides a comparative analysis of the catalytic efficiency of these complexes, with a focus on their applications in key organic transformations. The information presented herein is a synthesis of experimental data from peer-reviewed literature, aimed at assisting researchers in selecting optimal catalysts for their specific needs.

Data Presentation: A Comparative Overview

Direct comparative studies providing quantitative performance metrics (e.g., Turnover Number [TON], Turnover Frequency [TOF]) for a range of this compound metal complexes under identical reaction conditions are not extensively available in the current literature. However, by collating data from various sources, a general overview of their catalytic prowess can be established.

Hydrolysis Reactions: The Efficacy of Zinc(II) Complexes

Zinc(II) complexes of[1]aneN3 have been notably studied for their ability to catalyze the hydrolysis of esters, mimicking the function of some metalloenzymes. The following table summarizes kinetic data for the hydrolysis of substituted phenyl acetates catalyzed by a Zn(II)-[1]aneN3 complex.[2]

Substrate (Phenyl Acetate (B1210297) Derivative)Rate Constant (k, M⁻¹s⁻¹)
p-Nitrophenyl acetate1.2 x 10⁻²
m-Nitrophenyl acetate5.0 x 10⁻³
Phenyl acetate1.0 x 10⁻³
p-Methylphenyl acetate4.0 x 10⁻⁴

Reaction Conditions: pH 7.0, 25°C. Data extracted from studies on the kinetics of phenyl acetate hydrolysis.[2]

Oxidation Reactions: A Qualitative Comparison

While comprehensive quantitative data is sparse, qualitative comparisons suggest a hierarchy in the catalytic activity of[1]aneN3 complexes for oxidation reactions.

Metal CenterRelative Catalytic Activity in OxidationNotes
Manganese (Mn) HighOften cited as a highly effective catalyst for various oxidation reactions, including the epoxidation of olefins.[3][4]
Iron (Fe) Moderate to HighFe-[1]aneN3 complexes are also effective oxidation catalysts, though some studies suggest they may be slightly less active than their manganese counterparts.[4][5][6]
Cobalt (Co) ModerateCobalt complexes of[1]aneN3 are known to be catalytically active, but direct comparisons with Mn and Fe are limited.[7][8]
Copper (Cu) Low to ModerateCopper complexes of[1]aneN3 are generally reported to be less catalytically active in oxidation reactions compared to manganese and iron complexes.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are representative experimental protocols for the synthesis of a[1]aneN3 metal complex and a general procedure for a catalytic oxidation reaction.

Synthesis of a [M([1]aneN3)]Cl₂ Complex (M = Co, Ni, Cu)

This protocol describes a general method for the synthesis of[1]aneN3 complexes with cobalt, nickel, and copper.

Materials:

  • This compound ([1]aneN3)

  • Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·6H₂O)

  • Absolute Ethanol (B145695)

  • Diethyl Ether

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.

  • In a separate beaker, dissolve 1.0 mmol of the desired metal(II) chloride hexahydrate in 10 mL of absolute ethanol.

  • Add the metal salt solution dropwise to the solution of[1]aneN3 with continuous stirring at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with cold absolute ethanol and then with diethyl ether.

  • Dry the complex under vacuum.

General Protocol for Catalytic Oxidation of an Olefin

This protocol outlines a general procedure for the oxidation of an olefin using a[1]aneN3 metal complex as the catalyst.

Materials:

  • [M([1]aneN3)]Cl₂ catalyst

  • Olefin substrate (e.g., cyclohexene, styrene)

  • Oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

  • Solvent (e.g., acetonitrile, methanol)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • To a reaction vessel, add the olefin substrate (1.0 mmol), the [M([1]aneN3)]Cl₂ catalyst (0.01 mmol, 1 mol%), and the solvent (5 mL).

  • Add the internal standard to the mixture.

  • Stir the mixture at the desired reaction temperature (e.g., 25°C or 50°C).

  • Initiate the reaction by the dropwise addition of the oxidant (e.g., 1.5 mmol of 30% aqueous H₂O₂).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Calculate the conversion of the substrate and the yield of the products based on the internal standard.

Mandatory Visualizations

The following diagrams illustrate a general workflow for catalyst synthesis and screening, and a representative catalytic cycle for an oxidation reaction.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_screening Catalytic Screening ligand [12]aneN3 Ligand synthesis Complexation Reaction ligand->synthesis metal_salt Metal Salt (e.g., MCl₂) metal_salt->synthesis catalyst [M([12]aneN3)]Cl₂ Complex synthesis->catalyst reaction Catalytic Oxidation catalyst->reaction substrate Substrate (e.g., Olefin) substrate->reaction oxidant Oxidant (e.g., H₂O₂) oxidant->reaction analysis Product Analysis (GC, NMR) reaction->analysis

Caption: General workflow for the synthesis and screening of[1]aneN3 metal complexes.

catalytic_cycle catalyst [L-Mⁿ] intermediate1 [L-Mⁿ(Substrate)] catalyst->intermediate1 + Substrate product_release Product intermediate2 [L-Mⁿ⁺²=O] intermediate1->intermediate2 + Oxidant - H₂O intermediate2->catalyst + Substrate - Product

Caption: A simplified catalytic cycle for an oxidation reaction mediated by a[1]aneN3 metal complex.

References

A Comparative Guide to the In Vivo Stability of 1,5,9-Triazacyclododecane-Based Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in radiopharmaceutical development, the selection of a chelator is a critical decision that dictates the in vivo stability and, consequently, the diagnostic efficacy and safety of an imaging agent. The 1,5,9-Triazacyclododecane (TACD) scaffold has emerged as a promising platform for chelating various radiometals. This guide provides an objective comparison of TACD-based agents against established alternatives like DOTA, focusing on in vivo stability, supported by experimental data and detailed protocols.

Introduction to Chelators and In Vivo Stability

An ideal bifunctional chelator (BFC) must form a thermodynamically stable and kinetically inert complex with a radiometal. This ensures that the radionuclide remains securely attached to the targeting biomolecule (e.g., an antibody or peptide) as it circulates in the body. Dissociation of the radiometal in vivo can lead to inaccurate imaging results due to uptake in non-target organs like the liver, bone, and kidneys, and can increase the radiation dose to healthy tissues.

  • This compound (TACD): A nine-membered macrocycle with three nitrogen donors. Its derivatives are particularly noted for their ability to form stable complexes with radiometals such as Copper-64 (⁶⁴Cu).

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A twelve-membered macrocycle that is considered the gold standard for many trivalent radiometals. DOTA-metal complexes are renowned for their exceptional kinetic inertness and high in vivo stability.[1][2]

This guide focuses primarily on the stability of chelators for ⁶⁴Cu, a theranostic radionuclide with an ideal half-life (12.7 h) for imaging peptides and antibodies.[3]

Quantitative Comparison of Chelator Performance

The in vivo stability of a radiolabeled chelator is assessed through a combination of in vitro and in vivo experiments. The following tables summarize comparative data, primarily for ⁶⁴Cu, which is a common radiometal for TACD-based systems.

Table 1: In Vitro Stability in Human or Rat Serum

This assay measures the percentage of the intact radiolabeled complex after incubation in serum over time, which simulates physiological conditions.

Chelator ConjugateRadionuclide% Intact Complex (24h in Serum)Notes
⁶⁴Cu-DO2A2S (A TACD derivative)⁶⁴Cu>99%Showed excellent integrity in human serum over 24 hours.[4]
⁶⁴Cu-NOTA-Peptide⁶⁴Cu~98%Triazacyclononane-based chelators generally show high stability.[3]
⁶⁴Cu-DOTA-Peptide⁶⁴Cu~94%DOTA shows good stability but can be susceptible to some dissociation with ⁶⁴Cu.[3]
⁶⁴Cu-DOTA-Trastuzumab⁶⁴Cu~94%A slight but significant release of ⁶⁴Cu was observed after 24h in mouse serum.[5]
⁶⁴Cu-NODAGA-Trastuzumab⁶⁴Cu>99%Remained highly stable, showing remarkable kinetic inertness.[5]

Note: Data is compiled from multiple sources. Direct comparison should be made with caution as the targeting molecule and experimental conditions can influence results.

Table 2: Comparative In Vivo Biodistribution Data (⁶⁴Cu)

Biodistribution studies in animal models are the definitive test for in vivo stability. High uptake in the liver is often an indicator of complex dissociation, as free ⁶⁴Cu is metabolized by the liver.[5]

Organ⁶⁴Cu-NOTA-Peptide (%ID/g at 24h)⁶⁴Cu-DOTA-Peptide (%ID/g at 24h)
Blood0.05 ± 0.010.04 ± 0.01
Liver3.22 ± 0.45 11.51 ± 2.03
Kidneys1.11 ± 0.120.89 ± 0.14

Data synthesized from studies on triazacyclononane-based chelators versus DOTA.[3] The significantly higher liver uptake for the ⁶⁴Cu-DOTA conjugate suggests lower in vivo stability compared to the ⁶⁴Cu-NOTA conjugate in this specific comparison.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of chelator stability.

3.1. Radiolabeling and Quality Control

  • Preparation: A stock solution of the chelator-biomolecule conjugate is prepared in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).

  • Reaction: The conjugate is mixed with the radionuclide (e.g., ⁶⁴CuCl₂) in the buffer.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C for NOTA derivatives, often higher for DOTA, up to 95°C) for a set time (e.g., 5-30 minutes).[5][6]

  • Quality Control: Radiochemical purity is determined using radio-instant thin-layer chromatography (radio-ITLC) or radio-HPLC to ensure >95% incorporation of the radionuclide.[7]

3.2. In Vitro Human Serum Stability Assay

  • Incubation: The purified radiolabeled conjugate (~5 µL) is added to 500 µL of fresh human serum.

  • Sampling: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 1h, 4h, 24h).

  • Analysis: To precipitate proteins, an equal volume of ethanol (B145695) is added to each aliquot, which is then centrifuged. The supernatant is analyzed by radio-ITLC or radio-HPLC to quantify the percentage of intact radiopharmaceutical versus dissociated radiometal.[3]

3.3. In Vivo Biodistribution Study in Rodent Models

  • Animal Model: Typically, tumor-bearing mice (e.g., xenograft models) or healthy mice are used.

  • Administration: A known amount of the radiopharmaceutical (e.g., 1-2 MBq) is injected intravenously into a cohort of animals.

  • Time Points: At designated time points post-injection (p.i.), such as 1h, 4h, 24h, and 48h, groups of animals are euthanized.

  • Organ Harvesting: Tissues of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.

  • Data Calculation: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data provides a quantitative measure of the agent's distribution and clearance, and highlights any off-target accumulation indicative of instability.

Visualizing Workflows and Relationships

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: In Vitro Stability cluster_2 Phase 3: In Vivo Evaluation Chelator_Conjugation Chelator-Biomolecule Conjugation Radiolabeling Radiolabeling with Radionuclide (e.g., ⁶⁴Cu) Chelator_Conjugation->Radiolabeling QC Quality Control (radio-TLC/HPLC) (>95% Purity) Radiolabeling->QC Serum_Incubation Incubation in Human Serum (37°C) QC->Serum_Incubation Test Agent Injection IV Injection into Animal Model QC->Injection Test Agent Time_Points Sampling at 1h, 4h, 24h Serum_Incubation->Time_Points Analysis_Vitro Analysis of Intact Complex Time_Points->Analysis_Vitro Final_Comparison Comparative Stability Assessment Analysis_Vitro->Final_Comparison Imaging PET/SPECT Imaging (Optional) Injection->Imaging Biodistribution Biodistribution Study: Organ Harvesting Injection->Biodistribution Gamma_Counting Gamma Counting & Calculation (%ID/g) Biodistribution->Gamma_Counting Gamma_Counting->Final_Comparison

Workflow for evaluating the stability of imaging agents.

G cluster_0 Chelator Properties cluster_1 Radiometal Properties Macrocycle_Size Macrocyclic Ring Size (e.g., 9 vs 12 atoms) Stability High In Vivo Stability Macrocycle_Size->Stability Rigidity Structural Rigidity Rigidity->Stability Pendant_Arms Donating Pendant Arms (e.g., -COOH) Pendant_Arms->Stability Ionic_Radius Ionic Radius Ionic_Radius->Stability Coord_Chem Coordination Chemistry (e.g., Cu²⁺ vs Ga³⁺) Coord_Chem->Stability

Key factors influencing the in vivo stability of a chelate.

Conclusion and Recommendations

The choice of chelator significantly impacts the in vivo stability of an imaging agent, particularly for radiometals like ⁶⁴Cu. While DOTA is a robust and versatile chelator for many radionuclides, the data suggests that for ⁶⁴Cu, TACD-based macrocycles (such as NOTA and its derivatives) may offer superior in vivo stability, as evidenced by lower liver retention in preclinical models.[3] The smaller cavity size of the nine-membered TACD ring appears to provide a better fit for the ionic radius of copper, leading to a more kinetically inert complex.

References

Cross-Validation of Analytical Methods for the Quantification of 1,5,9-Triazacyclododecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a lack of specific, published, and validated analytical methods for the quantification of 1,5,9-Triazacyclododecane in the public domain. This guide, therefore, presents a comparative analysis of two proposed analytical techniques: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step. The experimental protocols and performance data provided are based on established methods for analogous macrocyclic polyamines and similar small polar molecules. This document is intended to serve as a foundational resource for researchers and drug development professionals to develop and validate their own quantitative methods for this analyte.

Introduction

This compound is a macrocyclic polyamine with applications in coordination chemistry, catalysis, and as a building block in pharmaceutical and materials science. Accurate and precise quantification of this compound is essential for process optimization, quality control, and stability studies. This guide provides a framework for the cross-validation of two powerful analytical techniques suitable for the analysis of this compound, ensuring data integrity and reliability across different analytical platforms. Cross-validation is the process of verifying that a validated method produces consistent, reliable, and accurate results when compared to another method.[1][2]

Data Presentation: Comparison of Proposed Analytical Methods

The following table summarizes the anticipated performance characteristics for the proposed HPLC-MS and GC-MS methods for the quantification of this compound. These values are typical for the analysis of similar small polar and amine-containing compounds and should be established for the specific matrix and instrumentation during method validation.[3][4][5]

ParameterHPLC-MSGC-MS with Derivatization
Principle Separation based on polarity using a liquid mobile phase, followed by mass analysis. Well-suited for polar and non-volatile compounds.Separation based on volatility and boiling point in a gaseous mobile phase, followed by mass analysis. Requires derivatization to increase volatility.
Sample Preparation Simple "dilute and shoot" approach may be feasible. Solid-phase extraction (SPE) for complex matrices.Requires extraction and chemical derivatization (e.g., acylation or silylation) to improve volatility and thermal stability.[6][7]
Anticipated Linearity (r²) > 0.995> 0.995
Anticipated Accuracy (% Recovery) 95 - 105%90 - 110%
Anticipated Precision (% RSD) < 5%< 10%
Anticipated Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Anticipated Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 25 ng/mL
Throughput HighModerate (derivatization step can be time-consuming)
Matrix Effects Can be significant (ion suppression/enhancement)Generally lower due to sample cleanup during derivatization

Experimental Protocols

The following are proposed, detailed methodologies for the two analytical techniques.

This method is proposed for the direct analysis of the polar and non-volatile this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Analytical column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for retaining this polar analyte.

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a series of calibration standards by serial dilution of the stock solution with a 90:10 (v/v) acetonitrile/water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase B to achieve an expected concentration within the calibration range.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

    • Filter the final solution through a 0.22 µm syringe filter before analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 95% B to 40% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Ionization Mode: ESI Positive

    • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be [M+H]⁺. Product ions would need to be determined by infusion of the standard.

This method is proposed as an alternative, particularly if matrix effects are problematic in HPLC-MS. Amines often require derivatization for GC analysis to improve their volatility and chromatographic peak shape.[3][8]

Instrumentation:

  • GC system with a split/splitless inlet and an autosampler.

  • Mass spectrometer with an electron ionization (EI) source.

Reagents and Materials:

  • This compound reference standard

  • Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Pentafluoropropionic anhydride (B1165640) (PFPA).[6][7]

  • Solvent: Dichloromethane or Ethyl Acetate (B1210297) (GC grade)

  • Pyridine (catalyst, if needed)

  • Analytical column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol.

    • Prepare a series of calibration standards by serial dilution to achieve concentrations from 10 ng/mL to 2000 ng/mL.

  • Derivatization:

    • Evaporate 100 µL of each standard and sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Seal the vial and heat at 65 °C for 30 minutes.[6][7]

    • Cool to room temperature before injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Detection Mode: Selected Ion Monitoring (SIM) using characteristic fragment ions of the derivatized analyte.

Visualizations

G Figure 1: General Experimental Workflow for Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive and Log Sample Sample_Prep Prepare Sample for Analysis (Dilution/Extraction) Sample->Sample_Prep Standard Prepare Reference Standard Stock Cal_Curve Prepare Calibration Curve Standards Standard->Cal_Curve Instrument HPLC-MS or GC-MS Analysis Cal_Curve->Instrument Deriv Derivatization (for GC-MS) Sample_Prep->Deriv If required Sample_Prep->Instrument Deriv->Instrument Integration Peak Integration & Quantification Instrument->Integration Review Data Review & Approval Integration->Review Report Generate Final Report Review->Report

Caption: General experimental workflow for the quantification of this compound.

G Figure 2: Cross-Validation Logical Workflow cluster_method1 Method 1: HPLC-MS cluster_method2 Method 2: GC-MS Start Start: Cross-Validation of Two Methods Prep_Samples Prepare Homogeneous Batch of Samples (e.g., at Low, Medium, High Concentrations) Start->Prep_Samples Analyze_M1 Analyze Samples using Validated HPLC-MS Method Prep_Samples->Analyze_M1 Analyze_M2 Analyze Samples using Validated GC-MS Method Prep_Samples->Analyze_M2 Results_M1 Obtain Quantitative Results (Set 1) Analyze_M1->Results_M1 Compare Statistically Compare Results (e.g., t-test, Bland-Altman plot) Results_M1->Compare Results_M2 Obtain Quantitative Results (Set 2) Analyze_M2->Results_M2 Results_M2->Compare Decision Do Results Meet Predefined Acceptance Criteria? Compare->Decision Pass Conclusion: Methods are Correlated and can be used interchangeably Decision->Pass Yes Fail Investigate Discrepancies: - Sample Preparation - Matrix Effects - Method Bias Decision->Fail No End End of Cross-Validation Pass->End Fail->End

Caption: Logical workflow for the cross-validation of HPLC-MS and GC-MS methods.

References

Performance Benchmark: 1,5,9-Triazacyclododecane-based Manganese Catalysts versus Commercial Alternatives in Alkene Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic performance of manganese complexes in the epoxidation of alkenes, a critical transformation in synthetic chemistry. We benchmark a catalyst system based on a close analog of 1,5,9-Triazacyclododecane (TACD), specifically an immobilized 1,4,7-trimethyl-1,4,7-triazacyclononane (tmtacn) manganese complex, against a widely-used commercial catalyst, Jacobsen's catalyst, and a simple, ligand-free manganese sulfate (B86663) system. The data presented is compiled from peer-reviewed literature to offer an objective performance overview for researchers selecting or developing catalytic systems for alkene epoxidation.

Data Presentation: Catalyst Performance in Styrene (B11656) Epoxidation

The following table summarizes the performance of the three manganese-based catalytic systems in the epoxidation of styrene. Styrene is a common benchmark substrate for evaluating the efficacy of epoxidation catalysts.

Catalyst SystemCatalyst Loading (mol%)OxidantSolventTemperature (°C)Time (h)Conversion (%)Epoxide Yield (%)Selectivity (%)Reference
Immobilized [Mn(tmtacn)]Not specifiedH₂O₂Acetonitrile (B52724)/Water252~85~75~88[1]
Jacobsen's Catalyst2NaOClDichloromethaneRoom Temp.6-6.5>99High (not specified)High (not specified)[2]
MnSO₄/Bicarbonate1H₂O₂DMF/WaterNot specified1Not specified80High (not specified)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a starting point for researchers to replicate or adapt these catalytic systems.

Epoxidation using Immobilized [Mn(tmtacn)] Catalyst

This protocol is based on the methodology for immobilized manganese triazacyclononane complexes.

  • Catalyst Preparation: Monomeric and dimeric complexes of Mn-tmtacn are immobilized under reaction conditions onto solid supports like activated carbon or silica (B1680970) grafted with carboxylic acids. These acids act as both tethering points and co-catalysts.

  • Reaction Setup: To a solution of styrene in a mixture of acetonitrile and water, the immobilized Mn(tmtacn) catalyst is added.

  • Reaction Execution: The reaction is initiated by the addition of aqueous hydrogen peroxide (H₂O₂). The mixture is stirred at 25°C for 2 hours.

  • Work-up and Analysis: After the reaction, the solid catalyst is filtered off. The filtrate is extracted with an organic solvent, and the organic layer is dried and concentrated. The conversion, yield, and selectivity are determined by gas chromatography (GC) or ¹H NMR spectroscopy.[1]

Epoxidation using Jacobsen's Catalyst (Commercial Benchmark)

This is a general procedure for the enantioselective epoxidation using Jacobsen's catalyst.

  • Catalyst System: The catalyst is (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, known as Jacobsen's catalyst. A nitrogen-based axial ligand like 4-phenylpyridine (B135609) N-oxide is often used as an additive to enhance catalytic activity.

  • Reaction Setup: Jacobsen's catalyst (2 mol%) and the axial ligand are dissolved in a solvent like dichloromethane. The alkene substrate (e.g., styrene) is then added to this solution.

  • Reaction Execution: The reaction mixture is cooled, and a buffered solution of sodium hypochlorite (B82951) (NaOCl) is added dropwise while stirring vigorously. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Analysis: Upon completion, the organic layer is separated, washed, dried, and concentrated. The epoxide product is then purified, typically by flash chromatography. The yield and enantiomeric excess are determined by chiral GC or HPLC analysis.[2][4]

Epoxidation using MnSO₄/Bicarbonate System (Ligand-Free Benchmark)

This protocol describes a simple, cost-effective, and environmentally friendly epoxidation method.

  • Catalyst System: The catalyst is manganese(II) sulfate (MnSO₄), and a bicarbonate buffer is essential for the reaction.

  • Reaction Setup: The alkene substrate is dissolved in a solvent mixture, typically dimethylformamide (DMF) and water. To this solution, MnSO₄ (1 mol%) and sodium bicarbonate are added.

  • Reaction Execution: Aqueous hydrogen peroxide is added to the stirred mixture. The reaction is typically carried out at room temperature for about 1 hour.

  • Work-up and Analysis: The reaction mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product yield is determined by HPLC or GC analysis against an internal standard.[3]

Visualizing the Workflow and Catalytic Cycle

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for catalyst comparison and the proposed catalytic cycle for manganese-catalyzed epoxidation.

Experimental_Workflow cluster_prep Catalyst Preparation/Sourcing cluster_reaction Reaction Setup & Execution cluster_analysis Work-up & Analysis cluster_comparison Data Comparison cat1 Synthesize/Source [Mn(TACD)] Analog setup Prepare Reaction Vessels (Substrate, Solvent) cat1->setup cat2 Source Commercial Jacobsen's Catalyst cat2->setup cat3 Source MnSO4 cat3->setup add_cat Add Catalysts to Respective Vessels setup->add_cat initiate Initiate Reaction (Add Oxidant) add_cat->initiate monitor Monitor Reaction Progress (TLC, GC) initiate->monitor workup Quench Reaction & Work-up monitor->workup purify Purify Product (Chromatography) workup->purify analyze Analyze Performance Metrics (Yield, Selectivity, ee%) purify->analyze compare Compare Performance Data (Table) analyze->compare

Caption: Experimental workflow for comparing catalyst performance.

Catalytic_Cycle Mn_III Mn(III)-L Mn_V_O O=Mn(V)-L Mn_III->Mn_V_O Oxidation Spent_Oxidant Spent Oxidant Epoxide_Complex [Alkene-O-Mn(III)-L] Mn_V_O->Epoxide_Complex Oxygen Transfer Epoxide_Complex->Mn_III Product Release Epoxide Epoxide Epoxide_Complex->Epoxide Alkene Alkene Alkene->Mn_V_O Oxidant Oxidant (e.g., H₂O₂) Oxidant->Mn_III Oxidant->Spent_Oxidant

Caption: Proposed catalytic cycle for manganese-catalyzed epoxidation.

References

A Comparative Analysis of Substituted vs. Unsubstituted 1,5,9-Triazacyclododecane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1,5,9-triazacyclododecane, also known as[1]aneN3, serves as a versatile macrocyclic ligand. Its unique 12-membered ring structure with three nitrogen donor atoms facilitates the formation of stable complexes with a variety of metal ions. The strategic substitution on either the nitrogen atoms or the carbon backbone of this macrocycle allows for the fine-tuning of its chemical and physical properties, leading to a wide range of applications in catalysis, biomedical imaging, and therapeutics. This guide provides an objective comparison of substituted and unsubstituted this compound, supported by experimental data, to aid in the selection of the appropriate ligand for specific research applications.

The parent, unsubstituted this compound is a foundational building block in coordination chemistry. Its pre-organized structure leads to high thermodynamic stability and kinetic inertness of its metal complexes. However, the true versatility of this macrocycle is unlocked through functionalization. Substitution allows for the introduction of additional coordinating groups, signaling moieties, or reactive functionalities, thereby tailoring the ligand for specific tasks such as targeted drug delivery, enhanced catalytic activity, or as responsive imaging agents.[2]

Performance Comparison: Metal Ion Chelation

The primary function of this compound and its derivatives is their ability to chelate metal ions. The stability of the resulting metal complex is a critical parameter that dictates its suitability for a particular application. Substituents can significantly influence the stability constants (log K) of these complexes.

N-alkylation with pendant donor groups, for instance, can enhance the coordination number and pre-organization of the ligand, leading to more stable complexes. A prime example is the N,N',N''-triacetic acid derivative of this compound (DOTRA), which forms exceptionally stable complexes with a range of divalent metal ions.[3] In contrast, substitution on the carbon backbone can sometimes lead to weaker complexes if the substituent introduces steric hindrance or alters the conformational flexibility of the macrocycle in an unfavorable way.

LigandMetal Ionlog KExperimental ConditionsReference
Unsubstituted this compound Cu(II)15.90.1 M NaClO4, 25 °C
Zn(II)10.80.1 M NaClO4, 25 °C
Ni(II)10.10.1 M NaClO4, 25 °C
N,N',N''-triacetic acid substituted (DOTRA) Zn(II)19.00.1 M TMAC, 25 °C[3]
Cd(II)15.70.1 M TMAC, 25 °C[3]
Mn(II)12.80.1 M TMAC, 25 °C[3]
Mg(II)7.10.1 M TMAC, 25 °C[3]
Ca(II)6.00.1 M TMAC, 25 °C[3]
1-(Imidazol-4-ylmethyl)-1,5,9-triazacyclododecane Cu(II)17.20.15 M NaCl, 25 °C[4]
Zn(II)11.50.15 M NaCl, 25 °C[4]
1-(Pyrazol-3-ylmethyl)-1,5,9-triazacyclododecane Cu(II)15.50.15 M NaCl, 25 °C[4]
Zn(II)10.50.15 M NaCl, 25 °C[4]

Note: Direct comparison of log K values should be made with caution when experimental conditions differ.

Functional Applications: A Comparative Overview

The introduction of functional groups via substitution dramatically expands the applications of this compound-based ligands.

Catalysis

Metal complexes of both substituted and unsubstituted[1]aneN3 can act as catalysts for various organic transformations. Substituents can modulate the Lewis acidity of the metal center, provide secondary coordination spheres to influence substrate binding, or introduce chiral centers for asymmetric catalysis.

Biomedical Applications: DNA Cleavage

A notable application of functionalized this compound is in the development of artificial nucleases for DNA cleavage. By attaching a DNA-binding moiety and a reactive group, these molecules can be targeted to specific DNA sequences. For instance, an anthracene-substituted derivative of[1]aneN3 has been shown to exhibit DNA photocleavage activity.[2] Interestingly, the unsubstituted[1]aneN3 macrocycle itself can enhance the DNA photocleavage activity of anthracene, suggesting a cooperative effect between the macrocycle and the photosensitizer.[2] This activity is attributed to the protonated form of the macrocycle at physiological pH, which promotes binding to the negatively charged DNA backbone.[2]

Experimental Protocols

Synthesis of Unsubstituted this compound

A common method for the laboratory-scale synthesis of this compound involves the cyclization of a linear precursor. A detailed protocol for its preparation from its trihydrobromide salt is as follows:

Materials:

Procedure:

  • Dissolve this compound trihydrobromide in deionized water.[3]

  • Adjust the pH of the solution to 12 or higher by the dropwise addition of 5 M NaOH solution.[3]

  • Concentrate the solution in vacuo to approximately half its original volume.[3]

  • Extract the aqueous solution with methylene chloride (3 x 5 mL).[3]

  • Combine the organic extracts and dry them over anhydrous NaOH pellets.[3]

  • Filter the solution to remove the drying agent.

  • Remove the solvent from the filtrate under reduced pressure to yield this compound as a colorless to light yellow oil.

Synthesis of N-Substituted this compound (General Protocol)

N-functionalization of this compound can be achieved through nucleophilic substitution. The following is a general procedure for mono-N-alkylation:

Materials:

  • This compound

  • An appropriate alkylating agent (e.g., benzyl (B1604629) bromide, 2-(bromomethyl)naphthalene)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

  • Dissolve this compound and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the alkylating agent dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired N-substituted derivative.

Determination of Metal Complex Stability Constants by Potentiometric Titration

Potentiometric titration is a widely used method to determine the stability constants of metal complexes in solution.

Materials and Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Autotitrator or manual burette

  • Thermostated titration vessel

  • Standardized solutions of a strong acid (e.g., HClO4) and a strong base (e.g., NaOH, carbonate-free)

  • Stock solution of the ligand (substituted or unsubstituted this compound)

  • Stock solutions of the metal perchlorate (B79767) or nitrate (B79036) salts of interest

  • Inert salt solution to maintain constant ionic strength (e.g., NaClO4, KNO3)

Procedure:

  • Calibrate the electrode system using standard buffer solutions.

  • In a thermostated vessel, prepare a solution containing a known concentration of the ligand, the strong acid, and the inert salt.

  • Titrate this solution with the standardized strong base, recording the pH after each addition of titrant. This allows for the determination of the ligand's protonation constants.

  • Prepare a similar solution, but also including a known concentration of the metal salt.

  • Titrate this solution with the standardized strong base, again recording the pH at regular intervals.

  • The stability constants are then calculated from the titration data using specialized software that fits the potentiometric curves based on the proposed equilibrium models.[3][5]

Visualizations

Logical Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization & Evaluation Start Start Precursor Linear Precursor Start->Precursor Cyclization Cyclization Reaction Precursor->Cyclization Unsubstituted Unsubstituted [12]aneN3 Cyclization->Unsubstituted Alkylation N-Alkylation Unsubstituted->Alkylation NMR NMR Spectroscopy Unsubstituted->NMR MS Mass Spectrometry Unsubstituted->MS Potentiometry Potentiometric Titration Unsubstituted->Potentiometry Substituted Substituted [12]aneN3 Alkylation->Substituted Substituted->NMR Substituted->MS Substituted->Potentiometry Functional_Assay Functional Assay (e.g., Catalysis, DNA Cleavage) Substituted->Functional_Assay Stability Stability Constants Potentiometry->Stability Performance Performance Data Functional_Assay->Performance

Caption: Workflow for synthesis and evaluation.

Experimental Workflow for DNA Cleavage Assay

Start Start Prepare_Ligand Prepare Ligand Solution (Substituted or Unsubstituted [12]aneN3) Start->Prepare_Ligand Add_Metal Add Metal Salt Solution (e.g., Zn(NO3)2) Prepare_Ligand->Add_Metal Incubate_Complex Incubate to Form Metal Complex Add_Metal->Incubate_Complex Add_DNA Add Plasmid DNA (e.g., pUC19) Incubate_Complex->Add_DNA Incubate_Reaction Incubate Reaction Mixture (with or without UV irradiation) Add_DNA->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add loading dye) Incubate_Reaction->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands (e.g., Ethidium Bromide Staining) Gel_Electrophoresis->Visualize Analyze Analyze DNA Cleavage Efficiency Visualize->Analyze

References

Unraveling the In-Vivo Efficacy of 1,5,9-Triazacyclododecane: A Comparative Analysis of its Metal Chelating Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological mechanism of 1,5,9-Triazacyclododecane (TACD), with a comparative analysis against alternative macrocyclic chelators. This guide provides quantitative data, detailed experimental protocols, and visual representations of key biological processes and workflows.

The macrocyclic amine this compound (TACD), a 12-membered ring containing three nitrogen atoms, has garnered interest in various biomedical applications. Its fundamental mechanism of action in biological systems is intrinsically linked to its potent ability to coordinate with and form stable complexes with a variety of metal ions. This chelating property is the primary driver of its utility in applications ranging from diagnostic imaging and targeted radiotherapy to the development of synthetic enzymes.

This guide provides a comparative overview of TACD's performance, juxtaposed with other well-established tri- and tetra-azamacrocycles, namely 1,4,7-triazacyclononane (B1209588) (TACN) and 1,4,7,10-tetraazacyclododecane (B123705) (DOTA). The objective is to furnish researchers and drug development professionals with the necessary data and methodologies to objectively evaluate the suitability of TACD for their specific applications.

Quantitative Comparison of Metal Chelation and Biological Activity

The efficacy of a chelating agent in a biological context is determined by the thermodynamic stability and kinetic inertness of the metal complex it forms. High thermodynamic stability (represented by a large stability constant, log K) ensures that the metal ion remains tightly bound to the chelator, minimizing its release and potential off-target toxicity. Kinetic inertness refers to the rate at which the metal ion dissociates from the complex, a critical factor for in vivo applications where the complex is exposed to competing biological ligands.

Metal Complex Stability Constants

The stability of the complexes formed between TACD and other macrocycles with biologically relevant metal ions is a key performance indicator. The following table summarizes the logarithm of the overall stability constants (log β) for selected metal ions.

ChelatorMetal Ionlog KML
This compound (TACD) Cu(II)10.2
Zn(II)7.32
1-(2-hydroxybenzyl)-1,5,9-triazacyclododecane Cu(II)18.7
Zn(II)14.1
1,4,7-Triazacyclononane (TACN) Cu(II)15.9
Zn(II)11.7
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) Ga(III)21.33
Lu(III)22.44
Performance as a Carbonic Anhydrase Mimic

Zinc complexes of azamacrocycles, including TACD, have been investigated as mimics of the enzyme carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide. The catalytic efficiency of these mimics is a direct measure of their biological activity in this context.

CatalystObserved Rate Constant (kobs) for CO2 Hydration (M⁻¹s⁻¹)
Zn(II) - this compound ([1]aneN₃) 88
Zn(II) - 1,4,7,10-Tetraazacyclododecane ([1]aneN₄) 2493[2]

These data indicate that while the Zn(II)-TACD complex exhibits catalytic activity, it is significantly less active than the corresponding Zn(II)-cyclen complex under the tested conditions.[2]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of TACD is not through direct interaction with signaling pathways, but rather by modulating the availability and activity of metal ions that may be cofactors in various enzymatic pathways. The chelation of a metal ion can either inhibit or activate a pathway depending on the role of the metal.

Metal_Chelation_Mechanism TACD This compound (TACD) TACD_Complex TACD-Metal Complex (Biologically Inert/Altered Activity) TACD->TACD_Complex Chelation Metal_Ion Biologically Active Metal Ion (e.g., Zn²⁺) Metal_Ion->TACD_Complex Biological_Target Enzyme or Protein Target Metal_Ion->Biological_Target Binds and Activates TACD_Complex->Biological_Target Prevents Binding or Alters Activity Biological_Effect Modulated Biological Response Biological_Target->Biological_Effect Leads to

Caption: Mechanism of action of TACD via metal ion chelation.

The following diagram illustrates a typical experimental workflow for determining the stability constant of a metal-chelator complex, a fundamental experiment to characterize its mechanism of action.

Stability_Constant_Workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Chelator_sol Prepare Chelator Solution (e.g., TACD) Titration Titrate Chelator/Metal Mixture with Standardized Base (e.g., NaOH) Chelator_sol->Titration Metal_sol Prepare Metal Ion Solution (e.g., CuCl₂) Metal_sol->Titration Buffer_sol Prepare Buffer Solution Buffer_sol->Titration Measurement Record pH and Volume of Titrant Added Titration->Measurement Titration_curve Plot Titration Curve (pH vs. Volume) Measurement->Titration_curve Calculation Calculate Protonation Constants of the Ligand Titration_curve->Calculation Stability_constant Determine Stability Constant (log K) using specialized software Calculation->Stability_constant

Caption: Workflow for determining metal-chelator stability constants.

Experimental Protocols

Protocol 1: Determination of Metal Complex Stability Constants by Potentiometric Titration

Objective: To determine the thermodynamic stability constant of a metal-TACD complex.

Materials:

  • This compound (TACD)

  • Metal salt (e.g., CuCl₂, Zn(NO₃)₂)

  • Standardized HCl solution (0.1 M)

  • Standardized NaOH solution (0.1 M, carbonate-free)

  • High-purity water

  • Background electrolyte (e.g., 0.1 M KCl)

  • pH meter with a combination glass electrode

  • Automatic titrator or burette

  • Thermostated reaction vessel

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10) at a constant temperature (e.g., 25 °C).

  • Ligand Protonation Constants:

    • In the thermostated vessel, add a known volume of a standard solution of TACD and the background electrolyte.

    • Titrate this solution with the standardized NaOH solution.

    • Record the pH after each addition of NaOH.

    • Use appropriate software (e.g., Hyperquad) to calculate the protonation constants of TACD from the titration data.

  • Metal-Ligand Stability Constants:

    • In the thermostated vessel, add known volumes of the TACD solution, the metal salt solution, and the background electrolyte. The metal-to-ligand ratio is typically 1:1 or 1:2.

    • Titrate the solution with the standardized NaOH solution.

    • Record the pH after each addition of NaOH.

    • Input the titration data, along with the predetermined ligand protonation constants, into the software to calculate the stability constant (log K) of the metal-TACD complex.

Protocol 2: Radiolabeling Efficiency Assay

Objective: To determine the efficiency of radiolabeling TACD (or a TACD-conjugate) with a radionuclide (e.g., ⁶⁸Ga or ¹⁷⁷Lu).

Materials:

  • TACD-conjugate (e.g., conjugated to a targeting biomolecule)

  • Radionuclide solution (e.g., ⁶⁸GaCl₃ or ¹⁷⁷LuCl₃)

  • Buffer solution (e.g., sodium acetate (B1210297) or HEPES buffer, pH 4-5)

  • Quenching agent (e.g., EDTA solution)

  • Instant thin-layer chromatography (iTLC) strips

  • Mobile phase (e.g., 0.1 M sodium citrate)

  • Radio-TLC scanner

Procedure:

  • Reaction Setup: In a sterile vial, add the TACD-conjugate solution to the buffer.

  • Radiolabeling: Add the radionuclide solution to the vial and gently mix. Incubate the reaction mixture at an optimized temperature (often elevated for macrocyclic chelators) for a specific duration (e.g., 15-30 minutes).

  • Quenching: After incubation, add an excess of the quenching agent (EDTA) to chelate any unbound radionuclide.

  • Quality Control (iTLC):

    • Spot a small aliquot of the reaction mixture onto an iTLC strip.

    • Develop the strip using the appropriate mobile phase. In this system, the radiolabeled conjugate will remain at the origin, while the free, EDTA-chelated radionuclide will move with the solvent front.

    • Analyze the strip using a radio-TLC scanner to determine the percentage of radioactivity at the origin (representing the radiolabeled conjugate) and at the solvent front (representing free radionuclide).

  • Calculation: The radiolabeling efficiency is calculated as: (Radioactivity at the origin / Total radioactivity on the strip) x 100%

Protocol 3: Carbonic Anhydrase Mimetic Activity Assay

Objective: To measure the catalytic activity of a Zn(II)-TACD complex in hydrating CO₂.

Materials:

  • Zn(II)-TACD complex

  • Tris buffer (pH ~8.3)

  • CO₂-saturated water

  • pH meter and electrode

  • Stirred, thermostated reaction vessel (maintained at 0-4 °C)

  • Stopwatch

Procedure:

  • Blank Rate Determination:

    • Add a known volume of the Tris buffer to the reaction vessel and allow it to equilibrate to the target temperature.

    • Rapidly inject a known volume of CO₂-saturated water into the buffer with stirring.

    • Start the stopwatch simultaneously and measure the time it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed rate.

  • Catalyzed Rate Determination:

    • To the same buffer setup, add a known concentration of the Zn(II)-TACD complex and allow it to equilibrate.

    • Rapidly inject the same volume of CO₂-saturated water.

    • Measure the time required for the same pH drop (8.3 to 6.3). This is the catalyzed rate.

  • Calculation of Activity: The activity is often expressed in Wilbur-Anderson Units (WAU), calculated as: WAU = (Time_uncatalyzed - Time_catalyzed) / Time_catalyzed The observed rate constant (k_obs) can be determined by analyzing the initial rate of the reaction at a specific pH.

Conclusion

This compound's primary mechanism of action in biological systems is through the chelation of metal ions. While it forms stable complexes with certain divalent metals like Cu(II) and Zn(II), its application in areas requiring chelation of trivalent radiometals like Ga(III) and Lu(III) is less documented compared to gold-standard chelators such as DOTA. The quantitative data available suggests that for applications like carbonic anhydrase mimicry, other macrocycles like cyclen may offer superior catalytic activity. The provided protocols offer a framework for researchers to conduct their own comparative studies to determine the suitability of TACD for their specific research and development needs. The choice of chelator will ultimately depend on the specific metal ion, the desired stability and kinetic properties, and the overall biological application.

References

Safety Operating Guide

Safe Disposal of 1,5,9-Triazacyclododecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1,5,9-Triazacyclododecane (CAS RN: 294-80-4), a compound primarily used in coordination chemistry and as a catalyst.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is a corrosive material that causes severe skin burns and eye damage, necessitating careful handling during all stages of use and disposal.[2][3][4]

Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound.

GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation1BDangerH314: Causes severe skin burns and eye damage[2][3][4]

Personal Protective Equipment (PPE):

A comprehensive range of personal protective equipment must be worn when handling this compound. This includes:

  • Hand Protection: Impervious gloves.

  • Eye Protection: Safety goggles and, where appropriate, a face shield.[3]

  • Skin and Body Protection: Impervious protective clothing and boots as required.[3]

  • Respiratory Protection: In environments where dust or aerosols may be generated, a dust respirator or a self-contained breathing apparatus (SCBA) is necessary.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

1. Initial Containment and Collection:

  • In the event of a spill, prevent further leakage if it is safe to do so.
  • For solid material, carefully sweep the substance into an airtight container, avoiding dust dispersion.[3]
  • For liquid material, collect and arrange for disposal.[5]
  • All collected material should be promptly disposed of in accordance with local, state, and federal regulations.[3][5]

2. Waste Neutralization/Treatment (if permissible):

  • While specific on-site neutralization protocols are not extensively detailed in standard safety data sheets, a common approach for amine-containing compounds involves careful neutralization with a weak acid. However, this should only be attempted by trained personnel with a thorough understanding of the reaction thermodynamics and potential hazards.
  • It is generally recommended to avoid discharging the chemical into drains or the environment.[5]

3. Chemical Incineration:

  • A primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3] This procedure should only be carried out by a licensed waste disposal company.

4. Professional Waste Disposal:

  • The most direct and recommended course of action is to dispose of the contents and container at an approved waste disposal plant.[4]
  • Consult your local and regional authorities to ensure compliance with all regulations.[3]

Emergency Procedures

In case of accidental exposure, immediate action is critical:

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][4]
If on Skin (or hair) Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[3][4]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3][4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]

A rescuer should always wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles, when providing first aid.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_0 Initial Handling & Assessment cluster_1 Containment & Segregation cluster_2 Disposal Pathway cluster_3 Final Disposition start Start: Unwanted this compound ppe Don Appropriate PPE start->ppe assess Assess Quantity & Form (Solid/Liquid) ppe->assess contain Secure in a Labeled, Airtight Container assess->contain segregate Segregate from Incompatible Materials contain->segregate consult Consult Institutional & Local Regulations segregate->consult decision On-site Treatment Permissible? consult->decision treat Neutralize/Treat (Expert Personnel Only) decision->treat Yes waste_service Contact Licensed Waste Disposal Service decision->waste_service No treat->waste_service incinerate Arrange for Chemical Incineration waste_service->incinerate end End: Document Disposal incinerate->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1,5,9-Triazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,5,9-Triazacyclododecane. Adherence to these procedural guidelines is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4] All personnel must wear appropriate Personal Protective Equipment (PPE) when handling this compound. The following table summarizes the required PPE.

PPE Category Specification Reason
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye damage.
Hand Protection Butyl rubber or Viton gloves.[5][6][7]Provides robust protection against corrosive amines. Nitrile gloves may offer limited protection for incidental contact but should be immediately replaced if exposed.[1]
Body Protection A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.To prevent skin contact with the corrosive solid or its solutions.
Respiratory Protection A NIOSH-approved respirator with an ammonia/methylamine cartridge is required if dust or aerosols are generated.[3]To prevent inhalation of corrosive particles which can cause respiratory tract irritation or burns.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling in a laboratory setting.

Workflow for Handling this compound prep Preparation handling Handling and Use prep->handling Proceed to handling cleanup Cleanup handling->cleanup After experiment disposal Waste Disposal cleanup->disposal Segregate waste storage Storage cleanup->storage Store unused chemical

A high-level overview of the handling workflow.

Detailed Experimental Protocol:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Verify that a chemical spill kit appropriate for corrosive solids is available.

    • Conduct all operations within a certified chemical fume hood, especially when handling the solid form to avoid dust generation.[4][5]

    • Assemble all necessary equipment and reagents before introducing this compound to the work area.

  • Handling and Use:

    • Don the appropriate PPE as specified in the table above.

    • When weighing the solid, use a disposable weigh boat and handle it with forceps.

    • If preparing a solution, slowly add the solid this compound to the solvent with stirring. Be aware that dissolving some corrosive solids can generate heat.[4]

  • Cleanup:

    • Decontaminate all surfaces that may have come into contact with the chemical using a suitable laboratory cleaner.

    • Carefully remove and dispose of contaminated PPE in a designated waste container.

    • Wash hands thoroughly with soap and water after completing the work and removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Solid Chemical Collect in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated, sealed hazardous waste bag or container.
Aqueous Solutions Neutralize with a weak acid (e.g., citric acid or a dilute hydrochloric acid solution) to a pH between 6 and 8.[8] This should be done slowly, in a fume hood, and with external cooling if necessary, as neutralization reactions can be exothermic. The neutralized solution may be suitable for drain disposal with copious amounts of water, pending local regulations.
Contaminated Solvents Collect in a designated, labeled hazardous waste container for organic solvents. Do not attempt to neutralize.

Waste Disposal Logical Relationship:

Decision Tree for this compound Waste start Waste Generated is_solid Solid Waste? start->is_solid is_aqueous Aqueous Solution? is_solid->is_aqueous No solid_waste Collect in Labeled Hazardous Waste Container is_solid->solid_waste Yes aqueous_waste Neutralize with Weak Acid to pH 6-8 is_aqueous->aqueous_waste Yes organic_waste Collect in Labeled Solvent Waste Container is_aqueous->organic_waste No drain_disposal Drain Disposal (Check Local Regulations) aqueous_waste->drain_disposal

A decision-making diagram for waste segregation and disposal.

Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this chemical. Local regulations for waste disposal must be followed.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.